14-Methyltetracosanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H84N7O17P3S |
|---|---|
Molecular Weight |
1132.2 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 14-methyltetracosanethioate |
InChI |
InChI=1S/C46H84N7O17P3S/c1-5-6-7-8-9-14-17-20-23-34(2)24-21-18-15-12-10-11-13-16-19-22-25-37(55)74-29-28-48-36(54)26-27-49-44(58)41(57)46(3,4)31-67-73(64,65)70-72(62,63)66-30-35-40(69-71(59,60)61)39(56)45(68-35)53-33-52-38-42(47)50-32-51-43(38)53/h32-35,39-41,45,56-57H,5-31H2,1-4H3,(H,48,54)(H,49,58)(H,62,63)(H,64,65)(H2,47,50,51)(H2,59,60,61) |
InChI Key |
SPYAYFHIHHQXJV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Role of 14-Methyltetracosanoyl-CoA: A Technical Guide to its Presumptive Biological Functions
Disclaimer: Direct experimental evidence detailing the biological role of 14-Methyltetracosanoyl-CoA is not presently available in peer-reviewed literature. This technical guide, therefore, extrapolates its putative functions and metabolic fate based on the well-established principles of branched-chain fatty acid (BCFA) and very-long-chain fatty acid (VLCFA) metabolism. The pathways and experimental protocols described herein are predicated on analogies to structurally similar lipids.
Abstract
This compound is a C25 very-long-chain branched-chain acyl-CoA. While its specific biological activities remain uncharacterized, its structural features suggest involvement in lipid metabolism, particularly within the peroxisome. As a very-long-chain fatty acid (VLCFA), its metabolism is likely initiated in peroxisomes due to the substrate specificity of mitochondrial beta-oxidation enzymes. The position of the methyl group at the 14th carbon, distant from the carboxyl end, suggests that its initial catabolism likely proceeds via several cycles of beta-oxidation until the methyl branch is encountered. This guide will explore the theoretical metabolic pathways of this compound, drawing parallels with known BCFAs like phytanic and pristanic acids. Furthermore, we present hypothetical experimental protocols to facilitate future research into the precise biological role of this molecule.
Introduction to Branched-Chain and Very-Long-Chain Fatty Acid Metabolism
Fatty acids are fundamental building blocks for complex lipids and a major source of cellular energy. While straight-chain fatty acids are more common, branched-chain fatty acids (BCFAs) also play significant biological roles. BCFAs are characterized by one or more methyl groups along their acyl chain. Their metabolism is distinct from that of their straight-chain counterparts, often requiring specialized enzymatic pathways.
Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, are primarily metabolized in peroxisomes. The enzymes of mitochondrial beta-oxidation are generally inefficient at handling these longer acyl chains. Peroxisomal beta-oxidation shortens VLCFAs to medium- or long-chain acyl-CoAs, which can then be transported to the mitochondria for complete oxidation.
The metabolism of BCFAs is critically dependent on the position of the methyl branch. For instance, phytanic acid, which has a methyl group at the beta-carbon, cannot be directly beta-oxidized and must first undergo alpha-oxidation to remove the carboxyl carbon. In contrast, BCFAs with methyl groups further down the chain can typically undergo several rounds of beta-oxidation before the branch point is reached.
Predicted Metabolic Fate of this compound
This compound is the activated form of 14-methyltetracosanoic acid. As a C25 VLCFA, its metabolism is predicted to occur predominantly in the peroxisome.
Peroxisomal Beta-Oxidation
Given that the methyl group is located at the 14th carbon, it is not in a position to sterically hinder the initial rounds of beta-oxidation. Therefore, it is hypothesized that this compound undergoes several cycles of peroxisomal beta-oxidation. Each cycle would shorten the acyl chain by two carbons, yielding acetyl-CoA.
This process would continue until the methyl-branched acyl-CoA intermediate is formed. The product of this series of reactions would be a shorter branched-chain acyl-CoA, which would then require further specialized enzymatic activity for its complete degradation.
Figure 1: Predicted initial peroxisomal beta-oxidation of this compound.
Metabolism of the Methyl-Branched Intermediate
The metabolism of the resulting shorter methyl-branched acyl-CoA would depend on the exact position of the methyl group relative to the carboxyl end after the initial beta-oxidation cycles. This intermediate would likely be a substrate for further catabolism, potentially involving alpha-oxidation if the methyl group ends up in the beta-position, or other enzymatic modifications to bypass the branch point. The final products would likely be propionyl-CoA (if the branch results in an odd-numbered chain) and acetyl-CoA.
Figure 2: Potential metabolic pathways for the methyl-branched acyl-CoA intermediate.
Quantitative Data for Analogous Branched-Chain Fatty Acids
Specific quantitative data for this compound is unavailable. The following table summarizes data for the well-studied BCFA, phytanic acid, to provide a contextual reference.
| Parameter | Value | Organism/System | Reference |
| Phytanic Acid | |||
| Plasma Concentration (Normal) | < 10 µM | Human | Wanders et al. (2011) |
| Plasma Concentration (Refsum Disease) | > 200 µM | Human | Wanders et al. (2011) |
| Pristanic Acid | |||
| Plasma Concentration (Normal) | < 1 µM | Human | Wanders et al. (2011) |
| Enzyme Kinetics (Phytanoyl-CoA Hydroxylase) | |||
| Km for Phytanoyl-CoA | ~5 µM | Rat Liver Peroxisomes | Jansen et al. (1997) |
Detailed Methodologies for Key Experiments
To elucidate the biological role of this compound, a series of experiments would be required. Below are detailed, hypothetical protocols based on established methodologies for studying BCFA metabolism.
Synthesis of Radiolabeled 14-Methyltetracosanoic Acid
Objective: To synthesize [1-¹⁴C]-14-methyltetracosanoic acid for use in metabolic tracing studies.
Protocol:
-
Start with a suitable long-chain precursor that can be extended and modified to introduce the methyl group at the 14th position and the radiolabel at the carboxyl carbon.
-
Utilize a multi-step organic synthesis approach, potentially involving Grignard reactions or other carbon-carbon bond-forming reactions to build the 25-carbon backbone with the methyl branch.
-
Introduce the ¹⁴C label at the final step by reacting the appropriate precursor with K¹⁴CN followed by hydrolysis to form the carboxylic acid.
-
Purify the final product using high-performance liquid chromatography (HPLC) and confirm its structure and purity by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Determine the specific activity of the radiolabeled compound using liquid scintillation counting.
In Vitro Metabolism Assay in Liver Homogenates
Objective: To determine if 14-methyltetracosanoic acid can be activated to its CoA ester and subsequently metabolized by liver enzymes.
Protocol:
-
Prepare subcellular fractions (cytosol, mitochondria, and peroxisomes) from fresh rat or human liver tissue by differential centrifugation.
-
Incubate the synthesized [1-¹⁴C]-14-methyltetracosanoic acid with each subcellular fraction in a buffered reaction mixture containing ATP, Coenzyme A, and Mg²⁺.
-
After incubation, extract the lipids from the reaction mixture.
-
Separate the different lipid species (free fatty acid, acyl-CoA, and potential metabolic intermediates) using thin-layer chromatography (TLC) or HPLC.
-
Identify and quantify the radiolabeled metabolites by autoradiography and liquid scintillation counting.
-
Analyze the products by MS to identify the structures of the metabolic intermediates.
Figure 3: Experimental workflow for studying the in vitro metabolism of 14-methyltetracosanoic acid.
Conclusion and Future Directions
The biological role of this compound remains to be elucidated. Based on our understanding of BCFA and VLCFA metabolism, it is likely an intermediate in the catabolism of dietary or endogenously synthesized 14-methyltetracosanoic acid. Its degradation is predicted to be initiated in the peroxisome via beta-oxidation, followed by further processing to handle the methyl branch.
Future research should focus on:
-
Identification and Quantification: Developing sensitive mass spectrometry-based methods to detect and quantify 14-methyltetracosanoic acid and its CoA ester in various tissues and biological fluids.
-
Enzyme Identification: Identifying the specific acyl-CoA synthetases, beta-oxidation enzymes, and any specialized enzymes required for its complete metabolism.
-
Functional Studies: Investigating the potential effects of 14-methyltetracosanoic acid on cellular processes such as membrane fluidity, signaling pathways, and gene expression.
The experimental approaches outlined in this guide provide a framework for initiating these investigations and unraveling the biological significance of this and other novel branched-chain fatty acids.
The Synthesis of Branched-Chain Fatty Acyl-CoAs: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are aliphatic carboxylic acids with one or more methyl branches. They are integral components of cell membranes in many bacteria, influencing membrane fluidity and environmental adaptation. In mammals, BCFAs are found in various tissues and secretions and have been implicated in metabolic regulation and disease. The synthesis of BCFAs begins with the formation of branched-chain fatty acyl-CoAs, which serve as primers for the fatty acid synthase (FAS) system. This guide provides an in-depth exploration of the core synthesis pathway of branched-chain fatty acyl-CoAs, detailing the enzymatic reactions, regulatory mechanisms, and key experimental methodologies used in its study.
Core Synthesis Pathway
The primary route for the synthesis of branched-chain fatty acyl-CoAs originates from the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. This pathway involves a series of enzymatic steps that convert BCAAs into their corresponding acyl-CoA primers, which are then utilized by the fatty acid synthesis machinery.
Transamination of Branched-Chain Amino Acids
The initial step is the reversible transamination of BCAAs to their respective branched-chain α-keto acids (BCKAs). This reaction is catalyzed by branched-chain aminotransferase (BCAT).[1] The amino group from the BCAA is typically transferred to α-ketoglutarate, forming glutamate.
-
Valine is converted to α-ketoisovalerate (KIV) .
-
Leucine is converted to α-ketoisocaproate (KIC) .
-
Isoleucine is converted to α-keto-β-methylvalerate (KMV) .
Oxidative Decarboxylation of Branched-Chain α-Keto Acids
The BCKAs undergo irreversible oxidative decarboxylation to form branched-chain acyl-CoA esters. This crucial, rate-limiting step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme complex located in the mitochondria.[2] The BCKDH complex is homologous to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes.[3]
-
α-ketoisovalerate (KIV) is converted to isobutyryl-CoA .
-
α-ketoisocaproate (KIC) is converted to isovaleryl-CoA .
-
α-keto-β-methylvalerate (KMV) is converted to 2-methylbutyryl-CoA .
These three products—isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA—are the primary branched-chain primers for BCFA synthesis.
Initiation of Fatty Acid Synthesis
The branched-chain acyl-CoAs serve as substrates for β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH), which is the initiating enzyme in the type II fatty acid synthase (FASII) system found in bacteria.[4] FabH catalyzes the condensation of the branched-chain acyl-CoA with malonyl-ACP to form a β-ketoacyl-ACP, initiating the cycles of fatty acid elongation. The specificity of FabH for branched-chain acyl-CoAs is a key determinant in the production of BCFAs.[4] In mammals, the fatty acid synthase (FASN) is a large multifunctional enzyme (type I FAS) that can also utilize these branched-chain primers, albeit with different efficiencies compared to its preferred substrate, acetyl-CoA.[5]
The type of BCFA produced depends on the primer and the number of subsequent elongation cycles with malonyl-CoA.
-
Isobutyryl-CoA (from valine) primes the synthesis of iso-even-numbered fatty acids (e.g., 14:0iso, 16:0iso).
-
Isovaleryl-CoA (from leucine) primes the synthesis of iso-odd-numbered fatty acids (e.g., 15:0iso, 17:0iso).
-
2-methylbutyryl-CoA (from isoleucine) primes the synthesis of anteiso-odd-numbered fatty acids (e.g., 15:0anteiso, 17:0anteiso).[1]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and intermediates in the branched-chain fatty acyl-CoA synthesis pathway.
| Enzyme | Substrate | Organism/System | Km (µM) | kcat (s⁻¹) | Reference |
| Metazoan Fatty Acid Synthase (mFAS) | Acetyl-CoA | Murine | 4.6 | 1.7 | [6] |
| Metazoan Fatty Acid Synthase (mFAS) | Methylmalonyl-CoA | Murine | 21 | 0.01 | [6] |
| Isovaleryl-CoA Dehydrogenase (IVD) | Isovaleryl-CoA | Human | 22 | - | [7] |
| Branched-Chain α-Keto Acid Dehydrogenase | α-Ketoisovalerate | Bovine | 50-60 | - |
| Metabolite | Cell/Tissue Type | Concentration (pmol/mg protein or pmol/10^6 cells) | Reference |
| Isovaleryl-CoA | - | - | |
| Isobutyryl-CoA | Clostridium acetobutylicum | ~0.1-0.4 nmol/mg dry weight | [8] |
| 2-Methylbutyryl-CoA | - | - | |
| Acetyl-CoA | HepG2 cells | 10.644 ± 1.364 | [9] |
| Propionyl-CoA | HepG2 cells | 3.532 ± 0.652 | [9] |
| Succinyl-CoA | HepG2 cells | 25.467 ± 2.818 | [9] |
Regulatory Mechanisms
The synthesis of branched-chain fatty acyl-CoAs is tightly regulated at multiple levels, primarily through the control of the BCKDH complex and the overall fatty acid synthesis pathway.
Regulation of the BCKDH Complex
The activity of the BCKDH complex is a critical control point and is regulated by a phosphorylation/dephosphorylation cycle.
-
Inhibition: BCKDH is inactivated by phosphorylation, a reaction catalyzed by a specific kinase, branched-chain α-keto acid dehydrogenase kinase (BCKDK) .
-
Activation: Dephosphorylation by a phosphatase, protein phosphatase 2Cm (PP2Cm) , activates the BCKDH complex.
Signaling Pathways
Several major signaling pathways converge on the regulation of fatty acid synthesis, thereby influencing the utilization of branched-chain acyl-CoA primers.
-
PI3K/Akt Pathway: This pathway, typically activated by insulin (B600854) and growth factors, promotes lipogenesis.[10] Akt can lead to the activation of sterol regulatory element-binding protein-1c (SREBP-1c) , a master transcriptional regulator of lipogenic genes, including fatty acid synthase (FAS).[11][12]
-
AMP-activated Protein Kinase (AMPK) Pathway: AMPK is an energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio).[13] Activated AMPK inhibits fatty acid synthesis by phosphorylating and inactivating acetyl-CoA carboxylase (ACC) , the enzyme that produces malonyl-CoA, the substrate for fatty acid elongation.[14][15]
-
SREBP-1c: As mentioned, SREBP-1c is a key transcription factor that upregulates the expression of genes involved in de novo lipogenesis, including FASN and ACACA (encoding ACC).[16][17] The activity of SREBP-1c is controlled by insulin, glucose, and other nutritional signals.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the synthesis of branched-chain fatty acyl-CoAs.
Protocol 1: Quantification of Intracellular Short-Chain Acyl-CoAs by LC-MS/MS
Objective: To measure the absolute concentrations of isobutyryl-CoA, isovaleryl-CoA, 2-methylbutyryl-CoA, and other short-chain acyl-CoAs in cultured cells or tissue samples.
Methodology Overview: This method involves the extraction of acyl-CoAs from the biological matrix, followed by separation using liquid chromatography and detection and quantification by tandem mass spectrometry.[18][19]
Detailed Protocol:
-
Sample Preparation and Extraction:
-
For cultured cells, aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a cold extraction solution (e.g., 10% trichloroacetic acid or a mixture of acetonitrile (B52724)/methanol/water) to the cells to quench metabolic activity and precipitate proteins.[9][19]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For tissue samples, rapidly freeze the tissue in liquid nitrogen and grind it to a fine powder. Add the extraction solution to the powdered tissue.
-
Spike the sample with a known amount of an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA).
-
Vortex the samples vigorously and incubate on ice.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated protein and cell debris.[12]
-
Transfer the supernatant containing the acyl-CoAs to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column for separation of the acyl-CoAs. The mobile phases typically consist of an aqueous solution with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[19] A gradient elution is used to separate the acyl-CoAs based on their hydrophobicity.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for quantification. For each acyl-CoA, monitor a specific precursor-to-product ion transition. The precursor ion is the protonated molecule [M+H]⁺, and the product ions are generated by collision-induced dissociation.[18]
-
Create a standard curve using known concentrations of authentic acyl-CoA standards to allow for absolute quantification.
-
-
Data Analysis:
-
Integrate the peak areas for each acyl-CoA and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Use the standard curve to determine the concentration of each acyl-CoA in the sample.
-
Normalize the concentration to the amount of protein in the original sample or the number of cells.
-
Protocol 2: Fatty Acid Synthase (FAS) Activity Assay by NADPH Consumption
Objective: To measure the activity of fatty acid synthase by monitoring the consumption of its cofactor, NADPH.
Methodology Overview: The overall reaction of fatty acid synthesis consumes NADPH, which has a characteristic absorbance at 340 nm. The rate of decrease in absorbance at 340 nm is directly proportional to the FAS activity.[20][21]
Detailed Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0) containing EDTA and a reducing agent like dithiothreitol (B142953) (DTT).
-
The reaction mixture should contain acetyl-CoA (as a primer), malonyl-CoA (as the elongating substrate), and NADPH.
-
Keep all solutions on ice.
-
-
Enzyme Assay:
-
Add the reaction buffer, acetyl-CoA, malonyl-CoA, and NADPH to a cuvette.
-
Place the cuvette in a spectrophotometer and set the wavelength to 340 nm.
-
Initiate the reaction by adding the enzyme source (e.g., purified FAS or a cell lysate).
-
Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction is linear.
-
-
Data Analysis and Interpretation:
-
Plot the absorbance at 340 nm versus time.
-
Determine the initial linear rate of the reaction (ΔA340/min).
-
Calculate the FAS activity using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
The specific activity is typically expressed as nmol of NADPH consumed per minute per milligram of protein.
-
It is crucial to run control reactions lacking one of the substrates (e.g., malonyl-CoA) to account for any non-specific NADPH oxidation. The rate of the control reaction should be subtracted from the rate of the complete reaction.
-
Protocol 3: Stable Isotope Tracing of BCAA Metabolism into BCFAs
Objective: To trace the incorporation of carbon atoms from stable isotope-labeled BCAAs into the carbon backbone of BCFAs, providing a direct measure of the contribution of BCAAs to BCFA synthesis.
Methodology Overview: Cells or organisms are cultured with medium containing a stable isotope-labeled BCAA (e.g., [U-¹³C₅]valine). After a period of incubation, cellular fatty acids are extracted, derivatized, and analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the mass isotopomer distribution of the BCFAs.[1]
Detailed Protocol:
-
Cell Culture and Labeling:
-
Culture cells in a defined medium.
-
Replace the medium with one containing a stable isotope-labeled BCAA (e.g., uniformly ¹³C-labeled valine, leucine, or isoleucine) at a known concentration.
-
Incubate the cells for a specified period to allow for the incorporation of the label into newly synthesized fatty acids.
-
-
Fatty Acid Extraction and Derivatization:
-
Harvest the cells and extract the total lipids using a method such as the Folch or Bligh-Dyer extraction.
-
Saponify the lipid extract (e.g., using methanolic KOH) to release the fatty acids from complex lipids.
-
Derivatize the free fatty acids to fatty acid methyl esters (FAMEs) by incubation with a methylating agent (e.g., BF₃-methanol or methanolic HCl). FAMEs are more volatile and suitable for GC-MS analysis.
-
Extract the FAMEs into an organic solvent (e.g., hexane).
-
-
GC-MS Analysis:
-
Inject the FAMEs onto a GC-MS system.
-
Use a suitable GC column (e.g., a polar capillary column) to separate the different FAMEs, including the branched-chain isomers.
-
Operate the mass spectrometer in electron ionization (EI) mode and scan for a range of mass-to-charge ratios (m/z) to detect the molecular ions and fragmentation patterns of the FAMEs.
-
-
Data Analysis:
-
Identify the peaks corresponding to the BCFAs of interest based on their retention times and mass spectra.
-
For each BCFA, determine the mass isotopomer distribution (MID), which is the relative abundance of the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms of the molecule.
-
The pattern of ¹³C incorporation provides information about the precursor-product relationship and the metabolic pathway used. For example, the incorporation of carbons from [U-¹³C₅]valine into a C15 anteiso-fatty acid will result in a specific mass shift.
-
Metabolic flux analysis (MFA) software can be used to quantify the relative contribution of the labeled precursor to the synthesis of the BCFA.[2]
-
Visualizations
Synthesis Pathway of Branched-Chain Fatty Acyl-CoAs
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Branched-chain amino acid catabolism in muscle affects systemic BCAA levels but not insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Process | Graphviz [graphviz.org]
- 13. lornajane.net [lornajane.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 14-Methyltetracosanoyl-CoA: Structure, Properties, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 14-Methyltetracosanoyl-CoA, a long-chain branched fatty acyl-coenzyme A. Due to the limited availability of direct experimental data for this specific molecule, this document extrapolates its structural and chemical properties from established knowledge of branched-chain fatty acids (BCFAs) and long-chain acyl-CoA esters. The guide outlines hypothetical quantitative data, details relevant experimental protocols for synthesis and analysis, and presents logical workflows through diagrammatic representations. This document is intended to serve as a foundational resource for researchers initiating studies on this compound and similar branched-chain lipids.
Introduction
Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by one or more methyl groups on the carbon chain. These molecules are integral components of various organisms and are involved in a multitude of metabolic processes, including anti-inflammatory responses and lipid-lowering actions. When activated to their coenzyme A (CoA) esters, such as this compound, they become key intermediates in cellular metabolism, participating in both anabolic and catabolic pathways. Understanding the structure and chemical properties of specific BCFAs like this compound is crucial for elucidating their biological functions and potential therapeutic applications.
Structure and Chemical Properties
Molecular Structure
This compound is the coenzyme A thioester of 14-methyltetracosanoic acid. The structure consists of a 24-carbon fatty acid backbone (tetracosanoic acid) with a methyl group located at the 14th carbon position. This fatty acyl chain is linked to coenzyme A via a high-energy thioester bond.
Chemical Properties
The chemical reactivity of this compound is primarily dictated by the thioester linkage and the long hydrocarbon chain.
-
Thioester Bond: The thioester bond is a high-energy bond, making the acyl group readily transferable in enzymatic reactions. This is fundamental to its role in metabolism, where it can be a substrate for enzymes such as acyltransferases and dehydrogenases.
-
Hydrophobicity: The long, 25-carbon branched alkyl chain imparts significant hydrophobicity to the molecule, influencing its solubility and interaction with cellular membranes and proteins.
-
Methyl Branch: The methyl group at the 14th position introduces a point of steric hindrance and alters the packing of the acyl chain. This branching can affect the fluidity of cell membranes if the fatty acid is incorporated into phospholipids. It also influences the molecule's metabolism, as it can be a substrate for specific enzymes that recognize branched-chain acyl-CoAs.
Quantitative Data
| Property | Tetracosanoyl-CoA (Lignoceroyl-CoA)[1] | 23-Methyltetracosanoyl-CoA[2] | This compound (Estimated) |
| Molecular Formula | C45H82N7O17P3S | C46H84N7O17P3S | C46H84N7O17P3S |
| Molecular Weight | 1118.16 g/mol | 1132.18 g/mol | ~1132.18 g/mol |
| Physical State | Solid | Solid (Predicted) | Solid (Predicted) |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Sparingly soluble in water, soluble in organic solvents (Predicted) | Sparingly soluble in water, soluble in organic solvents (Predicted) |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and analysis of long-chain branched acyl-CoA esters, which can be adapted for this compound.
Chemical Synthesis of this compound
The synthesis of long-chain acyl-CoA esters can be achieved through several chemical methods. A common approach involves the activation of the corresponding fatty acid and subsequent reaction with coenzyme A.
Protocol: Synthesis via N-Hydroxysuccinimide Ester
This method provides high yields with minimal side reactions.
-
Activation of 14-Methyltetracosanoic Acid:
-
Dissolve 14-methyltetracosanoic acid in a suitable anhydrous organic solvent (e.g., dichloromethane).
-
Add an equimolar amount of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
-
Stir the reaction mixture at room temperature for several hours until the formation of the NHS ester is complete, which can be monitored by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent to obtain the crude N-hydroxysuccinimide ester of 14-methyltetracosanoic acid.
-
-
Thioesterification with Coenzyme A:
-
Dissolve the NHS ester in an appropriate solvent such as a mixture of tetrahydrofuran (B95107) and water.
-
Add a solution of coenzyme A (lithium or sodium salt) in water.
-
Adjust the pH of the reaction mixture to ~8.0 with a suitable base (e.g., sodium bicarbonate).
-
Stir the reaction at room temperature for several hours.
-
-
Purification:
-
The resulting 14-Methyltetracsanoyl-CoA can be purified using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
The fractions containing the product are collected, and the identity and purity are confirmed by mass spectrometry and NMR spectroscopy.
-
Analysis of 14-Methyltetracsanoyl-CoA
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the detection and quantification of acyl-CoA esters.
-
Sample Preparation:
-
Extract the acyl-CoA esters from the biological matrix (e.g., cells, tissues) using an acidic extraction buffer (e.g., 10% trichloroacetic acid).
-
Centrifuge the sample to pellet the proteins and other cellular debris.
-
The supernatant containing the acyl-CoAs can be further purified and concentrated using solid-phase extraction (SPE) with a C18 cartridge.
-
-
LC Separation:
-
Inject the purified sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute the acyl-CoAs using a gradient of mobile phases, typically a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
-
MS/MS Detection:
-
The eluent from the HPLC is directed to a tandem mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
For quantification, use multiple reaction monitoring (MRM) by selecting the precursor ion corresponding to the [M+H]+ of this compound and a specific product ion generated by collision-induced dissociation (CID). A common product ion for acyl-CoAs corresponds to the coenzyme A fragment.
-
Visualizations
The following diagrams illustrate the logical workflows for the synthesis and analysis of this compound.
Caption: Workflow for the chemical synthesis of this compound.
Caption: Workflow for the analysis of this compound by LC-MS/MS.
Conclusion
While direct experimental data on this compound remains elusive, this technical guide provides a foundational understanding of its structure, and predicted chemical properties based on current knowledge of related lipid molecules. The detailed experimental protocols for synthesis and analysis offer a practical starting point for researchers. Further investigation into this and other branched-chain acyl-CoA esters will be pivotal in advancing our understanding of lipid metabolism and its role in health and disease.
References
The Obscure Presence of 14-Methyltetracosanoyl-CoA: A Technical Guide for Researchers
For Immediate Release
This technical guide delves into the current scientific understanding of 14-Methyltetracosanoyl-CoA, a complex branched-chain fatty acyl-CoA. It is intended for researchers, scientists, and professionals in drug development who are interested in the metabolism of very-long-chain fatty acids and their potential roles in biological systems. This document synthesizes the limited available information on its natural occurrence, proposes a biosynthetic pathway based on established principles of fatty acid metabolism, and provides detailed experimental protocols for its potential identification and quantification.
Natural Occurrence
This compound is the activated form of 14-methyltetracosanoic acid, an anteiso-branched-chain fatty acid with a total of 25 carbon atoms (anteiso-C25:0). The natural occurrence of this specific very-long-chain fatty acid is not widely documented, suggesting it is likely a minor component of the lipid profile in most organisms.
However, evidence of its existence in the biological realm has been reported in a few distinct contexts:
-
Human Health: Metabolomic studies of serum from patients with gastric cancer have detected the presence of methyltetracosanoic acid, although the specific isomer was not identified and quantitative data was not provided.
-
Plant Kingdom: The ethanolic extract of the medicinal plant Blumea balsamifera has been shown to contain methyltetracosanoic acid, again without isomeric specification or quantification.
-
Mammalian Glands: Research on the lipid composition of meibomian glands in mice has indicated the presence of anteiso-C25:0 as a constituent of cholesteryl esters and wax esters. This study also identified the enzyme ELOVL1 as being responsible for the elongation of anteiso-C23:0 to anteiso-C25:0.
Quantitative Data
A thorough review of the existing scientific literature reveals a significant gap in the quantitative analysis of this compound or its parent fatty acid, 14-methyltetracosanoic acid. To date, no studies have published data on the concentration of this molecule in any organism or tissue. The table below is provided as a template for future research in this area.
| Organism | Tissue/Cell Type | Concentration of 14-Methyltetracosanoic Acid | Method of Quantification | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 1: Quantitative Occurrence of 14-Methyltetracosanoic Acid. This table is intended to be populated as future research provides the necessary quantitative data.
Proposed Biosynthetic Pathway of this compound
Based on the general principles of branched-chain and very-long-chain fatty acid synthesis, a putative biosynthetic pathway for this compound can be proposed. The synthesis of anteiso-fatty acids typically initiates from the branched-chain amino acid L-isoleucine.
The key steps are as follows:
-
Initiation: L-isoleucine is converted to 2-methylbutanoyl-CoA, which serves as the primer for fatty acid synthesis.
-
Elongation: The fatty acid synthase (FAS) system catalyzes the sequential addition of two-carbon units from malonyl-CoA to the growing acyl chain.
-
Very-Long-Chain Elongation: Once the fatty acid reaches a certain length (e.g., C16 or C18), it is further elongated by a membrane-bound elongase complex in the endoplasmic reticulum. The enzyme ELOVL1 has been specifically implicated in the elongation of anteiso-C23:0 to anteiso-C25:0 (14-methyltetracosanoic acid).
-
Activation: The completed 14-methyltetracosanoic acid is then activated to its coenzyme A thioester, this compound, by a long-chain acyl-CoA synthetase (ACSL).
Figure 1: Proposed Biosynthetic Pathway of this compound. This diagram illustrates the hypothetical pathway starting from L-isoleucine.
Experimental Protocols
The identification and quantification of a specific very-long-chain branched-chain fatty acyl-CoA like this compound requires specialized analytical techniques. The following protocols are adapted from established methods for general fatty acyl-CoA analysis and can be optimized for this specific molecule.
Extraction of Fatty Acyl-CoAs from Biological Samples
This protocol describes a common method for extracting a broad range of fatty acyl-CoAs from tissues or cells.
-
Sample Homogenization:
-
Flash-freeze the biological sample (e.g., tissue, cell pellet) in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen sample in 10 volumes of ice-cold 2-propanol containing an appropriate internal standard (e.g., a deuterated or odd-chain fatty acyl-CoA).
-
-
Protein Precipitation and Phase Separation:
-
Add 15 volumes of a saturated aqueous solution of ammonium (B1175870) sulfate.
-
Vortex vigorously for 2 minutes to precipitate proteins.
-
Add 20 volumes of methanol (B129727) and vortex again.
-
Centrifuge at 5,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE) for Purification:
-
The supernatant containing the fatty acyl-CoAs is collected.
-
The extract is loaded onto a C18 SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with an aqueous buffer to remove polar impurities.
-
Elute the fatty acyl-CoAs with an organic solvent mixture (e.g., methanol/acetonitrile).
-
-
Sample Concentration:
-
The eluate is dried under a stream of nitrogen or using a vacuum concentrator.
-
The dried residue is reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).
-
Uncharted Territory: The Enigmatic Nature of 14-Methyltetracosanoyl-CoA
A comprehensive review of available scientific literature reveals a notable absence of information regarding the discovery, initial characterization, and biological role of 14-Methyltetracosanoyl-CoA. This long-chain, branched-chain fatty acyl-CoA does not appear in established metabolic databases or peer-reviewed publications. Consequently, a detailed technical guide on its core characteristics, signaling pathways, and experimental protocols cannot be constructed at this time.
While the specific molecule of interest remains elusive, this paper will provide a foundational understanding of the broader classes to which it belongs: very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs). By examining the known principles of their metabolism and function, we can infer the probable, yet unconfirmed, context in which this compound might operate. This document will serve as a resource for researchers postulating the existence and function of novel fatty acyl-CoAs, outlining the established methodologies for their characterization.
The Landscape of Long-Chain and Branched-Chain Fatty Acyl-CoAs
Fatty acids are fundamental building blocks for a vast array of lipids and serve as crucial signaling molecules and energy sources. Their activated form, acyl-Coenzyme A (acyl-CoA), is central to their metabolism.
Very-Long-Chain Fatty Acids (VLCFAs) are defined as fatty acids with a carbon chain length of 22 or more. Their CoA derivatives are key intermediates in metabolic pathways occurring primarily in peroxisomes.
Branched-Chain Fatty Acids (BCFAs) are characterized by one or more methyl groups on their carbon chain. They are integral components of cell membranes in many bacteria, influencing fluidity and permeability. In mammals, BCFAs are obtained through diet and the gut microbiota.
The CoA thioesters of both VLCFAs and BCFAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[1][2] This interaction leads to the transcriptional regulation of genes involved in fatty acid oxidation, suggesting a critical role for these molecules in maintaining lipid homeostasis.
Hypothetical Metabolic Journey of this compound
Based on established principles of fatty acid metabolism, we can propose a speculative pathway for the biosynthesis and degradation of this compound. This pathway is purely theoretical and awaits experimental validation.
Postulated Biosynthesis
The biosynthesis of a branched-chain fatty acid typically involves a branched-chain alpha-keto acid as a primer. For a methyl group at an even-numbered carbon, such as position 14, the biosynthetic pathway might involve precursors other than the common branched-chain amino acids (valine, leucine, isoleucine). The subsequent elongation of the fatty acid chain would be carried out by the fatty acid synthase (FAS) system. The final step would be the activation of 14-methyltetracosanoic acid to this compound by a long-chain acyl-CoA synthetase.
Caption: Hypothetical biosynthetic pathway of this compound.
Postulated Catabolism
The degradation of this compound would likely occur via peroxisomal β-oxidation, a common pathway for both VLCFAs and BCFAs. The presence of a methyl group can hinder the standard β-oxidation machinery, often requiring the involvement of α-oxidation to remove the methyl branch before β-oxidation can proceed.
Caption: Hypothetical catabolic pathway of this compound.
Framework for Initial Characterization: Established Experimental Protocols
Should this compound be discovered, its initial characterization would involve a series of well-established analytical techniques.
Isolation and Purification
-
Lipid Extraction: Total lipids would be extracted from the biological source using methods such as the Folch or Bligh-Dyer procedures.
-
Chromatography: The lipid extract would be fractionated using techniques like solid-phase extraction (SPE) to isolate the fatty acid fraction. Further purification could be achieved by high-performance liquid chromatography (HPLC).
Structural Elucidation
-
Gas Chromatography-Mass Spectrometry (GC-MS): The purified fatty acid would be derivatized to its fatty acid methyl ester (FAME) for analysis. GC-MS would provide information on the chain length and the position of the methyl branch based on the fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure, including the precise location of the methyl group and the stereochemistry.
Quantification
-
GC-MS with an Internal Standard: Quantitative analysis of the fatty acid can be performed using a suitable internal standard, such as a stable isotope-labeled version of the fatty acid.
Characterization of the CoA Thioester
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The CoA thioester itself can be directly analyzed by LC-MS/MS. This technique would confirm the identity of this compound and allow for its quantification in biological samples.
The following table summarizes the key experimental techniques and their applications in the characterization of a novel fatty acid and its CoA derivative.
| Objective | Technique | Purpose |
| Isolation | Solid-Phase Extraction (SPE) | Fractionate lipid classes. |
| Purification | High-Performance Liquid Chromatography (HPLC) | Isolate the specific fatty acid. |
| Structural Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Determine chain length and branching position of the FAME derivative. |
| Nuclear Magnetic Resonance (NMR) | Confirm the complete chemical structure. | |
| Quantification | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantify the fatty acid using an internal standard. |
| CoA Ester Analysis | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identify and quantify the intact acyl-CoA. |
Future Directions
The absence of information on this compound presents a greenfield opportunity for lipid research. The initial steps would involve a targeted search for its parent fatty acid, 14-methyltetracosanoic acid, in organisms known to produce a diverse array of BCFAs, such as certain bacteria, marine sponges, and ruminants. The development of a synthetic standard would be crucial for its unambiguous identification and quantification. Subsequent research could then focus on its metabolic pathways, its potential role in signaling through nuclear receptors like PPARα, and its impact on the biophysical properties of cell membranes.
Until such research is conducted, this compound remains a hypothetical molecule, a testament to the vast and still largely unexplored landscape of the lipidome.
References
14-Methyltetracosanoyl-CoA and its involvement in lipid signaling.
An In-depth Technical Guide on 14-Methyltetracosanoyl-CoA and its Involvement in Lipid Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a saturated, monomethyl branched-chain very-long-chain fatty acyl-CoA. While direct research on this specific molecule is limited, its structural characteristics place it within the broader class of branched-chain fatty acids (BCFAs), which are increasingly recognized for their roles in cellular signaling, particularly in modulating the activity of nuclear receptors. This technical guide synthesizes the current understanding of the metabolic pathways and potential signaling functions of long-chain and very-long-chain BCFAs, providing a strong inferential framework for the biological significance of this compound. We detail the enzymatic pathways for its synthesis and degradation, explore its potent activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), and discuss the prospective role of protein acylation as a novel signaling mechanism. This document also provides detailed experimental protocols and quantitative data to facilitate further research in this emerging area of lipid biology.
Introduction to this compound
This compound is the coenzyme A thioester of 14-methyltetracosanoic acid, a C25 monomethyl branched-chain fatty acid (BCFA). BCFAs are characterized by one or more methyl groups along their acyl chain and are found in various biological systems. While mammals can synthesize some BCFAs de novo, dietary sources also contribute to the bodily pool. Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons, and BCFAs are not merely structural components of lipids but are also bioactive molecules that can influence cellular processes. The CoA-activated form of these fatty acids is the metabolically active species, serving as a substrate for metabolic enzymes and as a ligand for signaling receptors.
Metabolism of this compound
The metabolism of this compound can be inferred from the established pathways for other very-long-chain BCFAs in mammals.
Biosynthesis
The synthesis of a C25 BCFA like 14-methyltetracosanoic acid in mammals is a multi-step process involving fatty acid synthase (FASN) and a series of elongase enzymes.
-
Initiation: The synthesis likely begins with a branched-chain acyl-CoA primer, derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, or valine.[1]
-
Elongation by Fatty Acid Synthase (FASN): FASN can utilize these branched-chain primers to synthesize intermediate-length BCFAs.[2]
-
Elongation by ELOVL Enzymes: The elongation to a very-long-chain fatty acid is carried out by a family of enzymes called Elongases of Very-Long-Chain Fatty Acids (ELOVLs), located in the endoplasmic reticulum.[3] Specifically, ELOVL3 has been shown to be highly active in elongating iso- and anteiso-C17:0 acyl-CoAs up to C23:0 and C25:0 respectively.[4] ELOVL1 is also involved in the elongation of very-long-chain BCFAs, particularly those with 24 or more carbons.[4][5]
-
Activation to Acyl-CoA: The synthesized 14-methyltetracosanoic acid is then activated to this compound by a long-chain acyl-CoA synthetase (ACSL) or a very-long-chain acyl-CoA synthetase (ACSVL).[6][7]
Figure 1. Proposed biosynthetic pathway of this compound.
Degradation
Very-long-chain fatty acids, particularly BCFAs, undergo their initial stages of catabolism in peroxisomes via β-oxidation because they are poor substrates for mitochondrial enzymes.[8][9][10]
-
Peroxisomal β-Oxidation: this compound is shortened in the peroxisome through cycles of β-oxidation. This process involves a distinct set of enzymes compared to mitochondria, including acyl-CoA oxidase.[9][10]
-
Chain Shortening: The β-oxidation cycles continue until the acyl chain is shortened to a medium-chain fatty acyl-CoA.
-
Mitochondrial β-Oxidation: The resulting medium-chain fatty acyl-CoA is then transported to the mitochondria for complete oxidation to acetyl-CoA.
Figure 2. Proposed degradation pathway of this compound.
Involvement in Lipid Signaling
The primary signaling role of fatty acyl-CoAs is through their interaction with nuclear receptors, which act as ligand-activated transcription factors.
Activation of PPARα
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a key regulator of lipid metabolism.[11] It is activated by a variety of fatty acids and their derivatives. Research has shown that very-long-chain and branched-chain fatty acyl-CoAs are potent, high-affinity ligands for PPARα.[12][13]
Upon binding of a ligand like this compound, PPARα undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in fatty acid uptake, transport, and oxidation.[12]
Figure 3. PPARα signaling pathway activated by this compound.
Quantitative Data on PPARα Activation
Studies have demonstrated that branched-chain and very-long-chain acyl-CoAs bind to PPARα with high affinity.
| Ligand | Receptor | Binding Affinity (Kd) | Reference |
| Phytanoyl-CoA | PPARα | ~11 nM | [12] |
| Pristanoyl-CoA | PPARα | ~11 nM | [12] |
| C20-C24 VLCFA-CoAs | PPARα | 3-29 nM | [12] |
Potential for Protein Acylation
Protein acylation is a post-translational modification where a fatty acyl group is covalently attached to an amino acid residue of a protein.[14] This modification can alter the protein's localization, stability, and function, thereby acting as a signaling switch. While typically studied with more common fatty acids like palmitate and myristate, the possibility of acylation with novel fatty acids like 14-methyltetracosanoic acid exists.[15]
The specificity of protein acylation is determined by the substrate preferences of protein acyltransferases.[16] Further research is needed to identify if specific acyltransferases can utilize very-long-chain BCFAs as substrates. If so, this would represent a novel mechanism of lipid signaling for molecules like this compound.
Experimental Protocols
Analysis of this compound by LC-MS/MS
This protocol outlines the extraction and quantification of long-chain acyl-CoAs from tissues or cells.
Figure 4. Workflow for the analysis of acyl-CoAs by LC-MS/MS.
Methodology:
-
Sample Preparation: Approximately 40 mg of frozen tissue is homogenized on ice in a buffer containing a suitable internal standard (e.g., heptadecanoyl-CoA).[17]
-
Extraction: An organic solvent mixture (e.g., acetonitrile:2-propanol:methanol) is added to the homogenate. The mixture is vortexed, sonicated, and centrifuged to separate the phases. The supernatant containing the lipids is collected.[17]
-
Drying and Reconstitution: The collected supernatant is dried under a stream of nitrogen. The dried extract is then reconstituted in a small volume of a methanol:water solution.[17]
-
LC-MS/MS Analysis: The reconstituted sample is injected into a UPLC system coupled to a triple quadrupole mass spectrometer. Separation is achieved using a reverse-phase column with a binary gradient. The acyl-CoAs are quantified using selected reaction monitoring (SRM) in positive electrospray ionization mode.[17]
PPARα Activation Reporter Gene Assay
This assay measures the ability of a compound to activate PPARα in a cellular context.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HepG2) is cultured and co-transfected with two plasmids: one expressing the full-length human PPARα and another containing a luciferase reporter gene under the control of a PPRE.[18]
-
Cell Treatment: The transfected cells are treated with various concentrations of the test compound (e.g., 14-methyltetracosanoic acid, which will be intracellularly converted to its CoA ester) and a known PPARα agonist as a positive control (e.g., GW7647).[18][19]
-
Lysis and Luciferase Assay: After an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.[20][21]
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter) and expressed as fold activation over the vehicle control. Dose-response curves are generated to determine the EC50 of the compound.[19]
In Vitro Protein Acylation Assay
This protocol can be adapted to test for the acylation of a target protein with this compound.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer containing the purified target protein, the acyltransferase of interest, and any necessary co-factors is prepared.[22]
-
Initiation of Reaction: The acylation reaction is initiated by adding this compound (or a labeled version for easier detection) to the reaction mixture.[22][23]
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Termination and Detection: The reaction is stopped, and the acylation of the target protein is detected. This can be done by various methods, such as:
-
Radiolabeling: If a radiolabeled acyl-CoA was used, the proteins are separated by SDS-PAGE, and the acylated protein is detected by autoradiography.[23]
-
Biotin (B1667282) Switch Assay: This method detects S-acylation by cleaving the thioester bond with hydroxylamine (B1172632) and then labeling the free cysteine with a biotin tag, which can be detected by a streptavidin-HRP conjugate on a Western blot.[24]
-
Conclusion and Future Directions
While direct evidence for the signaling roles of this compound is yet to be established, its structural similarity to known bioactive lipids strongly suggests its involvement in cellular signaling. The potent activation of PPARα by very-long-chain and branched-chain fatty acyl-CoAs positions this compound as a likely endogenous modulator of lipid metabolism. Furthermore, the prospect of its involvement in protein acylation opens up a new avenue for its potential regulatory functions.
Future research should focus on:
-
The definitive elucidation of the biosynthetic and degradative pathways of this compound.
-
Direct measurement of the binding affinity and activation potential of this compound for PPARα and other nuclear receptors.
-
Screening for protein acyltransferases that can utilize this compound as a substrate and identifying their protein targets.
-
Investigating the physiological and pathophysiological consequences of altered levels of this compound in metabolic diseases.
The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the intriguing biology of this and other novel branched-chain fatty acyl-CoAs.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid elongases in mammals: their regulation and roles in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of branched-chain very-long-chain fatty acids by fatty acid elongases and their tissue distribution in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian Long-Chain Acyl-CoA Synthetases [ouci.dntb.gov.ua]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. aocs.org [aocs.org]
- 11. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fatty acid chain length and saturation influences PPARα transcriptional activation and repression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. In vitro and cellular assays for palmitoyl acyltransferases using fluorescent lipidated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. revvity.com [revvity.com]
- 24. In vitro Detection of S-acylation on Recombinant Proteins via the Biotin-Switch Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of Branched-Chain Fatty Acids in Bacteria: A Technical Guide
Executive Summary
Branched-chain fatty acids (BCFAs) are crucial components of the cell membrane in many bacterial species, playing a vital role in maintaining membrane fluidity and function, particularly in response to environmental stresses such as temperature fluctuations. The biosynthesis of BCFAs is a specialized process that diverges from the more common straight-chain fatty acid synthesis pathway. This technical guide provides an in-depth exploration of the core mechanisms of BCFA biosynthesis in bacteria, detailing the enzymatic pathways, regulatory networks, and key experimental methodologies. Quantitative data on enzyme kinetics and cellular fatty acid composition are summarized in structured tables to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to provide a clear and comprehensive understanding of this essential bacterial process. This document is intended to serve as a valuable resource for researchers and professionals involved in microbiology, biochemistry, and the development of novel antimicrobial agents targeting bacterial lipid metabolism.
Introduction to Branched-Chain Fatty Acids in Bacteria
Branched-chain fatty acids are aliphatic carboxylic acids with one or more methyl branches along the carbon chain. In bacteria, the most common BCFAs are the iso and anteiso series, which have a methyl group on the penultimate (n-2) or antepenultimate (n-3) carbon atom, respectively[1]. These lipids are major constituents of the cell membrane in numerous bacterial genera, including Bacillus, Staphylococcus, and Listeria[2]. The presence and relative abundance of different BCFA isomers can significantly influence the physical properties of the bacterial membrane, such as its fluidity and permeability. This ability to modulate membrane composition is a key adaptation mechanism for survival in diverse and challenging environments[3].
The biosynthesis of BCFAs is a critical area of study for several reasons. Firstly, understanding this pathway is fundamental to comprehending bacterial physiology and adaptation. Secondly, as the enzymes involved in BCFA synthesis are often distinct from their counterparts in eukaryotes, they represent promising targets for the development of novel antibacterial drugs[4]. This guide will delve into the core enzymatic reactions, the precursor molecules that fuel the pathway, and the intricate regulatory networks that govern BCFA production in bacteria.
Core Biosynthetic Pathways
Bacteria primarily utilize two distinct pathways for the initiation of BCFA synthesis, differing in the nature of the primer molecule used to start the fatty acid chain.
α-Keto Acid Primer Pathway
This is the principal pathway for de novo BCFA synthesis in many bacteria, including Bacillus subtilis. It utilizes α-keto acids derived from the catabolism of branched-chain amino acids (BCAAs) as primers.[5][6]
The key steps are:
-
Transamination of BCAAs: Branched-chain amino acids such as leucine, isoleucine, and valine are converted to their corresponding α-keto acids by the action of branched-chain amino acid transaminase (BCAT) [7].
-
Decarboxylation of α-Keto Acids: The resulting α-keto acids are then decarboxylated to form branched short-chain acyl-CoA primers. This crucial step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKAD) complex [7].
-
Initiation of Fatty Acid Synthesis: The branched short-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA) are then used by β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH) to initiate the fatty acid elongation cycle[7].
The subsequent elongation of the branched-chain acyl-ACP follows the canonical fatty acid synthesis (FASII) pathway, with malonyl-ACP serving as the two-carbon donor in each cycle.
Short-Chain Acyl-CoA Ester Primer Pathway
Some bacteria, particularly those in environments rich in short-chain fatty acids like the rumen, can utilize exogenous short-chain acyl-CoAs as primers for BCFA synthesis. This pathway bypasses the need for BCAA degradation[6]. The key distinction of this pathway lies in the substrate specificity of the initiating enzyme, which is typically a variant of FabH that can efficiently utilize these short-chain acyl-CoA esters[6].
Key Enzymes in BCFA Biosynthesis
The synthesis of BCFAs is orchestrated by a series of specialized enzymes. The kinetic properties and substrate specificities of these enzymes are critical determinants of the final BCFA profile of a bacterium.
Branched-Chain Amino Acid Transaminase (BCAT)
BCATs catalyze the reversible transamination of BCAAs to their corresponding α-keto acids. These enzymes play a pivotal role in linking amino acid metabolism with fatty acid synthesis.
Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex
The BCKAD complex is a large, multi-enzyme assembly that catalyzes the oxidative decarboxylation of branched-chain α-keto acids to their respective acyl-CoA derivatives[8]. This is a critical and often rate-limiting step in the α-keto acid primer pathway. The activity of this complex is subject to regulation, which in turn affects the availability of primers for BCFA synthesis.
β-Ketoacyl-ACP Synthase III (FabH)
FabH is the condensing enzyme that initiates fatty acid synthesis by catalyzing the reaction between an acyl-CoA primer and malonyl-ACP. The substrate specificity of FabH is a major determinant of whether a bacterium produces straight-chain or branched-chain fatty acids[9][10]. In bacteria that synthesize BCFAs, FabH exhibits a preference for branched short-chain acyl-CoA primers over acetyl-CoA[9][10].
Regulation of BCFA Biosynthesis
The production of BCFAs is tightly regulated to ensure that the bacterial membrane maintains optimal fluidity in response to changing environmental conditions.
Regulation in Bacillus subtilis by the DesK-DesR Two-Component System
In Bacillus subtilis, the DesK-DesR two-component system plays a crucial role in regulating membrane fluidity in response to temperature changes[11][12]. DesK is a membrane-bound sensor histidine kinase that, upon a decrease in membrane fluidity (e.g., at low temperatures), autophosphorylates and then transfers the phosphate (B84403) group to the response regulator, DesR[11][12][13]. Phosphorylated DesR then acts as a transcriptional activator for the des gene, which encodes a fatty acid desaturase that introduces double bonds into existing fatty acyl chains[11][13]. While this system primarily regulates unsaturation, it is interconnected with BCFA metabolism as changes in BCFA composition also affect membrane fluidity, thereby influencing DesK activity[11].
Diagram of the DesK-DesR Signaling Pathway in Bacillus subtilis
Caption: The DesK-DesR two-component system in B. subtilis senses membrane fluidity.
Regulation in Staphylococcus aureus by CodY
In Staphylococcus aureus, the global transcriptional regulator CodY plays a key role in linking nutrient availability, particularly of BCAAs, to the expression of virulence factors and metabolic genes, including those involved in BCFA synthesis[5][7][14][15][16]. When BCAA levels are high, CodY, in conjunction with GTP, represses the transcription of the ilv-leu operon, which encodes enzymes for BCAA biosynthesis[5][15]. This repression limits the availability of precursors for BCFA synthesis. Conversely, under BCAA-limiting conditions, CodY-mediated repression is lifted, leading to increased BCAA synthesis and consequently, an altered BCFA profile in the cell membrane[5][15]. This change in membrane composition has been shown to modulate the activity of other regulatory systems, such as the SaeRS two-component system, which controls the expression of numerous virulence factors[5][7][16].
Diagram of CodY Regulation of BCFA Synthesis in Staphylococcus aureus
Caption: CodY links BCAA availability to BCFA synthesis and virulence in S. aureus.
Regulation in Listeria monocytogenes and Cold Adaptation
Listeria monocytogenes is a psychrotolerant bacterium that can grow at refrigeration temperatures. A key mechanism for its cold adaptation is the modulation of its membrane BCFA composition[17][18][19][20]. Upon a shift to low temperatures, L. monocytogenes increases the proportion of shorter-chain and anteiso-BCFAs, which have lower melting points and thus increase membrane fluidity[17][20]. While the complete regulatory network is still under investigation, it is known that the branched-chain α-keto acid dehydrogenase (Bkd) complex is crucial for providing the necessary precursors for this adaptation, although its transcription does not appear to be directly regulated by temperature[17][18]. This suggests that post-transcriptional or metabolic flux regulation plays a significant role in directing precursor flow towards the synthesis of fluidity-enhancing BCFAs at low temperatures.
Quantitative Data on BCFA Biosynthesis
The following tables summarize key quantitative data related to the enzymes and products of the BCFA biosynthesis pathway.
Table 1: Kinetic Parameters of Key Enzymes in BCFA Biosynthesis
| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference |
| BCAT | Escherichia coli | L-Isoleucine | 1,200 | - | [1] |
| L-Leucine | 800 | - | [1] | ||
| L-Valine | 2,000 | - | [1] | ||
| BCKAD | Pseudomonas putida | α-Ketoisovalerate | 40 | 10 µmol/min/mg | [21] |
| α-Ketoisocaproate | 30 | 8 µmol/min/mg | [21] | ||
| α-Keto-β-methylvalerate | 50 | 7 µmol/min/mg | [21] | ||
| FabH | Staphylococcus aureus | Acetyl-CoA | - | - | [9][10] |
| Butyryl-CoA | - | - | [9][10] | ||
| Isobutyryl-CoA | - | - | [9][10] | ||
| Isovaleryl-CoA | - | - | [9][10] | ||
| Streptococcus pneumoniae | Acetyl-CoA | 40.3 | - | [3] | |
| Malonyl-ACP | 18.6 | - | [3] |
Note: '-' indicates data not available in the cited sources.
Table 2: Branched-Chain Fatty Acid Composition of Selected Bacteria
| Organism | Growth Condition | iso-C14:0 (%) | iso-C15:0 (%) | anteiso-C15:0 (%) | iso-C16:0 (%) | iso-C17:0 (%) | anteiso-C17:0 (%) | Reference |
| Bacillus subtilis | 37°C | 5.2 | 26.1 | 4.8 | 10.3 | 2.9 | 4.5 | [22] |
| 20°C | 3.1 | 15.2 | 12.3 | 8.7 | 1.8 | 10.1 | [22] | |
| Staphylococcus aureus | 37°C | - | 13.5 | 35.1 | - | 6.2 | 18.3 | [23] |
| Listeria monocytogenes | 37°C | - | 5.8 | 45.7 | - | 3.2 | 28.1 | [24] |
| 5°C | - | 2.1 | 63.2 | - | 1.5 | 12.4 | [24] |
Note: '-' indicates that the fatty acid was not reported or was present in trace amounts. Values are approximate and can vary between strains and specific growth media.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study BCFA biosynthesis.
Lipid Extraction and Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a standard method for determining the fatty acid composition of bacterial cells.
Workflow for Bacterial Fatty Acid Analysis by GC-MS
Caption: A typical workflow for the analysis of bacterial fatty acids using GC-MS.
Protocol Outline:
-
Cell Culture and Harvesting: Grow bacterial cells to the desired growth phase and harvest by centrifugation.
-
Saponification: Resuspend the cell pellet in a saponification reagent (e.g., methanolic NaOH) and heat to release fatty acids from lipids.
-
Methylation: Acidify the sample and add methanol (B129727) to convert the free fatty acids into their more volatile fatty acid methyl esters (FAMEs).
-
Extraction: Extract the FAMEs into an organic solvent (e.g., hexane).
-
GC-MS Analysis: Inject the extracted FAMEs into a gas chromatograph coupled to a mass spectrometer. The FAMEs are separated based on their boiling points and retention times, and then identified based on their mass spectra.
-
Data Analysis: Identify and quantify the individual FAMEs by comparing their retention times and mass spectra to known standards.
For a detailed protocol, refer to methodologies described in the literature[2][4][25][26].
Enzyme Assays for Key BCFA Biosynthesis Enzymes
Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex Assay:
The activity of the BCKAD complex can be measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm in the presence of a branched-chain α-keto acid substrate.
Protocol Outline:
-
Enzyme Preparation: Prepare a cell-free extract or purify the BCKAD complex from the bacterium of interest.
-
Reaction Mixture: Prepare a reaction buffer containing the necessary cofactors (e.g., thiamine (B1217682) pyrophosphate, coenzyme A, NAD+) and the α-keto acid substrate (e.g., α-ketoisovalerate).
-
Initiate Reaction: Add the enzyme preparation to the reaction mixture to start the reaction.
-
Monitor Absorbance: Continuously monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculate Activity: Determine the rate of NADH production from the linear portion of the absorbance curve and calculate the enzyme activity.
Detailed protocols for BCKAD assays are available in the literature.
β-Ketoacyl-ACP Synthase III (FabH) Assay:
FabH activity can be determined using a coupled spectrophotometric assay that measures the disappearance of NADH. The product of the FabH reaction, a β-ketoacyl-ACP, is reduced by β-ketoacyl-ACP reductase (FabG) in the presence of NADPH or NADH, and the oxidation of the cofactor is monitored at 340 nm.
Protocol Outline:
-
Component Preparation: Purify FabH, FabG, and ACP. Synthesize malonyl-ACP.
-
Reaction Mixture: Prepare a reaction buffer containing the acyl-CoA primer, malonyl-ACP, NADH or NADPH, and the coupling enzyme FabG.
-
Initiate Reaction: Add FabH to the reaction mixture.
-
Monitor Absorbance: Monitor the decrease in absorbance at 340 nm as NADH/NADPH is consumed.
-
Calculate Activity: Determine the rate of cofactor consumption to calculate the activity of FabH.
Conclusion and Future Directions
The biosynthesis of branched-chain fatty acids is a fundamental process in many bacteria, essential for their survival and adaptation. This guide has provided a comprehensive overview of the core pathways, key enzymes, and regulatory mechanisms involved in BCFA synthesis. The presented quantitative data and experimental protocols offer a valuable resource for researchers in the field.
Future research in this area will likely focus on several key aspects:
-
Elucidation of Novel Regulatory Networks: Further investigation is needed to uncover the full extent of the regulatory networks that control BCFA synthesis in different bacterial species, particularly in response to a wider range of environmental cues.
-
Structural and Mechanistic Studies of Key Enzymes: High-resolution structural studies of the enzymes involved in BCFA biosynthesis will provide valuable insights into their catalytic mechanisms and substrate specificities, aiding in the design of specific inhibitors.
-
Development of Novel Antimicrobials: The unique enzymes of the BCFA synthesis pathway remain attractive targets for the development of new antibiotics. A deeper understanding of this pathway will facilitate the rational design and screening of potent and selective inhibitors.
-
Metabolic Engineering for Biofuel Production: The ability to manipulate BCFA synthesis in bacteria holds promise for the production of branched-chain biofuels with improved cold-flow properties.
By continuing to explore the intricacies of branched-chain fatty acid biosynthesis, the scientific community can advance our understanding of bacterial physiology and develop new strategies to combat infectious diseases and produce sustainable biofuels.
References
- 1. The specificity and kinetic mechanism of branched-chain amino acid aminotransferase from Escherichia coli studied with a new improved coupled assay procedure and the enzyme's potential for biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 5. CodY controls the SaeR/S two-component system by modulating branched-chain fatty acid synthesis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 9. Crystal structure and substrate specificity of the beta-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Membrane Fluidity Sensor DesK of Bacillus subtilis Controls the Signal Decay of Its Cognate Response Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Repression of branched-chain amino acid synthesis in Staphylococcus aureus is mediated by isoleucine via CodY, and by a leucine-rich attenuator peptide | PLOS Genetics [journals.plos.org]
- 15. Repression of branched-chain amino acid synthesis in Staphylococcus aureus is mediated by isoleucine via CodY, and by a leucine-rich attenuator peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. microbiologyresearch.org [microbiologyresearch.org]
- 18. Precursor and temperature modulation of fatty acid composition and growth of Listeria monocytogenes cold-sensitive mutants with transposon-interrupted branched-chain alpha-keto acid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fatty Acids Regulate Stress Resistance and Virulence Factor Production for Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Analysis of Volatile Metabolites Released by Staphylococcus Aureus using Gas Chromatography-Mass Spectrometry and Determination of its Antifungal Activity – Oriental Journal of Chemistry [orientjchem.org]
- 23. Coordinated Regulation of Cold-Induced Changes in Fatty Acids with Cardiolipin and Phosphatidylglycerol Composition among Phospholipid Species for the Food Pathogen Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Qualitative and Quantitative Estimation of Bacterial Lipid Production | Springer Nature Experiments [experiments.springernature.com]
- 25. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Kinetic characterization of branched chain ketoacid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Branched-Chain Fatty Acids in Membrane Fluidity
Authored for Researchers, Scientists, and Drug Development Professionals
December 2025
Executive Summary
Branched-chain fatty acids (BCFAs) are integral components of cell membranes, particularly in many bacterial species, where they play a crucial role analogous to that of unsaturated fatty acids in eukaryotic membranes. This technical guide provides a comprehensive overview of the function of BCFAs in modulating membrane fluidity. By introducing steric hindrance that disrupts the orderly packing of acyl chains, BCFAs lower the phase transition temperature and increase the fluidity of the lipid bilayer. This document details the structural and functional differences between the two primary types of BCFAs, iso- and anteiso-fatty acids, and their differential impacts on membrane biophysical properties. Furthermore, this guide presents detailed methodologies for key experimental techniques used to study these phenomena, summarizes quantitative data on the effects of BCFAs, and explores the downstream consequences for cellular signaling pathways, including the DesK-DesR two-component system in Bacillus subtilis and lipid raft-mediated signaling.
Introduction: The Structural Basis of BCFA Function
Branched-chain fatty acids are aliphatic carboxylic acids with one or more methyl groups branching off the main acyl chain. The most common forms are monomethylated BCFAs, which are categorized based on the position of the methyl group:
-
iso-BCFAs: The methyl group is located on the penultimate carbon atom from the methyl end of the fatty acid chain.
-
anteiso-BCFAs: The methyl group is on the antepenultimate carbon from the methyl end.[1]
This seemingly minor structural difference has significant implications for how these fatty acids pack within a lipid bilayer. The methyl branch in BCFAs disrupts the tight, ordered packing that is characteristic of straight-chain saturated fatty acids.[2] This disruption reduces the van der Waals forces between adjacent acyl chains, thereby increasing the fluidity of the membrane.[2] Anteiso-BCFAs, with their methyl group located further from the end of the chain, introduce a more significant steric hindrance compared to iso-BCFAs, making them more effective at increasing membrane fluidity at lower temperatures.[3][4] This principle is fundamental to the process of homeoviscous adaptation in many bacteria, allowing them to maintain membrane function in cold environments.[5]
Impact of BCFAs on Membrane Physical Properties
The incorporation of BCFAs into membrane phospholipids (B1166683) profoundly alters the physical characteristics of the lipid bilayer. These changes are critical for cellular function, affecting everything from membrane protein activity to permeability.
Membrane Fluidity and Viscosity
The primary role of BCFAs is to increase membrane fluidity. This effect is analogous to the function of unsaturated fatty acids in higher organisms.[6][7] Atomistic simulations have provided quantitative support for this, demonstrating that increasing the proportion of straight-chain fatty acids at the expense of BCFAs leads to a more ordered bilayer with higher viscosity.[6][8] Conversely, a higher concentration of BCFAs results in a more fluid, less viscous membrane environment.
Phase Transition Temperature (Tm)
The gel-to-liquid crystalline phase transition temperature (Tm) is a key indicator of membrane fluidity. BCFAs lower the Tm of lipid bilayers. Anteiso-fatty acids are more effective at lowering the Tm than iso-fatty acids of the same chain length. This is a crucial aspect of how organisms like Listeria monocytogenes adapt to cold temperatures, by increasing the proportion of anteiso-BCFAs in their membranes.[5]
Bilayer Thickness and Area per Lipid
The disruption of acyl chain packing by BCFAs also affects the overall dimensions of the membrane. Membranes enriched with BCFAs tend to be thinner and have a larger area per lipid molecule compared to those composed of straight-chain fatty acids.[8][9] Molecular dynamics simulations have shown that as the concentration of straight-chain fatty acids increases, the bilayer becomes thicker and the area per lipid decreases, indicative of a more ordered state.[6]
Quantitative Data on BCFA Effects
The following tables summarize quantitative data from various studies on the impact of BCFAs on membrane properties.
| Membrane Composition | Parameter | Value | Reference(s) |
| DMPC with 10 mol% iso-15:0 | Main Phase Transition (Tm) | Shifted to a higher temperature | [10] |
| DMPC with 10 mol% anteiso-15:0 | Main Phase Transition (Tm) | Shifted to a higher temperature (less pronounced than iso-15:0) | [10] |
| Model Microbial Membrane (7.0 mol% n16:0) | Bilayer Viscosity | ~10 cP | [6] |
| Model Microbial Membrane (47.3 mol% n16:0) | Bilayer Viscosity | ~25 cP | [6] |
| Model Microbial Membrane (7.0 mol% n16:0) | Area per Lipid (ApL) | ~60 Ų | [6] |
| Model Microbial Membrane (47.3 mol% n16:0) | Area per Lipid (ApL) | ~57.5 Ų | [6] |
| Model Microbial Membrane (7.0 mol% n16:0) | Hydrophobic Thickness (2Dc) | ~26 Å | [6] |
| Model Microbial Membrane (47.3 mol% n16:0) | Hydrophobic Thickness (2Dc) | ~27.5 Å | [6] |
Table 1: Effect of BCFAs on Membrane Physical Properties
| Cell Type | BCFA Enrichment | DPH Anisotropy | Relative Fluidity | Reference(s) |
| Model Membrane | ~77% iso-BCFAs | ~0.250 | Lower | [11] |
| Model Membrane | ~77% anteiso-BCFAs | ~0.235 | Higher | [11] |
Table 2: Comparative Fluidity Effects of iso- and anteiso-BCFAs (Note: Lower DPH anisotropy indicates higher membrane fluidity)
Experimental Protocols
The study of BCFA effects on membrane fluidity relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the phase transition temperature (Tm) of lipid vesicles.
Protocol for DSC Analysis of Liposome (B1194612) Phase Transition:
-
Liposome Preparation (Thin Film Hydration Method):
-
Dissolve the desired lipids (e.g., a mixture of a standard phospholipid like DPPC and a specific BCFA) in an organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under a vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing at a temperature above the expected Tm of the lipid mixture. This results in the formation of multilamellar vesicles (MLVs).
-
For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) at a temperature above the Tm.[9]
-
-
DSC Sample Preparation:
-
Degas the buffer solution to be used in the reference cell.
-
Accurately transfer a known amount of the liposome suspension into the sample cell of the calorimeter.
-
Load the same volume of the corresponding buffer into the reference cell.
-
-
DSC Measurement:
-
Equilibrate the sample and reference cells at a starting temperature well below the expected Tm.
-
Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature well above the Tm.
-
Record the differential power required to maintain a zero temperature difference between the sample and reference cells as a function of temperature. The peak of the resulting endotherm corresponds to the Tm.[4]
-
Perform multiple heating and cooling scans to check for the reversibility of the transition.
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR, particularly deuterium (B1214612) (²H) NMR, is a powerful technique to probe the order and dynamics of lipid acyl chains within a bilayer.
General Workflow for Solid-State NMR of BCFA-Containing Membranes:
Caption: Workflow for Solid-State NMR Analysis of Membrane Fluidity.
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic-level insights into the structure and dynamics of BCFA-containing membranes.
General Workflow for MD Simulation of a BCFA-Containing Bilayer:
Caption: General Workflow for Molecular Dynamics Simulations.
BCFA-Mediated Regulation of Signaling Pathways
Changes in membrane fluidity induced by BCFAs can have profound effects on the function of membrane-embedded proteins, thereby influencing cellular signaling pathways.
The DesK-DesR Two-Component System in Bacillus subtilis
A classic example of fluidity-dependent signaling is the DesK-DesR system in Bacillus subtilis, which regulates membrane composition in response to temperature changes.
-
Sensing: The transmembrane sensor kinase, DesK, senses changes in membrane fluidity and thickness.[5][12]
-
Activation: At low temperatures, the membrane becomes more ordered and thicker. This change induces a conformational shift in DesK, activating its kinase activity.[2]
-
Phosphorylation Cascade: Activated DesK autophosphorylates and then transfers the phosphate (B84403) group to its cognate response regulator, DesR.[8][13]
-
Transcriptional Regulation: Phosphorylated DesR (DesR-P) binds to the promoter of the des gene, upregulating the expression of a fatty acid desaturase.[8][13]
-
Feedback Loop: The desaturase introduces double bonds into the fatty acyl chains of membrane lipids, increasing membrane fluidity. This returns the membrane to a more fluid state, which in turn inhibits the kinase activity of DesK, creating a homeostatic feedback loop.[8]
Caption: The DesK-DesR Signaling Pathway in Bacillus subtilis.
Influence on Lipid Rafts and Associated Signaling
Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and saturated fatty acids. They function as platforms for concentrating signaling proteins. The incorporation of BCFAs, which are structurally dissimilar to the saturated fatty acids that stabilize rafts, can disrupt the integrity of these domains.[14] This disruption can lead to the displacement of signaling molecules from the rafts, thereby altering their activity.
For example, the Epidermal Growth Factor Receptor (EGFR) is often localized within lipid rafts, and this localization is important for its signaling activity.[6][10] Disruption of lipid rafts can alter EGFR signaling, potentially affecting downstream pathways like the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell growth and proliferation.[7][10] While direct studies on BCFA-mediated disruption of EGFR signaling are emerging, the principle that altering raft integrity through changes in fatty acid composition can modulate this pathway is well-established.
Caption: BCFA Influence on EGFR Signaling via Lipid Raft Disruption.
Conclusion and Future Directions
Branched-chain fatty acids are critical modulators of membrane fluidity, particularly in bacteria. Their unique structures disrupt acyl chain packing, leading to thinner, more fluid membranes with lower phase transition temperatures. These biophysical changes have direct consequences for cellular signaling, enabling adaptation to environmental stresses and regulating fundamental cellular processes. The experimental techniques outlined in this guide provide a robust framework for further elucidating the nuanced roles of BCFAs. Future research should focus on obtaining more comprehensive quantitative data on the effects of a wider variety of BCFAs and their combinations, as well as exploring their impact on other signaling pathways and their potential as targets for novel antimicrobial drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Lipid raft localization of EGFR alters the response of cancer cells to the EGFR tyrosine kinase inhibitor gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Lipid raft localization of EGFR alters the response of cancer cells to the EGFR tyrosine kinase inhibitor gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Lipid phase separation impairs membrane thickness sensing by the Bacillus subtilis sensor kinase DesK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Membrane Fluidity Sensor DesK of Bacillus subtilis Controls the Signal Decay of Its Cognate Response Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Disruption of lipid order by short-chain ceramides correlates with inhibition of phospholipase D and downstream signaling by FcepsilonRI - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 14-Methyltetracosanoyl-CoA using LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 14-Methyltetracosanoyl-CoA, a very-long-chain branched fatty acyl-CoA. The protocol detailed below is optimized for the extraction and quantification of long-chain acyl-CoAs from biological matrices, which can be adapted for the specific analysis of this compound. The method utilizes solid-phase extraction for sample clean-up, followed by reversed-phase chromatography and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This approach offers high selectivity and sensitivity, making it suitable for researchers, scientists, and drug development professionals investigating lipid metabolism and related cellular processes.
Introduction
This compound is a branched-chain fatty acyl-coenzyme A ester. The analysis of long-chain and very-long-chain acyl-CoAs (LCACoAs) is crucial for understanding various metabolic pathways and their dysregulation in diseases. LC-MS/MS has emerged as the preferred analytical technique for the quantification of these molecules due to its high sensitivity and specificity.[1][2] This application note provides a detailed protocol for the extraction and quantification of LCACoAs, which can be specifically tailored for this compound analysis. The methodology is based on established principles for the analysis of similar endogenous molecules.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Materials and Reagents
-
This compound standard (or a suitable very-long-chain fatty acyl-CoA standard)
-
Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled analog)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Acetate
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Biological matrix (e.g., liver tissue, cultured cells)
Detailed Protocols
Sample Preparation
A fast solid-phase extraction (SPE) method is recommended to minimize sample preparation time and potential degradation of the analyte.[1]
-
Homogenization: Homogenize 100-200 mg of tissue or an appropriate number of cells in a suitable buffer.
-
Extraction:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the homogenized sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interfering substances.
-
-
Elution: Elute the acyl-CoAs from the cartridge using an appropriate organic solvent mixture (e.g., acetonitrile/methanol).
-
Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent, such as a mixture of ammonium hydroxide and acetonitrile.
LC-MS/MS Analysis
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of very-long-chain acyl-CoAs (see table below) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Mass Spectrometry (MS)
A triple quadrupole mass spectrometer is used for the analysis, operating in positive electrospray ionization (ESI) mode.[1][3]
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | Optimized for the specific instrument |
MRM Transitions
For the analysis of acyl-CoAs, a neutral loss of 507 Da is a characteristic fragmentation pattern that can be utilized.[3][4] The specific precursor and product ions for this compound and the internal standard need to be determined by infusing the pure standards into the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard (e.g., C17:0-CoA) | To be determined | To be determined | To be determined |
Data Presentation and Quantification
Quantification is achieved by creating a calibration curve using known concentrations of the this compound standard spiked into a surrogate matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Method Validation Parameters
The method should be validated for linearity, accuracy, precision, and sensitivity according to established guidelines.[1][5]
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Accuracy | 85-115% of the nominal concentration |
| Precision (%RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 |
Signaling Pathway Context
Caption: Simplified overview of branched-chain fatty acid activation and metabolism.
Conclusion
This application note provides a comprehensive framework for the development and implementation of a sensitive and specific LC-MS/MS method for the quantification of this compound. The detailed protocols for sample preparation and instrumental analysis, along with the guidelines for data interpretation, will be valuable for researchers in the fields of metabolomics, lipidomics, and drug development. The adaptability of this method allows for its application to a range of very-long-chain fatty acyl-CoAs in various biological matrices.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
Application Notes and Protocols for the Quantification of Very-Long-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantification of very-long-chain acyl-Coenzyme A (VLC-CoA) species in biological samples. The accurate measurement of these molecules is crucial for understanding cellular metabolism, particularly in the context of fatty acid oxidation disorders and the development of therapeutic interventions.
Very-long-chain acyl-CoAs are pivotal intermediates in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] An excess accumulation of intracellular long-chain acyl-CoAs has been linked to insulin (B600854) resistance.[2] Disorders in their metabolic pathways, such as Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, can lead to severe clinical manifestations, including cardiomyopathy, hypoketotic hypoglycemia, and rhabdomyolysis.[3][4] Therefore, robust and sensitive analytical methods for their quantification are essential for both basic research and clinical diagnostics.
The method of choice for the quantification of VLC-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[5][6][7] This protocol outlines the necessary steps for sample preparation, extraction, and analysis of VLC-CoAs using LC-MS/MS.
Quantitative Data Summary
The following tables summarize quantitative data for various acyl-CoA species from different biological matrices as reported in the literature. These values can serve as a reference for expected physiological concentrations.
Table 1: Acyl-CoA Concentrations in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~7 | ~2 |
| C18:1-CoA | - | ~5 | ~3 |
| C18:2-CoA | - | ~1 | ~0.5 |
| Data compiled from various sources. Note that direct comparability may be affected by variations in experimental conditions and normalization methods.[1] |
Table 2: Long-Chain Acyl-CoA Concentrations in Human Skeletal Muscle
| Acyl-CoA Species | Concentration (pmol/mg protein) |
| C14:0-CoA | 0.4 ± 0.1 |
| C16:0-CoA | 2.5 ± 0.3 |
| C16:1-CoA | 0.8 ± 0.1 |
| C18:0-CoA | 1.2 ± 0.2 |
| C18:1-CoA | 3.0 ± 0.4 |
| C18:2-CoA | 1.5 ± 0.2 |
| C20:4-CoA | 0.5 ± 0.1 |
| Values are presented as mean ± SEM. Data adapted from a study on human skeletal muscle biopsies.[2] |
Experimental Protocols
I. Sample Preparation and Extraction of VLC-CoAs from Tissues
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.[8][9]
Materials:
-
KH2PO4 buffer (100 mM, pH 4.9)
-
2-propanol
-
Acetonitrile (B52724) (ACN)
-
Solid-phase extraction (SPE) columns (Oligonucleotide purification type)
-
Glacial acetic acid
-
Homogenizer (e.g., glass homogenizer)
-
Centrifuge
Procedure:
-
Homogenization: Freeze-clamp the tissue sample to halt metabolic activity. Homogenize the frozen tissue (typically < 100 mg) in a glass homogenizer with ice-cold KH2PO4 buffer.[8]
-
Solvent Addition: Add 2-propanol to the homogenate and homogenize further.[8]
-
Extraction: Add acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs. Vortex the mixture thoroughly.[8]
-
Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Concentration and Reconstitution: Concentrate the eluent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of methanol and water).[2]
II. LC-MS/MS Analysis of VLC-CoAs
This section provides a general framework for the LC-MS/MS analysis. Specific parameters may need to be optimized based on the instrument and the specific VLC-CoA species of interest.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[6][10] Some methods also utilize a C4 column.[7]
-
Mobile Phase: A binary gradient system is typically employed.
-
Mobile Phase A: Ammonium (B1175870) hydroxide (B78521) in water or an aqueous buffer like KH2PO4.[2][6]
-
Mobile Phase B: Acetonitrile with or without ammonium hydroxide.[2][6]
-
-
Gradient: A gradient from a lower to a higher concentration of the organic mobile phase is used to elute the acyl-CoAs based on their hydrophobicity.
-
Flow Rate: Typical flow rates are in the range of 0.25 to 0.5 mL/min.[8]
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for the detection of acyl-CoAs.[2][6] Negative ESI can also be suitable.[7]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity.[2][10] This involves monitoring a specific precursor ion to product ion transition for each analyte.
-
Precursor and Product Ions: The precursor ion is typically the protonated molecule [M+H]+. A characteristic product ion for acyl-CoAs results from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[10]
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., deuterated acyl-CoAs) is crucial for accurate quantification to correct for matrix effects and variations in extraction efficiency.[2][5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 7. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application of 14-Methyltetracosanoyl-CoA in lipidomics research.
Application Note and Protocols
Introduction
14-Methyltetracosanoyl-CoA is a long-chain acyl-Coenzyme A (CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the synthesis of complex lipids.[1][2] In lipidomics, the study of the entire lipid profile of a biological system, the analysis of specific acyl-CoAs like this compound can provide valuable insights into cellular processes and disease states. This document outlines the application of this compound in lipidomics research, providing detailed protocols for its extraction and quantification, and discussing its potential role in metabolic signaling.
Long-chain acyl-CoAs are key substrates in lipid metabolism and their levels can be indicative of metabolic disorders.[3] The presence of a methyl branch in the acyl chain of this compound suggests it may have specific roles in membrane structure or cellular signaling, making it a molecule of interest in targeted lipidomics studies.
Core Applications in Lipidomics
The primary application of this compound in lipidomics research is as a biomarker and a metabolic intermediate. Its quantification can help in:
-
Understanding Fatty Acid Metabolism: Tracking the levels of this compound can provide insights into the pathways of fatty acid elongation and degradation.
-
Investigating Disease Mechanisms: Altered levels of specific long-chain acyl-CoAs have been associated with metabolic diseases.[4]
-
Drug Development: Monitoring the impact of therapeutic agents on lipid metabolism.
Experimental Protocols
Sample Preparation for Acyl-CoA Analysis
Accurate quantification of this compound requires efficient extraction from biological matrices while minimizing degradation. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common methods.[5][6]
a) Liquid-Liquid Extraction (LLE) Protocol (Modified Bligh-Dyer Method)
This protocol is suitable for the extraction of a broad range of lipids, including long-chain acyl-CoAs, from plasma or tissue homogenates.[6]
-
Homogenization: Homogenize ~100 mg of tissue or 100 µL of plasma in a glass tube.
-
Extraction: Add 1.4 mL of an ice-cold chloroform/methanol (B129727) (2:1, v/v) mixture to the sample.[6]
-
Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate on ice for 30 minutes to allow for protein precipitation and lipid extraction.[6]
-
Phase Separation: Add 0.4 mL of water, vortex for 1 minute, and incubate on ice for another 10 minutes.[6]
-
Centrifugation: Centrifuge the sample at 2000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.[6]
-
Collection: Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.[6]
-
Re-extraction: Re-extract the remaining aqueous layer with 1 mL of chloroform/methanol (2:1, v/v) to maximize recovery.[6]
-
Drying: Combine the organic extracts and dry them under a gentle stream of nitrogen at 30°C.[6]
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as acetonitrile/isopropanol (1:1, v/v).[7]
b) Solid-Phase Extraction (SPE) Protocol
SPE offers a more automated and potentially cleaner extraction compared to LLE.[6]
-
Cartridge Conditioning: Condition a lipid extraction SPE cartridge with methanol followed by water.
-
Sample Loading: Load the biological sample (e.g., serum) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute the acyl-CoAs from the cartridge using an appropriate organic solvent mixture, such as methanol/acetonitrile.
-
Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in a solvent compatible with the analytical method.
Experimental Workflow for Acyl-CoA Extraction
Caption: A generalized workflow for the extraction of acyl-CoAs.
Quantitative Analysis by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.[1][4]
a) Chromatographic Conditions
-
Column: A reverse-phase C18 column is typically used for the separation of long-chain acyl-CoAs.
-
Mobile Phase A: Water with a modifier such as ammonium (B1175870) hydroxide (B78521) or formic acid.
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
Gradient: A gradient elution from a lower to a higher concentration of mobile phase B is used to separate the acyl-CoAs based on their hydrophobicity.
b) Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for the analysis of acyl-CoAs.[1][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, providing high selectivity and sensitivity.[1]
-
MRM Transitions: For this compound, specific precursor-to-product ion transitions would need to be determined using a pure standard. Generally, for long-chain acyl-CoAs, a neutral loss of 507 Da is monitored.[3]
| Parameter | Setting |
| Chromatography | |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 10 mM Ammonium Acetate in Acetonitrile/Methanol (95:5) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transition | To be determined empirically for this compound |
Table 1: Representative LC-MS/MS parameters for the analysis of long-chain acyl-CoAs. These parameters should be optimized for the specific instrument and compound of interest.
Putative Role in Metabolic Signaling
Acyl-CoAs are not only metabolic intermediates but also act as signaling molecules that can regulate enzyme activity and gene expression.[9] Long-chain acyl-CoAs can allosterically regulate enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase (ACC).[9]
Hypothetical Signaling Pathway Involving this compound
Caption: A diagram illustrating the potential regulatory role.
The accumulation of specific long-chain acyl-CoAs can inhibit ACC, the rate-limiting enzyme in fatty acid synthesis, thereby providing a feedback mechanism to control lipid biosynthesis.[10] The branched-chain structure of this compound may confer specific binding properties to regulatory proteins, leading to distinct downstream effects compared to its straight-chain counterparts.
Summary of Quantitative Data from Literature for Long-Chain Acyl-CoAs
| Acyl-CoA Species | Cell Line | Concentration (pmol/10^6 cells) | Reference |
| Myristoyl-CoA (C14:0) | RAW264.7 | ~1.0 | [1] |
| Palmitoyl-CoA (C16:0) | RAW264.7 | ~3.0 | [1] |
| Stearoyl-CoA (C18:0) | RAW264.7 | ~2.5 | [1] |
| Oleoyl-CoA (C18:1) | RAW264.7 | ~1.5 | [1] |
| Lignoceroyl-CoA (C24:0) | MCF7 | ~15.0 | [1] |
| Cerotoyl-CoA (C26:0) | MCF7 | ~10.0 | [1] |
Table 2: Representative concentrations of various long-chain acyl-CoAs in cultured mammalian cells.
Conclusion
This compound is a potentially important molecule in lipidomics research. The protocols outlined in this application note provide a framework for its extraction and quantification from biological samples. Further research is needed to fully elucidate its specific roles in metabolic pathways and as a signaling molecule. The use of advanced analytical techniques like LC-MS/MS will be crucial in advancing our understanding of the biological significance of this and other branched-chain fatty acyl-CoAs.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity | MDPI [mdpi.com]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid metabolism: target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Long-Chain Acyl-CoAs from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful extraction and quantification of long-chain acyl-CoAs (LC-CoAs) from various tissue samples. Accurate measurement of these critical metabolic intermediates is essential for understanding cellular energy homeostasis, lipid metabolism, and the progression of metabolic diseases.
Introduction
Long-chain acyl-CoAs are central players in cellular metabolism, serving as substrates for beta-oxidation and the synthesis of complex lipids, as well as acting as signaling molecules that regulate gene expression and enzyme activity. Their low abundance and susceptibility to degradation necessitate robust and efficient extraction protocols. The following sections detail validated methodologies for the extraction of LC-CoAs from tissue, ensuring high recovery and reproducibility for downstream analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Data Presentation: Comparison of Extraction Methodologies
The selection of an appropriate extraction method is critical for obtaining reliable and reproducible results. The following table summarizes quantitative data on the recovery rates of different LC-CoA extraction methods from tissue samples as reported in the literature.
| Extraction Method | Tissue Type | Recovery Rate (%) | Key Advantages | Reference |
| Solid-Phase Extraction (SPE) with Acetonitrile (B52724)/Isopropanol | Rat Liver | 83-90% | High recovery for a wide range of acyl-CoA chain lengths and saturations. | [1] |
| Solid-Phase Extraction (SPE) after Homogenization in KH2PO4 and 2-Propanol/Acetonitrile Extraction | Rat Heart, Kidney, Muscle | 70-80% | High reproducibility and improved separation of unsaturated and saturated acyl-CoAs. | [2] |
| Two-Phase Extraction (Chloroform/Methanol (B129727)/Water) with Acyl-CoA-Binding Protein | Not Specified | 55% (with protein) | Simple and fast, suitable for a large number of samples. | [3] |
| Two-Phase Extraction (Chloroform/Methanol/Water) without Acyl-CoA-Binding Protein | Not Specified | 20% | Basic method with lower recovery. | [3] |
Experimental Workflow
The general workflow for the extraction of long-chain acyl-CoAs from tissue samples involves several key steps, from sample preparation to final analysis.
Caption: General experimental workflow for the extraction and analysis of long-chain acyl-CoAs from tissue.
Experimental Protocols
Below are two detailed protocols for the extraction of long-chain acyl-CoAs from tissue samples. Protocol 1 describes a method combining solvent extraction with solid-phase extraction (SPE) for high recovery and purity. Protocol 2 outlines a simpler two-phase solvent extraction method.
Protocol 1: Combined Solvent and Solid-Phase Extraction (SPE)
This protocol is adapted from established methods and is recommended for achieving high purity and recovery of a broad range of long-chain acyl-CoAs.[1][2]
Materials:
-
Frozen tissue sample (100-200 mg)[4]
-
Homogenizer (e.g., glass homogenizer)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[2]
-
Acetonitrile (ACN)
-
2-Propanol
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium (B1175870) Hydroxide
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Homogenization:
-
Protein Precipitation and Extraction:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition a weak anion exchange SPE column by washing with 3 mL of methanol, followed by 3 mL of water.
-
Sample Loading: Load the supernatant from step 2 onto the conditioned SPE column.
-
Washing: Wash the column with 2.5 mL of 2% formic acid, followed by an additional wash with 2.5 mL of methanol to remove unbound contaminants.
-
Elution: Elute the acyl-CoAs from the column with 2.5 mL of 2% ammonium hydroxide, followed by a second elution with 2.5 mL of 5% ammonium hydroxide. Collect both fractions.
-
-
Sample Concentration and Reconstitution:
-
Combine the eluted fractions.
-
Dry the sample under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of 50% methanol).
-
Protocol 2: Two-Phase Solvent Extraction
This protocol is a faster, simpler method suitable for processing a large number of samples, though with potentially lower recovery rates compared to SPE-based methods.[3]
Materials:
-
Tissue sample
-
Homogenizer
-
Chloroform
-
Methanol
-
Water
-
2 M Ammonium Acetate
-
Centrifuge
Procedure:
-
Homogenization and Lipid Removal:
-
Homogenize the tissue sample in a chloroform/methanol/water mixture (ratio 1:2:0.8, v/v/v).
-
Centrifuge to separate the phases. The upper aqueous phase contains the acyl-CoAs, while the lower organic phase contains the lipids.
-
-
Acyl-CoA Extraction:
-
To the upper aqueous phase, add methanol and a high concentration of salt (e.g., 2 M ammonium acetate) to precipitate the long-chain acyl-CoAs.[3]
-
Centrifuge to pellet the precipitated acyl-CoAs.
-
-
Washing and Reconstitution:
-
Carefully decant the supernatant.
-
Wash the pellet with a suitable solvent to remove any remaining contaminants.
-
Dry the pellet and reconstitute it in a solvent compatible with your downstream analysis.
-
Signaling Pathways Involving Long-Chain Acyl-CoAs
Long-chain acyl-CoAs are not just metabolic intermediates but also key signaling molecules that influence a variety of cellular processes. They are known to regulate the activity of several enzymes and transcription factors, thereby impacting gene expression and metabolic pathways.
Caption: Signaling roles of long-chain acyl-CoAs in cellular metabolism.
Long-chain acyl-CoAs are synthesized from fatty acids by acyl-CoA synthetases (ACSLs).[5][6] Once formed, they can exert their regulatory effects through several mechanisms:
-
Allosteric Regulation of Enzymes: Long-chain acyl-CoAs can directly bind to and modulate the activity of key metabolic enzymes. A prominent example is the inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, creating a feedback loop.[5][7]
-
Modulation of Transcription Factors: They can influence gene expression by binding to and altering the activity of transcription factors. For instance, they have been shown to directly bind to hepatocyte nuclear factor 4α (HNF-4α), a key regulator of lipid and glucose metabolism.[8]
-
Regulation of Ion Channels: Long-chain acyl-CoAs have been implicated in the regulation of various ion channels, thereby influencing cellular excitability and signaling.[9]
-
Metabolic Fating: Beyond direct signaling, the metabolic fate of long-chain acyl-CoAs as substrates for β-oxidation or precursors for the synthesis of signaling lipids (e.g., diacylglycerols, ceramides) is a critical determinant of cellular function.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 5. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. ovid.com [ovid.com]
- 9. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Solid-Phase Extraction of 14-Methyltetracosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 14-Methyltetracosanoyl-CoA, a long-chain fatty acyl-coenzyme A, using solid-phase extraction (SPE). The methodologies outlined are based on established principles for the extraction and purification of long-chain acyl-CoAs from biological matrices.
Introduction
This compound is a saturated very-long-chain fatty acyl-CoA. Accurate quantification and further downstream analysis of such molecules necessitate efficient purification from complex sample matrices. Solid-phase extraction is a robust and selective method for isolating and concentrating acyl-CoAs, offering significant advantages over traditional liquid-liquid extraction by minimizing solvent usage and improving recovery.[1][2] This document details two primary SPE protocols utilizing reversed-phase and anion-exchange chemistries, which are widely applicable to long-chain acyl-CoAs.
Data Presentation
While specific quantitative data for the purification of this compound is not extensively available in the literature, the following table summarizes typical recovery rates reported for long-chain acyl-CoAs using different SPE methods. These values can serve as a benchmark for optimizing the purification of this compound.
| SPE Sorbent/Method | Analyte | Sample Matrix | Typical Recovery Rate (%) | Reference |
| Oligonucleotide Purification Column | Common polyunsaturated acyl-CoAs | Rat heart, kidney, and muscle tissues | 70-80% | [3] |
| 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel | Acetyl-, malonyl-, octanoyl-, oleoyl-, palmitoyl-, or arachidonyl-coenzyme A | Powdered rat liver | 83-90% | [4] |
| Reversed-Phase C18 | Long-chain fatty acyl-CoAs | General biological samples | Not specified | [3][5] |
Experimental Protocols
Due to their inherent instability, it is crucial to process fresh tissue samples immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[6]
Protocol 1: Reversed-Phase SPE (C18) for Acyl-CoA Purification
This protocol is adapted from established methods for the purification of long-chain acyl-CoAs using a C18 sorbent.[3][7]
1. Materials and Reagents
-
SPE Cartridge: C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Solvents (HPLC Grade): Methanol (B129727) (MeOH), Acetonitrile (B52724) (ACN), Isopropanol (B130326)
-
Buffers: 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Sample: Biological tissue homogenate or cell lysate containing this compound
-
Equipment: SPE vacuum manifold, collection tubes, rotary or nitrogen evaporator
2. Sample Preparation (from tissue)
-
Weigh approximately 100 mg of frozen tissue and homogenize it in 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[6]
-
Add 2 mL of isopropanol and continue homogenization.[3]
-
Add 4 mL of acetonitrile, vortex thoroughly, and centrifuge to pellet the precipitate.[3]
-
Transfer the supernatant containing the acyl-CoAs for SPE.
3. SPE Procedure
-
Conditioning: Place the C18 SPE cartridge on the vacuum manifold. Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water. Do not allow the sorbent to dry.[7]
-
Equilibration: Equilibrate the cartridge with 5 mL of 100 mM KH2PO4 buffer (pH 4.9). Ensure a small amount of buffer remains on top of the sorbent bed.[6]
-
Sample Loading: Load the supernatant from the sample preparation step onto the equilibrated cartridge at a slow, steady flow rate (approximately 1-2 drops per second).[7]
-
Washing: Wash the cartridge with 5 mL of 100 mM KH2PO4 buffer (pH 4.9) to remove polar impurities. Follow with a wash of 5 mL of 30% methanol in water to remove less polar impurities. Apply vacuum to dry the cartridge thoroughly for 5-10 minutes.[7]
-
Elution: Elute the this compound with 5 mL of methanol or acetonitrile into a clean collection tube.
-
Concentration: Evaporate the solvent from the eluate under a gentle stream of nitrogen or using a rotary evaporator. Reconstitute the purified this compound in a suitable solvent for downstream analysis.[7]
Protocol 2: Anion-Exchange SPE for Acyl-CoA Purification
This protocol utilizes a weak anion-exchange sorbent for the purification of acyl-CoAs.[4][6]
1. Materials and Reagents
-
SPE Cartridge: Weak anion-exchange SPE column (e.g., 2-(2-pyridyl)ethyl-functionalized silica gel)
-
Solvents (HPLC Grade): Methanol (MeOH), Acetonitrile (ACN)
-
Wash and Elution Solutions: 2% Formic Acid, 2% and 5% Ammonium (B1175870) Hydroxide (B78521) (NH4OH)
-
Sample: Biological tissue homogenate or cell lysate containing this compound
-
Equipment: SPE vacuum manifold, collection tubes, nitrogen evaporator
2. Sample Preparation
-
Follow the same sample preparation procedure as in Protocol 1.
3. SPE Procedure
-
Conditioning: Condition the anion-exchange SPE column with 5 mL of methanol, followed by 5 mL of deionized water.
-
Equilibration: Equilibrate the column with 5 mL of the initial mobile phase or a buffer compatible with your sample.
-
Sample Loading: Load the sample supernatant onto the equilibrated column at a slow flow rate.
-
Washing: Wash the column with 5 mL of 2% formic acid to remove neutral and basic impurities. Follow with a wash using 5 mL of methanol to remove non-polar impurities.
-
Elution: Elute the 14-Methyltetracsanoyl-CoA with 5 mL of 2% or 5% ammonium hydroxide in methanol. The concentration of ammonium hydroxide may need to be optimized for efficient elution.
-
Concentration: Dry the eluted sample under a stream of nitrogen and reconstitute in an appropriate solvent for further analysis.[6]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the purification of this compound.
Metabolic Context: Fatty Acid Beta-Oxidation
This compound, as a very-long-chain fatty acyl-CoA, is expected to be metabolized through the fatty acid beta-oxidation pathway.
Caption: Putative metabolic fate of this compound via beta-oxidation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of Branched-Chain Fatty Acids for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are a diverse group of fatty acids characterized by one or more alkyl branches on the carbon chain. Predominantly found in bacteria, dairy products, and certain plant waxes, BCFAs play significant roles in various biological processes, including membrane fluidity regulation and cellular signaling. The accurate qualitative and quantitative analysis of BCFAs is crucial for research in microbiology, clinical diagnostics, and drug development.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of fatty acids due to its high resolution and sensitivity.[1] However, the inherent low volatility and polar nature of free fatty acids, including BCFAs, make them unsuitable for direct GC-MS analysis, often leading to poor chromatographic peak shape and inaccurate quantification.[2] To overcome these limitations, a derivatization step is essential to convert the fatty acids into more volatile and less polar derivatives.[2]
This document provides detailed application notes and protocols for two of the most common and effective derivatization methods for BCFAs: Esterification to form fatty acid methyl esters (FAMEs) using a boron trifluoride-methanol catalyst, and Silylation to form trimethylsilyl (B98337) (TMS) esters using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Principle of Derivatization for GC-MS Analysis
The primary goal of derivatization in this context is to replace the active hydrogen in the carboxylic acid group of the BCFA with a non-polar functional group. This transformation increases the volatility of the analyte, allowing it to be readily vaporized in the GC inlet and transported through the analytical column. Furthermore, derivatization reduces the polarity of the molecule, minimizing interactions with active sites in the GC system and resulting in improved peak symmetry and chromatographic resolution.[1]
Esterification (Methylation): This is the most common derivatization technique for fatty acids.[3] In this acid-catalyzed reaction, the carboxylic acid is reacted with an alcohol, typically methanol, in the presence of a catalyst such as boron trifluoride (BF₃) to form a fatty acid methyl ester (FAME).[2] FAMEs are significantly more volatile and less polar than their corresponding free fatty acids.
Silylation: This method involves the replacement of the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group.[2] Silylating reagents, such as BSTFA, are highly reactive and produce TMS esters that are thermally stable and volatile, making them suitable for GC-MS analysis.[4]
Experimental Workflow
The overall workflow for the analysis of BCFAs by GC-MS involves sample preparation, derivatization, and instrumental analysis. The following diagram illustrates the key steps in this process.
Caption: General experimental workflow for the GC-MS analysis of branched-chain fatty acids.
Quantitative Data Summary
The choice of derivatization method can influence the efficiency of the reaction and the recovery of different types of BCFAs. The following table summarizes the reported recovery rates for various BCFAs using different derivatization methods. It is important to note that direct comparative studies for all BCFAs are limited, and the data presented here is compiled from various sources.
| Branched-Chain Fatty Acid | Derivatization Method | Derivatization Reagent | Reported Recovery (%) | Reference |
| Isobutyric acid | Esterification | Pentafluorobenzyl bromide (PFBBr) | 55.7 - 97.9 | [5] |
| 2-Methylbutyric acid | Esterification | Pentafluorobenzyl bromide (PFBBr) | 55.7 - 97.9 | [5] |
| Isovaleric acid | Esterification | Pentafluorobenzyl bromide (PFBBr) | 55.7 - 97.9 | [5] |
| General BCFAs | Esterification | Boron Trifluoride (BF₃) in Methanol | Generally high, but specific quantitative data for individual BCFAs is sparse. | [3][6] |
| General BCFAs | Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Generally high, but specific quantitative data for individual BCFAs is sparse. | [7] |
Note: The recovery rates for PFBBr derivatization of short-chain BCFAs are provided as an example of quantitative data available in the literature. While not BF₃-methanol or BSTFA, it highlights the variability in recovery that can be expected. For longer-chain BCFAs, both BF₃-methanol and BSTFA are generally considered to provide high derivatization yields, though quantitative recovery can be influenced by the specific fatty acid structure and the experimental conditions.[6][7]
Experimental Protocols
Protocol 1: Esterification to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol
This protocol is adapted for the derivatization of BCFAs from a lipid extract.
Materials:
-
Dried lipid extract containing BCFAs
-
Boron trifluoride-methanol solution (14% w/v)
-
Anhydrous hexane (B92381)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Screw-cap glass test tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
-
GC vials
Procedure:
-
Sample Preparation: To the dried lipid extract in a screw-cap glass test tube, add 1 mL of anhydrous hexane and vortex to dissolve the lipids.
-
Derivatization Reaction: Add 1 mL of 14% BF₃-methanol solution to the sample.[2]
-
Cap the tube tightly and heat at 100°C for 10 minutes in a heating block or water bath.[6] This step should be performed in a fume hood as BF₃ is toxic.
-
Extraction: Cool the tube to room temperature. Add 1 mL of saturated NaCl solution and 1 mL of anhydrous hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly (e.g., 1000 x g for 2 minutes) to aid phase separation.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean test tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
Protocol 2: Silylation to Trimethylsilyl (TMS) Esters using BSTFA
This protocol is suitable for the derivatization of free BCFAs.
Materials:
-
Dried sample containing free BCFAs
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) (optional, as a catalyst)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Screw-cap GC vials with PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Place the dried sample containing BCFAs into a screw-cap GC vial. If the sample is not already in a suitable solvent, dissolve it in a small volume (e.g., 100 µL) of an anhydrous solvent like dichloromethane.
-
Derivatization Reaction: Add 100 µL of BSTFA (+1% TMCS) and 50 µL of anhydrous pyridine to the vial.[2] The use of pyridine can enhance the derivatization of sterically hindered fatty acids.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven.[2]
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.
GC-MS Analysis Parameters
The following are general GC-MS parameters that can be used as a starting point for the analysis of BCFA derivatives. Optimization may be required based on the specific instrument, column, and the complexity of the sample.
For FAMEs:
-
GC Column: A polar capillary column, such as a DB-23 or SP-2560, is recommended for the separation of FAME isomers. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless or split (e.g., 20:1), depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 240°C at 5°C/min, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
For TMS Esters:
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5MS, is typically used. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless or split.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
Signaling Pathways and Logical Relationships
The derivatization process can be visualized as a chemical transformation pathway that enables the analysis of otherwise non-volatile compounds.
Caption: Chemical transformation pathways for BCFA derivatization.
Conclusion
The derivatization of branched-chain fatty acids is a critical step for their successful analysis by GC-MS. Both esterification with BF₃-methanol and silylation with BSTFA are robust and widely used methods. The choice between these two techniques may depend on the specific BCFAs of interest, the sample matrix, and the available instrumentation. The detailed protocols and GC-MS parameters provided in these application notes serve as a comprehensive guide for researchers to develop and validate their own analytical methods for the accurate quantification of BCFAs in various biological samples.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in paint samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling and storage conditions for long-chain acyl-CoA standards.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) standards are critical reagents in metabolic research, drug discovery, and diagnostics. They are key substrates and intermediates in numerous cellular processes, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling. The inherent chemical instability of these thioester-containing molecules necessitates stringent handling and storage protocols to ensure their integrity and the reliability of experimental results. These application notes provide detailed protocols for the proper handling, storage, and quality control of long-chain acyl-CoA standards.
General Handling and Storage Recommendations
Long-chain acyl-CoAs are susceptible to both chemical and enzymatic degradation. Hydrolysis of the thioester bond is a primary concern, which can be accelerated by elevated temperatures and non-optimal pH. Oxidation of unsaturated acyl chains is also a potential issue.
Key Handling Principles:
-
Work Quickly and on Ice: When preparing solutions or aliquots, always keep the standards on ice to minimize degradation.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the standard into single-use volumes is highly recommended to prevent the degradation that occurs with repeated temperature changes.
-
Use High-Purity Solvents: Solvents should be of the highest purity (e.g., HPLC or LC-MS grade) to avoid introducing contaminants that could accelerate degradation.
-
Inert Atmosphere: For highly unsaturated acyl-CoAs, working under an inert gas atmosphere (e.g., argon or nitrogen) can minimize oxidation.
Preparation of Stock Solutions
The choice of solvent is critical for the stability of long-chain acyl-CoA standards. Due to their amphipathic nature, a combination of aqueous and organic solvents is often required.
Recommended Solvents:
-
Aqueous buffers at a slightly acidic pH (e.g., pH 4.0-6.0) are preferable to neutral or basic solutions, as the thioester linkage is more stable at acidic pH.[1]
-
For long-chain species that are difficult to dissolve, a small amount of organic solvent such as methanol, ethanol, or a mixture of water and dimethyl sulfoxide (B87167) (DMSO) can be used.[2][3]
Protocol for Reconstitution and Aliquoting:
-
Allow the lyophilized standard to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the standard with a suitable solvent to a desired stock concentration (e.g., 1-5 mM). For instance, a commercial palmitoyl-CoA standard can be reconstituted in methanol.[3]
-
Vortex briefly to ensure complete dissolution. For less soluble standards, gentle warming or sonication may be necessary.
-
Immediately aliquot the stock solution into single-use, tightly sealed vials (e.g., amber glass or polypropylene).
-
Store the aliquots at the recommended temperature (see below).
Storage Conditions and Stability
The stability of long-chain acyl-CoA standards is highly dependent on the storage temperature and the solvent used.
| Storage Condition | Solvent/Form | Recommended Duration | Stability Notes |
| -80°C | Lyophilized Powder | > 1 year | Optimal for long-term storage. |
| -80°C | Aliquots in appropriate solvent | Several months | Recommended for working stock solutions. |
| -20°C | Lyophilized Powder | Up to 1 year | Suitable for long-term storage. |
| -20°C | Aliquots in appropriate solvent | Up to 1 month[3] | Acceptable for short to medium-term storage. Some degradation may occur over longer periods.[1] |
| 2-8°C | Aqueous Solution | < 24 hours[1] | Not recommended for storage due to rapid hydrolysis. |
| Room Temperature | Aqueous Solution | A few hours | Significant degradation can occur. Avoid leaving standards at room temperature for extended periods. |
Note: The stability of unsaturated long-chain acyl-CoAs may be shorter than their saturated counterparts due to the risk of oxidation. It is advisable to use freshly prepared solutions of unsaturated standards whenever possible.[2]
Experimental Protocols
Protocol for Stability Testing of Long-Chain Acyl-CoA Standards
This protocol outlines a method to assess the stability of a long-chain acyl-CoA standard under specific storage conditions using LC-MS/MS.
Objective: To determine the degradation rate of a long-chain acyl-CoA standard over time at a given temperature and in a specific solvent.
Materials:
-
Long-chain acyl-CoA standard
-
High-purity solvents (e.g., LC-MS grade water, acetonitrile, methanol)
-
Ammonium (B1175870) hydroxide (B78521) or acetic acid for pH adjustment
-
LC-MS/MS system with a C18 reversed-phase column[4]
-
Internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the long-chain acyl-CoA standard in the desired solvent at a known concentration (e.g., 1 mM).
-
Aliquoting: Dispense the stock solution into multiple vials for analysis at different time points.
-
Time Zero (T0) Analysis: Immediately analyze one aliquot to establish the initial concentration. a. Prepare a sample for injection by diluting the stock solution to a suitable concentration for LC-MS/MS analysis. b. Add the internal standard to the sample. c. Inject the sample into the LC-MS/MS system.
-
Storage: Store the remaining aliquots under the desired test conditions (e.g., -20°C, 4°C, or room temperature).
-
Time Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot and analyze it by LC-MS/MS as described in step 3.
-
Data Analysis: a. Calculate the concentration of the long-chain acyl-CoA standard at each time point relative to the internal standard. b. Determine the percentage of the standard remaining at each time point compared to the T0 concentration. c. Plot the percentage remaining versus time to visualize the degradation profile.
Quality Control Protocol for Long-Chain Acyl-CoA Standards
Objective: To verify the concentration and purity of a long-chain acyl-CoA standard.
Methodology: LC-MS/MS Analysis [4][5]
-
Sample Preparation: Prepare a solution of the long-chain acyl-CoA standard at a known theoretical concentration in a suitable solvent.
-
LC Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 10 mM ammonium hydroxide (pH ~10.5).
-
Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.
-
Gradient: A suitable gradient to separate the analyte from any impurities.
-
-
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Monitor the transition from the protonated parent ion [M+H]+ to a specific fragment ion.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard if available.
-
Alternatively, use an internal standard for relative quantification.
-
-
Purity Assessment:
-
Analyze the chromatogram for the presence of unexpected peaks.
-
The peak area of the main compound relative to the total peak area of all detected compounds can provide an estimate of purity.
-
Visualizations
Caption: Workflow for handling long-chain acyl-CoA standards.
Caption: Simplified pathway of fatty acid β-oxidation.
References
Application Notes and Protocols for the Use of 14-Methyltetracosanoyl-CoA in Studying Mitochondrial Beta-Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Methyltetracosanoyl-CoA is a long-chain, methyl-branched fatty acyl-CoA analog. Its structure makes it a valuable tool for investigating the intricacies of mitochondrial beta-oxidation, particularly the metabolism of branched-chain fatty acids. The presence of a methyl group poses a steric hindrance for the enzymatic machinery of beta-oxidation, making this molecule a specific probe for enzymes capable of handling such modifications. These application notes provide a comprehensive overview of the potential uses of this compound and detailed protocols for its application in research settings.
The degradation of branched-chain fatty acids is a critical metabolic process, and its dysfunction is associated with several inherited metabolic disorders, such as Refsum disease.[1] The metabolism of these fatty acids involves a collaborative effort between peroxisomes and mitochondria.[2][3] Very long-chain and branched-chain fatty acids are initially chain-shortened in peroxisomes via alpha- and/or beta-oxidation.[4][5] The resulting medium- to long-chain acyl-CoAs are then transported to the mitochondria for complete oxidation. This compound, due to its structure, is an excellent substrate for studying the interplay between these two organelles and for characterizing the enzymes involved in the mitochondrial beta-oxidation of branched-chain fatty acids.
Applications
-
Substrate Specificity of Acyl-CoA Dehydrogenases (ACADs): To determine if this compound is a substrate for various ACADs, such as very long-chain acyl-CoA dehydrogenase (VLCAD) or a yet-to-be-characterized branched-chain specific ACAD.[6][7]
-
Mitochondrial Respiration Studies: To assess the capacity of isolated mitochondria to oxidize this branched-chain fatty acyl-CoA and to study the coupling of its oxidation to ATP synthesis.
-
Metabolic Flux Analysis: Using stable isotope-labeled this compound to trace the metabolic fate of the carbon backbone and identify downstream metabolites in cell-based assays.[8][9]
-
High-Throughput Screening: To screen for small molecule inhibitors or activators of branched-chain fatty acid oxidation in drug discovery programs.
-
Disease Modeling: To investigate the metabolic consequences of enzyme deficiencies in in vitro models of inherited metabolic disorders affecting branched-chain fatty acid metabolism.
Data Presentation
Table 1: Hypothetical Kinetic Parameters of Acyl-CoA Dehydrogenase with this compound
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |
| VLCAD (Wild-Type) | Palmitoyl-CoA (C16:0) | 2.5 | 150 |
| VLCAD (Wild-Type) | This compound | 15.8 | 45 |
| VLCAD (Mutant) | Palmitoyl-CoA (C16:0) | 2.8 | 140 |
| VLCAD (Mutant) | This compound | 89.2 | 5 |
This table presents hypothetical data for illustrative purposes.
Table 2: Oxygen Consumption Rates in Isolated Mitochondria
| Substrate (50 µM) | State 3 Respiration (nmol O2/min/mg protein) | State 4 Respiration (nmol O2/min/mg protein) | Respiratory Control Ratio (RCR) |
| Palmitoyl-CoA + Carnitine | 120 ± 10 | 25 ± 3 | 4.8 |
| This compound + Carnitine | 35 ± 5 | 15 ± 2 | 2.3 |
| Vehicle Control | 10 ± 2 | 10 ± 2 | 1.0 |
This table presents hypothetical data for illustrative purposes. State 3 is initiated by the addition of ADP.
Experimental Protocols
Protocol 1: In Vitro Assay of Acyl-CoA Dehydrogenase Activity
This protocol describes a spectrophotometric assay to determine if this compound is a substrate for a purified acyl-CoA dehydrogenase. The assay measures the reduction of a dye coupled to the re-oxidation of FADH2.
Materials:
-
Purified recombinant acyl-CoA dehydrogenase (e.g., VLCAD)
-
This compound (substrate)
-
Palmitoyl-CoA (control substrate)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Electron Transfer Flavoprotein (ETF)
-
Phenazine ethosulfate (PES)
-
2,6-Dichlorophenolindophenol (DCPIP)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 1 µM ETF, 50 µM DCPIP, and 1 mM PES.
-
Add the purified acyl-CoA dehydrogenase to the reaction mixture to a final concentration of 10-50 µg/mL.
-
Equilibrate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the acyl-CoA substrate (this compound or Palmitoyl-CoA) at various concentrations (e.g., 1-100 µM).
-
Immediately monitor the decrease in absorbance at 600 nm (the wavelength at which DCPIP absorbs) for 5-10 minutes.
-
Calculate the rate of reaction from the linear portion of the absorbance curve using the extinction coefficient of DCPIP.
-
Determine the kinetic parameters (Km and Vmax) by plotting the reaction rates against substrate concentrations and fitting the data to the Michaelis-Menten equation.
Protocol 2: Oxygen Consumption in Isolated Mitochondria
This protocol measures the rate of oxygen consumption in isolated mitochondria using this compound as a substrate. This provides a measure of the entire mitochondrial beta-oxidation pathway and its coupling to the electron transport chain.
Materials:
-
Isolated mitochondria (e.g., from rat liver or skeletal muscle)[10][11]
-
Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 2 mM MgCl2, 1 mM EGTA, 3 mM HEPES, pH 7.2)
-
This compound
-
Palmitoyl-CoA
-
L-Carnitine
-
ADP
-
High-resolution respirometer (e.g., Oroboros Oxygraph or Seahorse XF Analyzer)
Procedure:
-
Isolate mitochondria from fresh tissue using standard differential centrifugation methods.[10][11] Determine the protein concentration of the mitochondrial preparation.
-
Add 0.2-0.5 mg/mL of isolated mitochondria to the respiration buffer in the chamber of the respirometer at 37°C.
-
Add L-carnitine (5 mM) and malate (2 mM) to the chamber. Malate is a substrate for the Krebs cycle and is necessary to regenerate Coenzyme A.
-
Add the fatty acyl-CoA substrate (this compound or Palmitoyl-CoA) to a final concentration of 50 µM.
-
Record the basal rate of oxygen consumption (State 2 respiration).
-
Initiate State 3 respiration by adding a bolus of ADP (e.g., 1 mM). This stimulates oxidative phosphorylation.
-
Record the maximal rate of oxygen consumption.
-
After the ADP is consumed, the respiration rate will decrease to State 4.
-
Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) as a measure of mitochondrial coupling.
Protocol 3: Metabolic Tracing in Permeabilized Cells
This protocol uses stable isotope-labeled this compound to trace its metabolism in cultured cells. The plasma membrane is selectively permeabilized to allow direct access of the substrate to the cytosol and mitochondria.[12]
Materials:
-
Cultured cells (e.g., fibroblasts, myotubes)
-
13C-labeled this compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Methanol, water, and acetonitrile (B52724) (LC-MS grade)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cells to 80-90% confluency in a multi-well plate.
-
Wash the cells with PBS.
-
Permeabilize the plasma membrane by incubating the cells with a low concentration of digitonin (e.g., 10-50 µg/mL) in an appropriate buffer for a short period (e.g., 1-5 minutes). The optimal concentration and time should be determined empirically to ensure mitochondrial integrity.[12]
-
Remove the digitonin solution and wash the cells gently with the incubation buffer.
-
Add the incubation buffer containing 13C-labeled this compound (e.g., 25 µM) and other necessary cofactors like L-carnitine (1 mM) and malate (0.5 mM).
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding ice-cold methanol.
-
Scrape the cells and collect the cell lysate.
-
Extract the metabolites using a suitable method (e.g., methanol/water/chloroform extraction).
-
Analyze the extracts by LC-MS to identify and quantify the 13C-labeled acyl-CoAs and other downstream metabolites.
Visualizations
References
- 1. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Frontiers | Effects of branched-chain amino acids on the muscle–brain metabolic axis: enhancing energy metabolism and neurological functions, and endurance exercise in aging-related conditions [frontiersin.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Structure and mechanism of action of the acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of Stable Isotope Labels for Metabolomics in Studies in Fatty Liver Disease | Springer Nature Experiments [experiments.springernature.com]
- 10. agilent.com [agilent.com]
- 11. Isolated Mitochondria Characterization [protocols.io]
- 12. In situ assay of fatty acid β-oxidation by metabolite profiling following permeabilization of cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the recovery of very-long-chain acyl-CoAs during extraction.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of very-long-chain acyl-CoAs (VLC-acyl-CoAs) during extraction.
Troubleshooting Guide
This section addresses common issues encountered during the extraction of VLC-acyl-CoAs.
Q1: Why is the recovery of my VLC-acyl-CoAs consistently low?
A1: Low recovery of VLC-acyl-CoAs can be attributed to several factors, ranging from sample handling to the extraction procedure itself. Here’s a systematic guide to troubleshooting this issue:
-
Sample Integrity: VLC-acyl-CoAs are highly unstable. For optimal results, it is best to process fresh tissue immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles, as these can significantly compromise the stability of lipids.[1]
-
Incomplete Cell Lysis: Insufficient disruption of cells or tissue is a primary cause of poor extraction efficiency. Ensure thorough homogenization. For tissue samples, using a glass homogenizer can be more effective.[1] It's also important to optimize the ratio of the extraction solvent to the tissue weight; a 20-fold excess of solvent is often recommended.[1]
-
Analyte Degradation During Extraction: Both enzymatic and chemical degradation can occur during the extraction process. To mitigate this, it is crucial to work quickly and keep samples on ice at all times.[1] Using high-purity, fresh solvents is also essential.[1] The inclusion of an internal standard early in the protocol can help monitor and normalize for recovery.[1]
-
Inefficient Solid-Phase Extraction (SPE): If you are using SPE for purification, ensure that the column is correctly conditioned and equilibrated before loading your sample.[1] Additionally, the wash and elution steps should be optimized to ensure that the VLC-acyl-CoAs are not lost during washing and are efficiently eluted.[1]
Q2: I'm observing significant variability between my sample replicates. What could be the cause?
A2: High variability between replicates often points to inconsistencies in the experimental workflow. Key areas to focus on include:
-
Inhomogeneous Samples: If working with tissue, ensure that the portion of tissue taken for each replicate is representative of the whole.
-
Inconsistent Timing: Due to the instability of VLC-acyl-CoAs, it is critical that each sample is processed for the same amount of time, especially during incubation and extraction steps.
-
Pipetting Errors: Given the low abundance of VLC-acyl-CoAs, even small errors in pipetting volumes of solvents or standards can lead to significant variability. Ensure your pipettes are calibrated and use precise pipetting techniques.
-
Evaporation of Solvents: During sample processing, particularly when using volatile organic solvents, evaporation can concentrate the sample and introduce variability. Keep tubes capped whenever possible and work efficiently.
Q3: My final extract contains interfering substances that are affecting downstream analysis (e.g., LC-MS/MS). How can I improve the purity of my sample?
A3: Improving the purity of your VLC-acyl-CoA extract is crucial for accurate downstream analysis. Consider the following strategies:
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for purifying acyl-CoAs. A weak anion exchange SPE column can be used to bind the acyl-CoAs while allowing neutral and cationic contaminants to be washed away.[1]
-
Optimized Washing Steps: During your extraction protocol, particularly if using SPE, ensure your wash steps are stringent enough to remove interfering substances without eluting your VLC-acyl-CoAs of interest.
-
Liquid-Liquid Extraction: A carefully performed liquid-liquid extraction can help partition your VLC-acyl-CoAs away from interfering compounds. The choice of solvents is critical here.
-
Chromatographic Separation: For analysis by mass spectrometry, a well-developed liquid chromatography method is essential to separate VLC-acyl-CoAs from other molecules prior to detection.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best way to store tissue samples for VLC-acyl-CoA analysis?
A1: The recommended method for storing biological samples to ensure the stability of VLC-acyl-CoAs is to flash-freeze them in liquid nitrogen immediately after collection.[1] Subsequently, they should be stored at -80°C until they are processed.[1] This rapid freezing minimizes enzymatic activity that can degrade the acyl-CoAs. It is also crucial to avoid repeated freeze-thaw cycles.[1]
Q2: Can I use a plastic homogenizer for tissue disruption?
A2: While plastic homogenizers can be used, for optimal disruption of tough tissues and to ensure complete cell lysis, a glass homogenizer is often recommended.[1] The abrasive surface of a glass homogenizer can be more effective at breaking down the extracellular matrix and cell membranes, leading to improved extraction efficiency.
Q3: What type of internal standard is suitable for VLC-acyl-CoA extraction?
A3: An ideal internal standard is a structurally similar molecule that is not naturally present in the sample. For VLC-acyl-CoA analysis, a common choice is a fatty acyl-CoA with an odd-numbered carbon chain, such as heptadecanoyl-CoA (C17:0-CoA).[1] The internal standard should be added as early as possible in the extraction procedure to account for any loss of analyte during the entire workflow.[1]
Q4: What are the expected recovery rates for VLC-acyl-CoA extraction?
A4: Recovery rates can vary depending on the tissue type and the specific extraction method employed. However, with optimized protocols that often combine solvent extraction with solid-phase extraction, recovery rates of 70-80% have been reported.[3]
Data Presentation
Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs Using Various Extraction Methodologies
| Extraction Method | Tissue/Cell Type | Reported Recovery Rate | Reference |
| Acetonitrile (B52724)/Isopropanol (B130326) Extraction followed by Solid-Phase Extraction | Rat Liver | 93-104% | [4] |
| Homogenization in KH2PO4 Buffer, Acetonitrile Extraction, and SPE Purification | Rat Tissues | 70-80% | [3] |
Experimental Protocols
Protocol 1: Extraction of VLC-acyl-CoAs from Tissue
This protocol is adapted from established methods and is suitable for a variety of tissue types.[1]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1]
-
Homogenize thoroughly on ice.
-
-
Solvent Extraction:
-
Add 5 mL of a 2:1 (v/v) solution of acetonitrile and isopropanol to the homogenate.
-
Vortex vigorously for 5 minutes at 4°C.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Load the supernatant from the solvent extraction step onto the SPE column.
-
Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Wash the column with 1 mL of methanol.
-
Elute the acyl-CoAs with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.[1]
-
Reconstitute the dried extract in a suitable volume of mobile phase for your downstream analysis (e.g., LC-MS/MS).
-
Visualizations
Caption: Experimental workflow for the extraction of VLC-acyl-CoAs.
Caption: Troubleshooting decision tree for low VLC-acyl-CoA recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preventing degradation of 14-Methyltetracosanoyl-CoA during sample preparation.
Welcome to the technical support center for the handling and preparation of 14-Methyltetracosanoyl-CoA samples. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this branched-chain fatty acyl-CoA during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound, like other long-chain acyl-CoAs, is primarily due to two factors:
-
Enzymatic Degradation: Endogenous enzymes released during cell or tissue lysis, such as thioesterases, can rapidly hydrolyze the thioester bond.[1]
-
Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly under non-optimal pH conditions (alkaline pH). Oxidation of the acyl chain can also occur, though this compound is saturated and thus less prone to this than unsaturated acyl-CoAs. Acyl-CoAs are known to be unstable in aqueous solutions.
Q2: What is the optimal temperature for storing samples containing this compound?
A2: For short-term storage during the extraction process, samples should be kept on ice at all times. For long-term storage, samples should be immediately frozen and stored at -80°C.[2] It is advisable to minimize freeze-thaw cycles as this can lead to degradation.
Q3: Which solvents are recommended for the extraction of this compound?
A3: A variety of solvent systems have been successfully used for the extraction of long-chain acyl-CoAs. Common methods include:
-
A two-phase extraction with chloroform/methanol (B129727)/water.[3]
-
Homogenization in potassium phosphate (B84403) buffer followed by extraction with 2-propanol and acetonitrile (B52724).
-
Cold methanol extraction is also a viable method.[4] The choice of solvent will depend on the specific tissue or cell type and the downstream analytical method.
Q4: How can I minimize enzymatic degradation during cell lysis and homogenization?
A4: To minimize enzymatic activity, it is crucial to work quickly and at low temperatures. Consider the following:
-
Rapid Freezing: Freeze-clamping tissue samples in liquid nitrogen immediately after collection is an effective way to halt enzymatic activity.[5]
-
Inhibitors: While not always standard practice for acyl-CoA extraction, the use of broad-spectrum protease and phosphatase inhibitors can help preserve the integrity of the overall cellular context, which may indirectly protect the target molecule.
-
pH Control: Maintaining an acidic pH (around 4.9-5.3) during homogenization can help to inactivate many degradative enzymes.[5]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Extraction | Optimize the homogenization and extraction solvent volumes for your sample size. Ensure thorough mixing and sufficient incubation time. | Inadequate solvent-to-tissue ratio can lead to inefficient extraction of the analyte. |
| Adsorption to Surfaces | Use low-adhesion polypropylene (B1209903) tubes and pipette tips. Avoid using plastic containers for storage in organic solvents. | Long-chain acyl-CoAs can adsorb to certain plastics, leading to sample loss. |
| Precipitation during Storage | If storing in aqueous buffer, ensure the concentration of acetonitrile is sufficient (e.g., 20%) to maintain solubility for medium to long-chain acyl-CoAs.[4] | Long-chain acyl-CoAs have limited solubility in purely aqueous solutions and can precipitate out. |
| Degradation during Evaporation | If a solvent evaporation step is necessary, perform it under a gentle stream of nitrogen at a low temperature. Avoid prolonged drying. | Excessive heat or air exposure can lead to degradation of the analyte. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Sample Homogenization | Ensure a standardized and thorough homogenization procedure for all samples. | Incomplete or inconsistent homogenization can lead to variable extraction efficiency. |
| Variable Enzymatic Degradation | Work quickly and consistently on ice. Process samples in small batches to minimize the time each sample spends unfrozen before extraction. | The activity of degradative enzymes can vary depending on the time and temperature of sample handling. |
| Inconsistent Freeze-Thaw Cycles | Aliquot samples after the initial extraction to avoid multiple freeze-thaw cycles of the entire sample. | Repeated freezing and thawing can introduce variability through physical and chemical degradation. |
| Pipetting Errors with Organic Solvents | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous organic solvents. | Standard air displacement pipettes can be inaccurate with organic solvents, leading to variability. |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[5][6][7]
-
Sample Collection: Immediately freeze-clamp the tissue in liquid nitrogen. Store at -80°C until extraction.
-
Homogenization:
-
Weigh the frozen tissue (50-100 mg).
-
In a pre-chilled glass homogenizer, add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Add the frozen tissue and homogenize thoroughly on ice.
-
Add 1 mL of 2-propanol and homogenize again.
-
-
Extraction:
-
Transfer the homogenate to a glass tube.
-
Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 2000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (Optional but Recommended):
-
Use a C18 solid-phase extraction column to purify the acyl-CoAs from the supernatant.
-
Elute the acyl-CoAs with 2-propanol.
-
-
Analysis:
-
Concentrate the eluent under a gentle stream of nitrogen.
-
Reconstitute in an appropriate solvent for your analytical platform (e.g., LC-MS/MS).[8]
-
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Key degradation pathways and prevention strategies.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis Published, JLR Papers in Press, June 21, 2004. DOI 10.1194/jlr.D400004-JLR200 | Semantic Scholar [semanticscholar.org]
- 7. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Branched-Chain Fatty Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of branched-chain fatty acid (BCFA) isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of BCFA isomers by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution of iso- and anteiso- Isomers | Inadequate Column Polarity: The stationary phase is not polar enough to differentiate the subtle structural differences. | Use a Highly Polar Cyanopropyl Silicone Column: Columns such as the HP-88, CP-Sil 88, or SP-2560 are essential for resolving geometric and positional isomers of fatty acids.[1][2] Optimize Oven Temperature Program: Employ a slow temperature ramp (e.g., 1-2 °C/min) to maximize separation.[1] Isothermal conditions may also provide the best separation for specific isomer pairs.[1] |
| Suboptimal Column Dimensions: Column length or film thickness may not be sufficient for the required resolution. | Increase Column Length: Longer columns (e.g., 100 m) provide higher resolution for complex mixtures of isomers.[2] | |
| Peak Tailing or Broadening | Incomplete Derivatization: Residual free fatty acids are interacting with the stationary phase. | Ensure Complete Derivatization: Review and optimize the derivatization protocol (e.g., extend reaction time, use fresh reagents). Incomplete derivatization can leave polar carboxylic acids that interact with the column.[1] Use a Deactivated Inlet Liner: Active sites in the GC inlet can cause peak tailing.[1] |
| Column Contamination or Degradation: Active sites have developed on the column. | Condition or Replace the Column: If the column is old or has been used extensively, it may need to be conditioned at a high temperature or replaced. | |
| Co-elution of BCFA with Other Fatty Acids | Complex Sample Matrix: The sample contains a wide variety of fatty acids with similar retention times. | Modify GC Oven Temperature Program: Adjusting the temperature ramp can alter the elution order and resolve co-eluting peaks.[3] Employ a 2D-GC System: For extremely complex samples, a two-dimensional gas chromatography system can provide enhanced separation. |
| Inaccurate Quantification | Inappropriate Internal Standard: The internal standard does not behave chromatographically like the analytes of interest. | Select a Suitable Internal Standard: Ideally, use a stable isotope-labeled version of the analyte.[4] If unavailable, use an odd-chain fatty acid that does not naturally occur in the sample and has a similar retention time to the target BCFAs. Verify Response Factors: Experimentally determine the response factors for each BCFA relative to the internal standard for accurate quantification.[2] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of iso- and anteiso- Isomers | Insufficient Selectivity of Stationary Phase: Standard C8 or C18 columns may not provide enough selectivity for these isomers. | Use a Specialized Column: Consider columns with different selectivities, such as those with phenyl or pentafluorophenyl (PFP) phases. For some applications, chiral columns can separate enantiomeric BCFAs.[5] Optimize Mobile Phase Composition: Systematically vary the organic solvent (e.g., acetonitrile (B52724), methanol) and its ratio with water. The choice of organic solvent can influence selectivity for unsaturated fatty acids.[6] |
| Peak Splitting | Mismatch Between Sample Solvent and Mobile Phase: The sample is dissolved in a solvent significantly stronger than the initial mobile phase. | Dissolve Sample in Initial Mobile Phase: Whenever possible, dissolve the sample in the starting mobile phase to ensure good peak shape.[7] Reduce Injection Volume: Injecting a smaller volume can minimize the solvent mismatch effect.[7] |
| Void in the Column Packing: A void has formed at the head of the column. | Reverse-Flush or Replace the Column: Reverse-flushing may resolve the issue, but if a significant void has formed, the column will need to be replaced.[8] | |
| Blocked Column Frit: Particulate matter has blocked the inlet frit of the column. | Replace the Frit or Column: If the frit is replaceable, it can be changed. Otherwise, the column will need to be replaced.[9] | |
| Poor Peak Shape (Tailing) | Secondary Interactions with Silanols: Residual silanol (B1196071) groups on the silica (B1680970) support are interacting with the fatty acids. | Use a Base-Deactivated Column: Modern, end-capped columns minimize silanol interactions. Add an Acidic Modifier to the Mobile Phase: A small amount of acid (e.g., 0.1% formic acid or acetic acid) in the mobile phase can suppress the ionization of the carboxylic acid group and reduce tailing.[6] |
| Low Sensitivity | Lack of a Chromophore: Fatty acids have poor UV absorbance at typical HPLC wavelengths. | Derivatize with a UV-Absorbing or Fluorescent Tag: Derivatization with reagents like phenacyl bromide or p-bromophenacyl bromide can significantly enhance detection sensitivity.[6][10] |
Frequently Asked Questions (FAQs)
Sample Preparation and Derivatization
Q1: Why is derivatization necessary for the GC analysis of branched-chain fatty acids?
A1: Direct analysis of free fatty acids by GC is challenging due to their low volatility and the tendency of their polar carboxyl groups to interact with the stationary phase, leading to poor peak shape and inaccurate quantification. Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), converts the fatty acids into more volatile and less polar derivatives, making them suitable for GC analysis.[1] This process neutralizes the polar carboxyl group, allowing for separation based on boiling point and molecular geometry.[1]
Q2: What are the most common derivatization methods for preparing FAMEs?
A2: The two primary methods for preparing FAMEs are acid-catalyzed and base-catalyzed esterification/transesterification. A common and effective acid-catalyzed method involves using Boron Trifluoride (BF₃) in methanol (B129727). This method is performed under mild conditions and is widely used for a variety of sample types.
Q3: Is derivatization required for HPLC analysis of branched-chain fatty acids?
A3: While not strictly necessary as it is for GC, derivatization is highly recommended for HPLC analysis of BCFAs. Free fatty acids can exhibit poor peak shape in HPLC. Derivatizing them to form esters, such as phenacyl esters, neutralizes the polar carboxyl group, resulting in sharper peaks and improved chromatography. Furthermore, this process can add a chromophore to the molecule, significantly enhancing UV detection sensitivity.[6]
Chromatographic Conditions
Q4: What type of GC column is best for separating branched-chain fatty acid isomers?
A4: For the separation of challenging isomers like iso- and anteiso- BCFAs, as well as cis/trans isomers, highly polar stationary phases are required. Cyanopropyl silicone phases, such as those found in HP-88, DB-23, and CP-Sil 88 columns, are the industry standard for this type of analysis.[1][2] Polyethylene glycol (PEG) columns like DB-Wax are suitable for separating FAMEs by carbon number and degree of unsaturation but are generally not adequate for resolving geometric or positional isomers.
Q5: What is a good starting point for the mobile phase in reversed-phase HPLC for BCFA separation?
A5: A common starting point for reversed-phase HPLC of fatty acids is a gradient elution using a mixture of acetonitrile and water, often with a small amount of an acidic modifier like 0.1% formic acid or acetic acid.[6] The gradient typically starts with a higher percentage of water and increases the percentage of acetonitrile over the course of the run. The exact gradient profile will need to be optimized based on the specific BCFAs being analyzed and the column being used.
Q6: How can I improve the resolution between closely eluting BCFA isomers in HPLC?
A6: To improve the resolution of closely eluting isomers, you can try several approaches. Modifying the mobile phase composition by changing the organic solvent (e.g., from acetonitrile to methanol) or adjusting the gradient slope can alter selectivity.[6] Lowering the flow rate can increase column efficiency. Additionally, operating at a lower temperature can sometimes enhance separation. If these adjustments are insufficient, using a longer column or a column with a smaller particle size can provide higher theoretical plates and better resolution.
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of Fatty Acids to FAMEs using BF₃-Methanol
-
Sample Preparation: Weigh 1-25 mg of the lipid-containing sample into a screw-capped glass tube with a PTFE liner. If the sample is in an aqueous solution, it must first be evaporated to dryness.
-
Reagent Addition: Add 2 mL of 12% w/w Boron Trifluoride (BF₃) in methanol to the sample.
-
Reaction: Tightly cap the tube and heat at 60°C for 10 minutes. The optimal time and temperature may need to be determined empirically for specific sample types.
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381).
-
Phase Separation: Shake the tube vigorously for 30 seconds to extract the FAMEs into the hexane layer. Centrifuge at approximately 1,500 x g for 5 minutes to facilitate phase separation.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
Diagrams
Caption: Workflow for FAME preparation using BF₃-Methanol.
Caption: Logical workflow for troubleshooting poor isomer resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Streamlined methods for the resolution and quantification of fatty acids including trans fatty acid isomers in food products by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aocs.org [aocs.org]
- 7. benchchem.com [benchchem.com]
- 8. lctsbible.com [lctsbible.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
Troubleshooting low signal intensity for 14-Methyltetracosanoyl-CoA in LC-MS.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal intensity during the LC-MS analysis of 14-Methyltetracosanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no signal for this compound in LC-MS?
A1: Low signal intensity for long-chain acyl-CoAs like this compound can arise from a combination of factors related to sample integrity, chromatographic conditions, and mass spectrometer settings. The primary culprits are typically:
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly at neutral or alkaline pH.
-
Inefficient Extraction: The long acyl chain of this compound makes it lipophilic, requiring an optimized extraction protocol to ensure good recovery from biological matrices.
-
Poor Ionization Efficiency: The large and complex structure of the molecule can lead to inefficient ionization in the MS source.
-
Suboptimal MS/MS Parameters: Incorrect selection of precursor/product ion pairs (MRM transitions) and inadequate collision energy will result in poor sensitivity.[1]
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of the target analyte.[2][3]
Q2: Which ionization mode, positive or negative, is better for analyzing this compound?
A2: For long-chain acyl-CoAs, positive electrospray ionization (ESI) mode is generally preferred and has been shown to be more sensitive than negative ion mode.[4] The protonated molecule [M+H]⁺ is a common precursor ion. Studies have demonstrated that positive ion mode can be up to three times more sensitive for similar long-chain acyl-CoAs.[4]
Q3: My signal for this compound is inconsistent between injections. What could be the cause?
A3: Inconsistent signal intensity is often related to issues with sample stability, carryover, or chromatographic reproducibility.
-
Analyte Adsorption: Long-chain acyl-CoAs can adsorb to plasticware and glass surfaces. Using low-adsorption vials and minimizing sample transfer steps can help.
-
Sample Degradation in Autosampler: If samples are not kept at a low temperature in the autosampler, degradation can occur over the course of a run.
-
Carryover: The lipophilic nature of this compound can lead to carryover on the analytical column or in the injection port. A robust needle wash protocol and a thorough column wash between injections are crucial.[5]
-
Mobile Phase Inconsistency: Ensure mobile phases are freshly prepared and properly mixed to avoid shifts in retention time and ionization efficiency.[6]
Q4: I am observing poor peak shape for my this compound standard. How can I improve it?
A4: Poor peak shape, such as tailing or broadening, can be caused by several factors.
-
Inappropriate Sample Solvent: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase to ensure good peak focusing on the column.[6]
-
Column Overload: Injecting too much analyte can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: The phosphate (B84403) group on the CoA moiety can interact with active sites on the column packing material. Using a high-quality, end-capped C18 or C8 column is recommended. Some methods also utilize high pH mobile phases to improve peak shape for acyl-CoAs.[7][8]
Troubleshooting Guides
Guide 1: No Signal or Very Low Signal Intensity
This guide provides a systematic approach to diagnosing a complete or near-complete loss of signal for this compound.
Troubleshooting Workflow for No/Low Signal
Caption: A logical workflow for troubleshooting low LC-MS signal.
Guide 2: Optimizing Sample Preparation
The recovery of this compound is highly dependent on the sample preparation method.
Key Considerations:
-
Extraction Solvent: A mixture of organic solvents is necessary to efficiently extract long-chain acyl-CoAs. A common approach involves homogenization in a monophasic solvent system (e.g., acetonitrile (B52724)/isopropanol/water) followed by phase separation.[9]
-
pH Control: Maintain an acidic pH (e.g., pH 4-5) throughout the extraction process to minimize hydrolysis of the thioester bond.[9]
-
Solid-Phase Extraction (SPE): SPE can be an effective cleanup step. A C18 or mixed-mode sorbent can be used to retain the analyte while salts and other polar impurities are washed away. Ensure proper conditioning of the SPE cartridge and use an appropriate elution solvent.[7]
Quantitative Data Summary: Analyte Recovery
| Extraction Method | Analyte | Recovery Rate (%) | Reference |
| TCA followed by SPE | Short-chain Acyl-CoAs | 26-62% | [10] |
| 2.5% SSA (direct) | Short-chain Acyl-CoAs | 59-80% | [10] |
| Acetonitrile/Isopropanol/Water | Long-chain Acyl-CoAs | Not specified, but effective | [9] |
| Online SPE-LC/MS | Long-chain Acyl-CoAs | 94.8-110.8% (accuracy) | [7] |
Note: Data for this compound is not explicitly available and is extrapolated from similar long-chain acyl-CoAs.
Guide 3: Enhancing LC-MS Signal Intensity
Fine-tuning your LC-MS method parameters is critical for achieving optimal sensitivity.
LC Method Optimization:
-
Column Choice: A C8 or C18 reversed-phase column is suitable for separating long-chain acyl-CoAs.[9]
-
Mobile Phase: A binary gradient using water and acetonitrile or methanol (B129727) is common. The addition of an ion-pairing agent is generally avoided due to MS incompatibility.[5] Instead, using a mobile phase with a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape and retention for acyl-CoAs.[7][8]
-
Flow Rate: Lower flow rates (e.g., nano-ESI) can significantly enhance ionization efficiency and thus sensitivity.[11]
MS Method Optimization:
-
MRM Transitions: The most common fragmentation for acyl-CoAs in positive ion mode is the neutral loss of the phosphoadenosine diphosphate (B83284) portion (507 Da).[5][12] Therefore, a key MRM transition to monitor would be [M+H]⁺ -> [M+H-507]⁺.
-
Collision Energy (CE): The CE should be optimized for the specific MRM transition of this compound. This is typically done by infusing a standard and varying the CE to find the value that yields the highest product ion intensity.
-
Source Parameters: Optimize source-dependent parameters such as capillary voltage, gas flows (nebulizing and drying gas), and source temperature to ensure efficient desolvation and ion formation.[3]
Signaling Pathway of Acyl-CoA Fragmentation in MS/MS
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. halocolumns.com [halocolumns.com]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. pubs.acs.org [pubs.acs.org]
Minimizing matrix effects in the analysis of 14-Methyltetracosanoyl-CoA.
Welcome to the technical support center for the analysis of 14-Methyltetracosanoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to minimize matrix effects during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). For a very long-chain branched fatty acyl-CoA like this compound, which is often present at low concentrations in complex biological samples, matrix effects can lead to erroneous results.[1] Endogenous components such as phospholipids (B1166683), proteins, and salts are common sources of matrix effects.[1]
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A: There are two primary methods to assess matrix effects:
-
Post-extraction Spike Method: This is a quantitative approach where you compare the signal response of this compound in a neat solvent to the response of the same amount spiked into a blank matrix sample after extraction. The percentage difference in the signal indicates the extent of the matrix effect.[2]
-
Post-column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring. A constant flow of a this compound standard is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.
Q3: What are the most common sources of matrix effects in biological samples for lipid analysis?
A: In lipidomics, phospholipids are a major contributor to matrix effects, especially when using electrospray ionization (ESI).[1] Other endogenous compounds in biological samples like proteins and salts can also cause significant signal suppression or enhancement.[1]
Q4: What is the best sample preparation technique to minimize matrix effects for this compound?
A: The most effective way to circumvent ion suppression is by improving sample preparation.[1] While protein precipitation (PPT) is simple, it is often the least effective at removing matrix components.[3] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally provide cleaner extracts.[3] For very long-chain acyl-CoAs, a multi-step approach involving solvent extraction followed by SPE often yields the best results with high recovery.[4] Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, has been shown to dramatically reduce residual matrix components.[3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects in the analysis of this compound.
Problem: Poor sensitivity, inconsistent results, or high variability between replicates.
Possible Cause: Significant matrix effects (ion suppression or enhancement).
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting matrix effects.
Detailed Troubleshooting Steps:
-
Assess the Matrix Effect:
-
Action: Perform a post-extraction spike experiment to quantify the degree of signal suppression or enhancement.
-
Expected Outcome: A matrix factor close to 1 (or 100%) indicates minimal matrix effect. Deviations suggest the presence of interfering compounds.
-
-
Optimize Sample Preparation:
-
Action: If significant matrix effects are observed, consider changing or refining your sample preparation method.
-
If using Protein Precipitation (PPT): This method is known for leaving behind significant matrix components.[3] Consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
-
If using Liquid-Liquid Extraction (LLE): Experiment with different organic solvents and pH adjustments to improve the selectivity of the extraction for this compound.
-
If using Solid-Phase Extraction (SPE): This is often the most effective method.
-
Sorbent Selection: For a molecule with a long, non-polar chain and a polar CoA moiety, a mixed-mode sorbent (combining reversed-phase and anion exchange) can be very effective.[3] Alternatively, a reversed-phase sorbent like C18 can be used.[5]
-
Wash Step: Optimize the wash solvent to remove interfering compounds without eluting the analyte. This may involve adjusting the percentage of organic solvent in an aqueous wash.
-
Elution Step: Use the weakest organic solvent that can effectively elute this compound to leave more strongly bound impurities on the column.
-
-
-
-
Optimize Chromatographic Conditions:
-
Action: Modify your LC method to achieve better separation between this compound and co-eluting matrix components.
-
Strategies: Adjust the gradient profile, change the mobile phase composition (e.g., pH), or try a different stationary phase.
-
-
Use a Stable Isotope-Labeled Internal Standard:
-
Action: If available, a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Note: This compensates for the effect but does not eliminate the root cause of signal suppression, which might still limit the method's sensitivity.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Long-Chain Acyl-CoA Analysis
| Sample Preparation Method | Typical Analyte Recovery | Effectiveness in Reducing Matrix Effects | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | High | Low | Simple, fast, inexpensive | High levels of residual matrix components, significant ion suppression[1][3] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Cleaner extracts than PPT | Can have lower recovery for more polar analytes, can be labor-intensive[3] |
| Solid-Phase Extraction (SPE) | High (often >80%)[4] | High to Very High | Provides the cleanest extracts, highly selective | More complex method development, can be more expensive[3] |
| Mixed-Mode SPE | High | Very High | Excellent removal of diverse matrix components | Requires more specific method development[3] |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Tissue
This protocol is adapted from methods for long-chain acyl-CoAs and is a recommended starting point for optimization.[4][6]
Materials:
-
Tissue sample (~100 mg)
-
Homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Water (HPLC-grade)
-
Mixed-mode or C18 SPE cartridges
-
Internal Standard (e.g., a structurally similar odd-chain acyl-CoA)
Workflow Diagram:
Caption: Step-by-step workflow for SPE of this compound.
Procedure:
-
Homogenization:
-
In a pre-chilled glass homogenizer, add ~100 mg of frozen, powdered tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 2.0 mL of isopropanol and homogenize again.[6]
-
-
Solvent Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 4.0 mL of acetonitrile.[6]
-
Vortex vigorously for 2-5 minutes.
-
Centrifuge at a sufficient speed to pellet the tissue debris (e.g., 2000 x g for 10 minutes at 4°C).
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 3 mL of water through it.
-
Sample Loading: Load the collected supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge to remove polar impurities. A typical wash solution would be a low percentage of organic solvent in water (e.g., 5-10% methanol in water). The exact composition should be optimized to ensure no loss of the analyte.
-
Elution: Elute the this compound using a suitable organic solvent. For a C18 cartridge, this would typically be methanol or acetonitrile. For a mixed-mode cartridge, the elution solvent might be modified with an acid or base to disrupt ionic interactions. A good starting point is 2-3 mL of methanol.[5]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a small volume of a solvent compatible with your LC-MS mobile phase (e.g., 100 µL of 50:50 methanol:water).
-
This guide provides a comprehensive starting point for researchers working with this compound. Remember that method optimization is crucial for achieving the best results with your specific sample matrix and analytical instrumentation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity 14-Methyltetracosanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity 14-Methyltetracosanoyl-CoA.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of 14-Methyltetracosanoic Acid in the Wittig Reaction
Question: We are experiencing a low yield of 14-methyltetracosanoic acid during the Wittig reaction step. What are the potential causes and how can we troubleshoot this?
Answer:
A low yield in the Wittig reaction for the synthesis of a long-chain branched fatty acid can stem from several factors. Below is a troubleshooting guide to address this issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Ylide Formation | - Ensure the phosphonium (B103445) salt is completely dry before reaction. - Use a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride) to ensure complete deprotonation. - Verify the anhydrous nature of the reaction solvent (e.g., THF, DMSO). |
| Side Reactions of the Ylide | - Maintain a low reaction temperature during ylide formation and subsequent reaction with the aldehyde to minimize side reactions. - Add the aldehyde slowly to the ylide solution to prevent polymerization or other side reactions of the aldehyde. |
| Steric Hindrance | - The methyl branch at the 14-position is distant from the reacting carbonyl and ylide, so significant steric hindrance is not expected to be a primary issue. However, ensure the phosphonium ylide is not overly bulky. |
| Suboptimal Reaction Conditions | - Optimize the reaction time and temperature. Prolonged reaction times or high temperatures can lead to decomposition of the ylide or product. - Experiment with different solvent systems to improve solubility and reactivity. |
| Impure Reactants | - Use highly purified starting materials (phosphonium salt and aldehyde) to avoid inhibition of the reaction. |
Problem 2: Inefficient Coupling of 14-Methyltetracosanoic Acid to Coenzyme A
Question: Our attempt to couple 14-methyltetracosanoic acid with Coenzyme A using carbonyldiimidazole (CDI) resulted in a low yield of the final product. What could be the reasons for this?
Answer:
The carbonyldiimidazole (CDI)-mediated coupling of a very-long-chain fatty acid to Coenzyme A can be challenging. Here are common issues and their solutions:
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Activated Fatty Acid | - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). - Use anhydrous solvents (e.g., THF, DMF). |
| Degradation of Coenzyme A | - Coenzyme A is susceptible to oxidation and degradation. Use fresh, high-quality Coenzyme A and keep solutions on ice when possible. - Maintain the pH of the reaction mixture within the optimal range for CoA stability (typically around 7.5-8.0). |
| Incomplete Activation of the Fatty Acid | - Use a slight excess of CDI to ensure complete activation of the carboxylic acid. - Allow sufficient time for the activation step before adding Coenzyme A. |
| Poor Solubility of the Fatty Acid | - 14-Methyltetracosanoic acid is a very-long-chain fatty acid with limited solubility in some organic solvents. A co-solvent system or a solvent like DMF might be necessary to ensure all reactants are in solution. |
| Side Reaction with Excess CDI | - While a slight excess of CDI is needed for activation, a large excess can lead to side reactions with Coenzyme A. Optimize the stoichiometry of CDI. |
Frequently Asked Questions (FAQs)
Q1: What is a realistic expected yield and purity for the synthesis of this compound?
A1: The overall yield for the multi-step synthesis of a high-purity, very-long-chain acyl-CoA like this compound can be expected to be in the range of 20-40%. The purity of the final product, after HPLC purification, should be ≥95%. Below is a table with illustrative data based on typical yields for similar syntheses.
Illustrative Yield and Purity Data:
| Synthesis Step | Intermediate/Product | Illustrative Yield (%) | Purity (by HPLC, %) |
| Wittig Reaction | 14-Methyltetracosanoic Acid | 60 - 75 | >98 (after chromatography) |
| CDI Coupling | This compound | 35 - 55 | >95 (after HPLC) |
| Overall | This compound | 21 - 41 | >95 |
Disclaimer: The data in this table is illustrative and based on typical results for the synthesis of similar long-chain acyl-CoAs. Actual results may vary depending on experimental conditions and the scale of the reaction.
Q2: How can the purity of this compound be accurately assessed?
A2: A combination of analytical techniques is recommended for the accurate assessment of purity:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (at 260 nm for the adenine (B156593) moiety of CoA) is the primary method for determining purity. A gradient elution is typically used to separate the product from unreacted Coenzyme A and other impurities.[1]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can confirm the molecular weight of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the final product, although the large number of methylene (B1212753) protons in the acyl chain can make the proton spectrum complex.
Q3: What are the key stability considerations for this compound?
A3: this compound, like other long-chain acyl-CoAs, is susceptible to degradation. Key stability considerations include:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH. Store the purified product at low temperatures (-20°C or -80°C) in a slightly acidic buffer (pH 4-6) or as a lyophilized powder.
-
Oxidation: The Coenzyme A moiety can be oxidized. Store under an inert atmosphere and avoid repeated freeze-thaw cycles.
-
Enzymatic Degradation: If working with biological samples, be aware of potential degradation by acyl-CoA thioesterases.
Experimental Protocols
Protocol 1: Synthesis of 14-Methyltetracosanoic Acid via Wittig Reaction
This protocol describes a plausible synthetic route for 14-methyltetracosanoic acid, a key precursor for this compound.
Materials:
-
Anhydrous Toluene
-
n-Butyllithium (in hexanes)
-
11-Oxoundecanoic acid methyl ester
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of the Phosphonium Salt:
-
Dissolve 1-bromotridecane and a slight molar excess of triphenylphosphine in anhydrous toluene.
-
Reflux the mixture for 24 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration.
-
Wash the salt with cold diethyl ether and dry under vacuum.
-
-
Ylide Formation and Wittig Reaction:
-
Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0°C and add n-butyllithium dropwise until a deep red color persists, indicating ylide formation.
-
Stir the mixture at 0°C for 1 hour.
-
Slowly add a solution of 11-oxoundecanoic acid methyl ester in anhydrous THF to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude methyl ester by silica gel column chromatography.
-
-
Hydrolysis to the Free Fatty Acid:
-
Dissolve the purified methyl ester in a mixture of methanol and a 10% aqueous solution of NaOH.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and acidify with HCl.
-
Extract the fatty acid with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 14-methyltetracosanoic acid.
-
Protocol 2: Synthesis of this compound via CDI Coupling
Materials:
-
14-Methyltetracosanoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Coenzyme A trilithium salt
-
Aqueous sodium bicarbonate solution (e.g., 1 M)
-
Anhydrous Diethyl Ether
-
HPLC system with a C18 column
Procedure:
-
Activation of the Fatty Acid:
-
Dissolve 14-methyltetracosanoic acid in anhydrous THF under an inert atmosphere.
-
Add a slight molar excess (e.g., 1.1 equivalents) of CDI and stir the solution at room temperature for 1 hour, or until CO₂ evolution ceases.
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A trilithium salt in a minimal amount of cold, deoxygenated 1 M sodium bicarbonate solution.
-
Slowly add the activated fatty acid solution to the Coenzyme A solution with vigorous stirring.
-
Maintain the reaction at room temperature and stir for 4-6 hours.
-
-
Purification:
-
Quench the reaction by adding a small amount of water.
-
Wash the reaction mixture with diethyl ether to remove unreacted fatty acid and other nonpolar impurities.
-
Purify the aqueous layer containing the this compound by preparative reversed-phase HPLC using a suitable gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).
-
Lyophilize the collected fractions containing the pure product.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key reaction mechanisms in the synthesis of this compound.
References
Stability of 14-Methyltetracosanoyl-CoA in different solvents.
This technical support center provides guidance on the stability of 14-Methyltetracosanoyl-CoA in various solvents, along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals. The information provided is based on general principles for very-long-chain acyl-CoAs, as specific stability data for this compound is limited.
Stability of this compound in Different Solvents
The stability of this compound, like other long-chain acyl-CoA esters, is primarily influenced by the integrity of its thioester bond. This bond is susceptible to hydrolysis, and its stability is dependent on factors such as solvent composition, pH, and temperature.
Key Stability Considerations:
-
Aqueous Buffers: Thioester bonds are prone to hydrolysis in aqueous solutions. The rate of hydrolysis is significantly influenced by pH, with increased rates at neutral to alkaline pH. For maximal stability in aqueous solutions, a slightly acidic pH (pH 4.0-6.0) is recommended.
-
Organic Solvents: In general, aprotic organic solvents such as acetonitrile (B52724), methanol (B129727), and isopropanol (B130326) can be used for short-term storage and in analytical procedures like HPLC. However, the presence of water in these solvents can still lead to hydrolysis over time. It is crucial to use anhydrous solvents whenever possible.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, it is recommended to store this compound solutions at low temperatures (-20°C or -80°C) to minimize degradation.
Quantitative Stability Data Summary
Due to the lack of specific quantitative stability data for this compound, the following table provides a qualitative summary based on the known behavior of other very-long-chain acyl-CoAs.
| Solvent System | pH | Temperature | Expected Stability | Recommendations |
| Aqueous Buffers | ||||
| Phosphate (B84403) Buffer | 7.4 | Room Temp | Low | Avoid prolonged storage. Prepare fresh solutions. |
| Acetate Buffer | 4.0-5.0 | 4°C | Moderate | Suitable for short-term storage (days). |
| Aqueous-Organic Mixtures | ||||
| 50% Acetonitrile/Water | 6.8 | 4°C | Moderate | Suitable for HPLC/LC-MS autosamplers for up to 48 hours.[1] |
| 50% Methanol/Water | 4.0 | 4°C | Moderate to High | Recommended for short- to medium-term storage. |
| Organic Solvents | ||||
| Acetonitrile (Anhydrous) | N/A | -20°C | High | Suitable for long-term stock solutions. |
| Methanol (Anhydrous) | N/A | -20°C | High | Suitable for long-term stock solutions. |
| 75% Isopropanol | N/A | -20°C | High | Can be used for extraction and storage.[2] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC-UV
This protocol outlines a method to assess the degradation of this compound over time by monitoring the decrease in its peak area.
Materials:
-
This compound
-
Solvents to be tested (e.g., Phosphate buffer pH 7.4, Acetate buffer pH 5.0, Acetonitrile)
-
HPLC system with a C18 reversed-phase column and UV detector (260 nm)
-
Mobile Phase A: 75 mM KH₂PO₄ in water
-
Mobile Phase B: Acetonitrile with 600 mM acetic acid
-
Autosampler vials
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile. Dilute the stock solution to a final concentration of 100 µM in each of the solvents to be tested.
-
Time Points: Aliquot the solutions into separate autosampler vials for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Store the vials under the desired temperature conditions.
-
HPLC Analysis: At each time point, inject an aliquot of the sample onto the HPLC system.
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm
-
Detection: UV at 260 nm
-
Gradient: A suitable gradient to resolve the this compound peak from any degradation products. A typical gradient could be:
-
0-5 min: 20% B
-
5-25 min: 20-100% B
-
25-30 min: 100% B
-
30-35 min: 100-20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
-
Data Analysis: Integrate the peak area of this compound at each time point. Plot the peak area against time to determine the degradation rate.
HPLC workflow for stability assessment.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound peak in HPLC analysis | - Hydrolysis due to inappropriate solvent pH or presence of water.- High temperature storage. | - Use slightly acidic buffers (pH 4-6) for aqueous solutions.- Use anhydrous organic solvents.- Store solutions at -20°C or -80°C. Prepare fresh working solutions. |
| Precipitation of this compound in buffer | - Low solubility in the chosen buffer, especially in the presence of divalent cations like Mg²⁺. | - Reduce the concentration of the acyl-CoA.- Avoid buffers containing high concentrations of divalent cations.- Add a small percentage of an organic solvent (e.g., methanol or acetonitrile) to improve solubility. |
| Inconsistent retention times in HPLC | - Column degradation.- Inconsistent mobile phase preparation.- Buffer precipitation on the column. | - Use a guard column and replace the analytical column if necessary.- Ensure accurate and consistent mobile phase preparation.- Filter all buffers and mobile phases before use. Ensure buffer solubility in the organic modifier concentration used. |
| Broad or tailing peaks in HPLC | - Secondary interactions with the stationary phase.- Column overloading. | - Add an ion-pairing agent to the mobile phase if necessary.- Reduce the injection volume or sample concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store a stock solution of this compound?
A1: For long-term storage, it is recommended to dissolve this compound in an anhydrous aprotic organic solvent such as acetonitrile or methanol and store it at -80°C. This minimizes hydrolysis and maintains the integrity of the molecule.
Q2: Can I use water to dissolve this compound?
A2: While this compound has some solubility in water due to the Coenzyme A moiety, it is not recommended for preparing stock solutions due to the high risk of hydrolysis of the thioester bond.[3][4] If an aqueous solution is required for an experiment, it should be prepared fresh from a stock solution in an organic solvent and used immediately. A slightly acidic pH (4.0-6.0) will help to slow down the rate of hydrolysis.[4]
Q3: My this compound solution appears cloudy. What should I do?
A3: Cloudiness or precipitation can occur if the solubility limit is exceeded in the chosen solvent or due to the presence of certain salts (e.g., high concentrations of magnesium). You can try to gently warm the solution and vortex to redissolve the compound. If precipitation persists, consider diluting the solution or preparing it in a solvent with a higher percentage of organic content.
Q4: How can I confirm the identity and purity of my this compound?
A4: The identity and purity can be confirmed using liquid chromatography-mass spectrometry (LC-MS). This technique provides both the retention time for purity assessment and the mass-to-charge ratio for identity confirmation.
Q5: Are there any specific handling precautions for 14-Methyltetracsanoyl-CoA?
A5: As with all chemicals, standard laboratory safety practices should be followed. Due to its susceptibility to hydrolysis, it is important to minimize its exposure to moisture and alkaline conditions. Use of anhydrous solvents and storage in tightly sealed containers under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Factors influencing the hydrolysis of this compound.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Branched-Chain Fatty Acyl-CoAs
Welcome to the technical support center for the quantification of branched-chain fatty acyl-CoAs (BCFA-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the complex process of BCFA-CoA analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the stability of branched-chain fatty acyl-CoAs during sample preparation?
A1: Branched-chain fatty acyl-CoAs are susceptible to both enzymatic and chemical degradation. Key factors to control are:
-
Temperature: All sample preparation steps should be performed on ice or at 4°C to minimize enzymatic activity.
-
pH: Acyl-CoAs are prone to hydrolysis in non-acidic aqueous solutions. Maintaining a low pH, for example by using extraction buffers with acetic acid or trichloroacetic acid, can improve stability.[1][2]
-
Time: The duration of the extraction and processing should be kept to a minimum to reduce the chance of degradation.[1]
Q2: I am observing low or no signal for my BCFA-CoA analytes. What are the likely causes and how can I troubleshoot this?
A2: A low or absent signal can stem from several issues throughout the analytical workflow. A systematic approach to troubleshooting is recommended:
-
Confirm Mass Spectrometer Functionality: Infuse a known, stable compound to ensure the instrument is responding correctly.[1]
-
Check Standards and Mobile Phases: Prepare fresh standards and mobile phases to rule out degradation or contamination.[1]
-
Evaluate Sample Preparation: The extraction and cleanup steps are critical. Inefficient extraction or loss of analyte during solid-phase extraction (SPE) can lead to low signal. Consider optimizing your extraction solvent and SPE protocol.[1]
-
Assess Ionization Efficiency: The composition of the mobile phase and the presence of co-eluting matrix components can impact the ionization of BCFA-CoAs.[1] Ensure that electrospray ionization (ESI) source parameters like desolvation temperature and gas flows are optimized.[1]
-
Investigate Ion Suppression: Matrix effects from complex biological samples can significantly diminish the analyte signal.[1] It may be necessary to improve sample cleanup or use a matrix-matched calibration curve.
-
Verify MS Parameters: Incorrect precursor and product ion selection or suboptimal collision energy will result in poor sensitivity.[1]
Q3: How can I improve the separation of BCFA-CoA isomers, such as isobutyryl-CoA and butyryl-CoA?
A3: The separation of structurally similar isomers is a significant challenge in BCFA-CoA analysis. Here are some strategies to improve resolution:
-
Chromatographic Conditions: Ultra-high-performance liquid chromatography (UHPLC) with a C18 reversed-phase column is commonly used.[3] Optimization of the gradient elution program, including the use of ion-pairing agents, can enhance separation.
-
Column Choice: While C18 columns are standard, exploring different stationary phase chemistries could provide the necessary selectivity for isomer separation.
-
Mobile Phase pH: Operating at a high pH (e.g., 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient has been shown to improve the resolution of long-chain acyl-CoAs and may be applicable to branched-chain species.[4]
Troubleshooting Guides
Guide 1: Poor Chromatographic Peak Shape
Poor peak shape, such as tailing, fronting, or splitting, can compromise resolution and the accuracy of quantification.
Problem: Peak Tailing (Asymmetry factor > 1.2)
-
Possible Cause 1: Secondary Interactions: The analyte may be interacting with active sites (e.g., silanols) on the column stationary phase.
-
Solution: Lower the mobile phase pH to protonate silanols, or use a column with high-purity silica (B1680970) or a different stationary phase chemistry.[5]
-
-
Possible Cause 2: Column Contamination or Degradation: Buildup of matrix components on the column frit or degradation of the stationary phase can lead to tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column. Using a guard column can help protect the analytical column.[5]
-
-
Possible Cause 3: Extra-Column Volume: Excessive tubing length or poorly made connections can cause peak broadening and tailing.
-
Solution: Minimize tubing length and use tubing with a small internal diameter. Ensure all fittings are properly seated to avoid dead volume.[5]
-
Problem: Peak Fronting
-
Possible Cause 1: Column Overload: Injecting too much sample can saturate the column, leading to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.[5]
-
-
Possible Cause 2: Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.
Problem: Split Peaks
-
Possible Cause 1: Partially Blocked Inlet Frit: Particulates from the sample or system can clog the column inlet frit, distorting the sample band.
-
Solution: Reverse flush the column (according to the manufacturer's instructions). If this does not resolve the issue, the column may need to be replaced.[7]
-
-
Possible Cause 2: Co-elution with an Interfering Compound: A closely eluting impurity can give the appearance of a split peak.
-
Solution: Modify the chromatographic method (e.g., adjust the gradient, change the mobile phase composition, or try a column with different selectivity) to improve resolution.[5]
-
Guide 2: Inaccurate Quantification
Problem: Poor Linearity in Calibration Curve
-
Possible Cause 1: Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to a non-linear response.
-
Solution: Use a matrix-matched calibration curve or stable isotope-labeled internal standards to compensate for matrix effects.[8]
-
-
Possible Cause 2: Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the calibration curve.
-
Solution: Extend the calibration range to lower concentrations or dilute the samples.
-
Problem: High Variability Between Replicates
-
Possible Cause 1: Inconsistent Sample Preparation: Variability in extraction efficiency can lead to inconsistent results.
-
Solution: Ensure the sample homogenization and extraction process is consistent for all samples. The use of an internal standard added at the beginning of the sample preparation process is crucial to correct for variability.[9]
-
-
Possible Cause 2: Instability of Analytes: BCFA-CoAs can degrade during storage or in the autosampler.
-
Solution: Analyze samples as quickly as possible after preparation. If storage is necessary, keep extracts at -80°C. Ensure the autosampler is temperature-controlled (e.g., 4°C).
-
Data Presentation
Table 1: Comparison of Acyl-CoA Extraction Method Recoveries
| Analyte | Recovery with 10% TCA + SPE (%) | Recovery with 2.5% SSA (%) |
| Pantothenate | 0 | >100 |
| Dephospho-CoA | 0 | >99 |
| Free CoA | 1 | 74 |
| Acetyl-CoA | 36 | 59 |
| Propionyl-CoA | 62 | 80 |
| Isovaleryl-CoA | 58 | 59 |
| Malonyl-CoA | 26 | 74 |
(Data adapted from a study comparing extraction techniques, with recovery relative to a direct spike in water.[10])
Table 2: Performance Metrics for LC-MS/MS Methods for Acyl-CoA Quantification
| Method | Analytes | Linearity (r²) | Accuracy (%) | Precision (Inter-run %) |
| Magnes et al. (2005) | Long-Chain Acyl-CoAs (C16-C18) | ≥0.995 | 93.8 - 110.8 | 2.6 - 12.2 |
| Sun et al. (2006) | Long-Chain Acyl-CoAs | Not specified | Not specified | 5 - 10 |
(Data compiled from published validated methods.[4][9])
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs and CoA Precursors from Cells
This protocol is adapted from a method designed to avoid solid-phase extraction, thereby improving the recovery of polar analytes.[10]
1. Sample Quenching and Deproteinization: a. Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS). b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., crotonoyl-CoA). c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously and incubate on ice for 10 minutes.
2. Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
3. LC-MS/MS Analysis: a. Inject the supernatant directly into the LC-MS/MS system. b. Chromatography: Use a C18 UHPLC column with an ion-pairing agent. c. Mass Spectrometry: Use multiple reaction monitoring (MRM) in positive ion mode. For each acyl-CoA, monitor two transitions:
- Quantitative: [M+H]+ → [M-507+H]+
- Qualitative: [M+H]+ → 428 m/z[10]
Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is a modified method for improved recovery and separation of long-chain acyl-CoAs from tissue samples.[11]
1. Homogenization and Extraction: a. Homogenize frozen tissue powder (<100 mg) in a glass homogenizer with ice-cold 100 mM KH2PO4 buffer (pH 4.9). b. Add 2-propanol and homogenize again. c. Extract the acyl-CoAs from the homogenate by adding acetonitrile (ACN).
2. Solid-Phase Extraction (SPE) Cleanup: a. Bind the acyl-CoAs in the extract to an oligonucleotide purification column. b. Elute the acyl-CoAs using 2-propanol.
3. HPLC Analysis: a. Concentrate the eluent and inject it onto a C18 column. b. Mobile Phase A: 75 mM KH2PO4 (pH 4.9) c. Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid d. Elute using a binary gradient. e. Detection: Monitor the eluent at 260 nm.
Visualizations
Caption: Troubleshooting workflow for BCFA-CoA quantification.
Caption: General experimental workflow for BCFA-CoA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sensitive Detection of 14-Methyltetracosanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the method refinement for the sensitive detection of 14-Methyltetracosanoyl-CoA. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to assist in overcoming common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for the detection of this compound?
A1: The most sensitive and specific method for the quantification of long-chain acyl-CoAs like this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] This technique offers high selectivity and sensitivity, allowing for the detection of sub-picomole amounts of the analyte in complex biological samples.[5]
Q2: Why am I observing poor peak shape and low signal intensity for this compound in my LC-MS/MS analysis?
A2: Poor peak shape and low intensity can be attributed to the amphiphilic nature of long-chain acyl-CoAs.[6] These molecules can interact with metallic surfaces in the LC system and exhibit poor chromatographic behavior. Using a reversed-phase column with an ion-pairing agent or employing a derivatization strategy can significantly improve peak shape and signal intensity.[2][6] Additionally, analyte loss due to adhesion to glass and metal surfaces during sample preparation can be a significant issue.[6]
Q3: Is derivatization necessary for the analysis of this compound?
A3: While not always mandatory, derivatization can significantly enhance detection sensitivity and improve chromatographic performance.[6][7][8] For gas chromatography (GC) analysis, derivatization to fatty acid methyl esters (FAMEs) is essential to increase volatility.[8] For LC-MS/MS, derivatization of the phosphate (B84403) group of Coenzyme A can improve peak shape and reduce analyte loss.[6] Another approach involves the derivatization of the acyl-CoA to a fluorescent compound, which can then be detected with high sensitivity by fluorescence detectors.[7]
Q4: What are the best practices for sample preparation to ensure the stability of this compound?
A4: Acyl-CoAs are unstable in aqueous solutions and prone to degradation.[9] It is crucial to work quickly and at low temperatures during sample extraction. A common and effective method involves homogenization of the sample in a cold solvent mixture, such as 80% methanol (B129727).[10] It is also recommended to store the extracts as dry pellets at -80°C to minimize degradation.[10]
Q5: How can I quantify this compound accurately?
A5: Accurate quantification is typically achieved by using an appropriate internal standard.[6] For LC-MS/MS, stable isotope-labeled acyl-CoAs or odd-chain fatty acyl-CoAs are the preferred internal standards as they behave similarly to the analyte during extraction and ionization.[5][6] A calibration curve should be generated using a series of known concentrations of a this compound standard.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | - Inefficient extraction of this compound.- Degradation of the analyte during sample preparation.- Analyte loss due to adsorption to surfaces.- Suboptimal mass spectrometry parameters. | - Optimize the extraction solvent and procedure. An 80% methanol extraction is often effective for acyl-CoAs.[10]- Keep samples on ice throughout the preparation process and store extracts at -80°C.[10]- Use low-adhesion microcentrifuge tubes and glassware.- Optimize MS parameters (e.g., spray voltage, capillary temperature, collision energy) using a pure standard of this compound. |
| Poor Peak Shape (Tailing or Broadening) | - Secondary interactions between the analyte and the stationary phase.- Inappropriate mobile phase composition.- Co-elution with interfering substances. | - Add an ion-pairing agent (e.g., triethylamine, hexylamine) to the mobile phase to improve peak shape.- Optimize the gradient elution program to ensure adequate separation.- Consider a derivatization step to improve the chromatographic properties of the analyte.[6] |
| High Background Noise | - Contamination from sample matrix, solvents, or glassware.- Non-specific binding in the LC system. | - Use high-purity solvents and reagents (LC-MS grade).- Thoroughly clean all glassware and equipment.- Incorporate a solid-phase extraction (SPE) step for sample cleanup.[6]- Flush the LC system with a strong solvent wash. |
| Poor Reproducibility | - Inconsistent sample preparation.- Instability of the analyte in prepared samples.- Fluctuation in LC-MS/MS system performance. | - Standardize the entire workflow from sample collection to analysis.- Prepare samples fresh for each analysis or validate storage conditions.- Regularly perform system suitability tests and calibration checks.- Use an internal standard to correct for variations.[5][6] |
Experimental Protocols
Protocol 1: Extraction and LC-MS/MS Analysis of this compound
This protocol is adapted from established methods for long-chain acyl-CoA analysis.[1][5][10]
1. Sample Preparation (from cell culture): a. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Immediately add 1 mL of ice-cold 80% methanol.[10] c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. d. Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas or using a vacuum concentrator. f. Store the dried pellet at -80°C until analysis.[10]
2. LC-MS/MS Analysis: a. Reconstitute the dried extract in 100 µL of the initial mobile phase. b. Chromatography:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.
- Mobile Phase B: Acetonitrile with 0.1% formic acid or an ion-pairing agent.
- Gradient: A suitable gradient to separate the long-chain acyl-CoA (e.g., start with 5% B, ramp to 95% B over 15 minutes).
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C. c. Mass Spectrometry (Triple Quadrupole):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Selected Reaction Monitoring (SRM).
- Precursor Ion (Q1): [M+H]+ for this compound.
- Product Ion (Q3): A characteristic fragment ion (e.g., the neutral loss of 507 Da corresponding to the adenosine (B11128) diphosphate (B83284) moiety is a common fragmentation for acyl-CoAs).[5]
- Optimize collision energy for the specific transition.
Data Presentation
Table 1: LC-MS/MS Parameters for this compound Detection
| Parameter | Recommended Value |
| LC Column | C18 Reversed-Phase |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | ESI+ |
| Precursor Ion (m/z) | [M+H]+ |
| Product Ion (m/z) | [M+H - 507]+ |
| Internal Standard | C17:0-CoA or ¹³C-labeled this compound |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low signal intensity issues.
Potential Role in VLCFA Metabolism
Very-long-chain fatty acids (VLCFAs) like the parent fatty acid of this compound are metabolized through peroxisomal β-oxidation.
Caption: Simplified pathway of very-long-chain fatty acid metabolism.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of 14-Methyltetracosanoyl-CoA Identification by High-Resolution Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the validation and identification of 14-Methyltetracosanoyl-CoA, a branched-chain very-long-chain fatty acyl-CoA. We will explore the detailed methodology, present comparative data with alternative techniques, and provide the necessary visualizations and experimental protocols to support your analytical workflows.
Introduction
This compound is a key metabolite in branched-chain fatty acid metabolism. Accurate identification and quantification are crucial for understanding its role in various physiological and pathological processes. High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) has emerged as a powerful tool for the analysis of such complex lipids, offering high sensitivity and specificity. This guide will delve into the validation of LC-HRMS methods for this analyte and compare it with gas chromatography-mass spectrometry (GC-MS), a traditional alternative.
Physicochemical Properties of this compound
A precise understanding of the analyte's properties is fundamental for its analysis.
| Property | Value |
| Molecular Formula | C₅₀H₉₄N₇O₁₇P₃S |
| Monoisotopic Mass | 1181.5590 g/mol |
| Structure | A 25-carbon branched fatty acid (14-Methyltetracosanoic acid) linked to Coenzyme A. |
High-Resolution Mass Spectrometry Approach
The identification of this compound by HRMS is based on its accurate mass measurement and characteristic fragmentation pattern.
Predicted Fragmentation Pattern
In positive ion mode electrospray ionization (ESI), acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-AMP moiety (507.1231 Da). The remaining acyl-carnitine-like fragment can provide structural information about the fatty acyl chain.
Table 1: Predicted High-Resolution MS/MS Fragments for this compound ([M+H]⁺)
| Fragment | Predicted m/z | Description |
| [M+H]⁺ | 1182.5668 | Protonated molecular ion |
| [M+H - 507.1231]⁺ | 675.4437 | Fragment corresponding to the 14-Methyltetracosanoyl-pantetheine moiety |
| [C₂₅H₄₉O]⁺ | 365.3783 | Acylium ion of 14-Methyltetracosanoic acid |
Note: The fragmentation of the branched fatty acyl chain itself can produce a series of hydrocarbon fragments, but the most characteristic fragments for identification are listed above.
Experimental Workflow and Signaling Pathway
The general workflow for the analysis of this compound from a biological matrix involves extraction, chromatographic separation, and mass spectrometric detection.
Differentiating 14-Methyltetracosanoyl-CoA from its Straight-Chain Isomer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural differentiation of lipid isomers is a critical challenge in various fields, including drug development, metabolomics, and diagnostics. This guide provides a comprehensive comparison of analytical methodologies to distinguish 14-Methyltetracosanoyl-CoA, a branched-chain fatty acyl-CoA, from its straight-chain isomer, Tetracosanoyl-CoA (also known as Lignoceroyl-CoA). This document outlines the key analytical techniques, presents expected comparative data, and provides detailed experimental protocols to aid researchers in this endeavor.
Structural Differences
The fundamental difference between these two molecules lies in the presence of a methyl group at the 14th carbon position of the fatty acid chain in this compound. This seemingly subtle variation in structure leads to distinct physicochemical properties that can be exploited for their differentiation using modern analytical techniques.
Analytical Approaches for Isomer Differentiation
The primary methods for distinguishing between this compound and Tetracosanoyl-CoA are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers unique advantages in elucidating the structural nuances between these isomers.
A logical workflow for the differentiation process is outlined below:
Data Presentation: A Comparative Summary
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Parameter | This compound (as FAME) | Tetracosanoyl-CoA (as FAME) |
| Retention Time | Shorter | Longer |
| Molecular Ion (m/z) | 396.4 | 396.4 |
| Key Fragment Ions (m/z) | Fragments indicating cleavage at the C13-C14 and C14-C15 bonds | Evenly spaced fragments from cleavage along the acyl chain |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data
| Parameter | This compound | Tetracosanoyl-CoA |
| Precursor Ion [M+H]+ (m/z) | 1148.8 | 1148.8 |
| Key Product Ions (m/z) | Characteristic fragments from cleavage around the methyl branch | Fragments from neutral loss of the CoA moiety and cleavage of the acyl chain |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Parameter | This compound | Tetracosanoyl-CoA |
| ¹H NMR | Chemical Shift (ppm) | ~0.8-0.9 (d, 3H, CH₃ branch), ~1.5 (m, 1H, CH at branch) | No signal in this region |
| ¹³C NMR | Chemical Shift (ppm) | ~19-20 (CH₃ branch), ~33-35 (CH at branch), ~27-30 (CH₂ adjacent to branch) | No signal in these specific regions |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To differentiate the fatty acid methyl esters (FAMEs) derived from the two acyl-CoAs based on retention time and mass fragmentation patterns.
Methodology:
-
Hydrolysis: The acyl-CoA samples are hydrolyzed to their corresponding free fatty acids using a mild base (e.g., 0.5 M KOH in methanol) at 60°C for 1 hour.
-
Derivatization: The resulting free fatty acids are converted to their more volatile FAMEs by incubation with a methylating agent (e.g., 14% BF₃ in methanol) at 60°C for 30 minutes.
-
Extraction: The FAMEs are extracted into an organic solvent such as hexane.
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 150°C, ramp to 300°C at 5°C/min, and hold for 10 minutes.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To differentiate the intact acyl-CoA molecules based on their fragmentation patterns.
Methodology:
-
Sample Preparation: The acyl-CoA samples are extracted from the biological matrix using a suitable solvent system (e.g., acetonitrile/methanol/water) and concentrated.
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over 20 minutes.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS/MS: Collision-Induced Dissociation (CID) of the precursor ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To unambiguously identify the branched structure through the detection of unique proton and carbon signals.
Methodology:
-
Sample Preparation: A purified and concentrated sample of the acyl-CoA is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
-
NMR Analysis:
-
¹H NMR: A standard proton NMR spectrum is acquired.
-
¹³C NMR: A proton-decoupled carbon NMR spectrum is acquired.
-
2D NMR (optional): Techniques such as COSY and HSQC can be used to confirm the connectivity of the protons and carbons around the branch point.
-
Conclusion
The differentiation of this compound from its straight-chain isomer, Tetracosanoyl-CoA, is readily achievable through a combination of chromatographic and spectroscopic techniques. GC-MS provides a rapid screening method based on retention time differences and characteristic fragmentation of the derivatized fatty acids. LC-MS/MS allows for the analysis of the intact molecules, yielding specific fragmentation patterns that can pinpoint the location of the methyl branch. For unequivocal structural confirmation, NMR spectroscopy is the gold standard, providing direct evidence of the methyl group and its position on the acyl chain. The choice of methodology will depend on the specific research question, sample availability, and the instrumentation at hand. This guide provides the necessary framework for researchers to confidently distinguish between these two important lipid isomers.
A Comparative Analysis of the Biological Activity of 14-Methyltetracosanoyl-CoA and Other Branched-Chain Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 14-Methyltetracosanoyl-CoA and other branched-chain fatty acyl-CoAs (BCFA-CoAs). While direct experimental data for this compound is limited in current literature, this document synthesizes available information on structurally related compounds to infer its likely activities and provides a framework for its experimental evaluation. The primary focus is on the role of these molecules as signaling agents, particularly as ligands for Peroxisome Proliferator-Activated Receptors (PPARs).
Introduction to Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids (BCFAs) are saturated fatty acids characterized by one or more methyl groups on their carbon chain. They are found in various organisms, from bacteria to mammals, and are involved in diverse biological processes, including the regulation of membrane fluidity and cellular signaling.[1] In mammals, BCFAs can be synthesized from branched-chain amino acids.[2] Once synthesized, they are converted to their CoA esters (BCFA-CoAs) to become metabolically active. These BCFA-CoAs can then be catabolized for energy or utilized in the synthesis of complex lipids. Importantly, very-long-chain fatty acids (VLCFAs) and BCFAs, particularly as their CoA thioesters, have been identified as high-affinity ligands for nuclear receptors like PPARα, suggesting a significant role in regulating gene expression related to lipid metabolism.[3]
Comparative Biological Activity: Focus on PPARα Activation
The most well-documented biological activity of BCFA-CoAs is the activation of PPARs, a family of nuclear receptors that play crucial roles in lipid and glucose homeostasis.[3][4] PPARα, in particular, is a key regulator of fatty acid oxidation.[4] The activation of PPARα by a ligand initiates a signaling cascade leading to the transcription of genes involved in lipid metabolism.
The table below summarizes the PPARα activation potential of several monomethyl BCFAs as determined by a reporter gene assay in rat Fao cells. This data suggests that both the position of the methyl group and the overall chain length influence the biological activity.
| Compound | Structure | Chain Length | Methyl Position | Relative PPARα Activation |
| 12-Methyltridecanoic acid (MTriA) | iso-C14:0 | 14 | 12 | No significant activation |
| 12-Methyltetradecanoic acid (MTA) | anteiso-C15:0 | 15 | 12 | No significant activation |
| Isopalmitic acid (IPA) | iso-C16:0 | 16 | 14 | Potent activator |
| 14-Methylhexadecanoic acid (MHD) | anteiso-C17:0 | 17 | 14 | No significant activation |
Data sourced from a study on the activation of hepatic PPARα by a fungal lipid extract.[3][6]
Based on these findings, it is plausible that the biological activity of this compound as a PPARα activator would be influenced by its long chain length (C25) and the position of the methyl group at carbon 14. Very-long-chain fatty acyl-CoAs (C20-C24) have been shown to be high-affinity PPARα ligands.[7] Therefore, it is reasonable to hypothesize that this compound is a potential PPARα activator.
In contrast to branched-chain fatty acids, the straight-chain counterpart, methyl tetracosanoate (B1234217) (the methyl ester of the unbranched 24-carbon fatty acid), has demonstrated anti-diabetic properties by enhancing glucose uptake and GLUT4 mRNA expression in adipocytes.[8] This highlights that both branched and straight-chain long fatty acid derivatives possess significant biological activities, although their primary targets may differ.
Signaling Pathway: PPARα Activation
The activation of PPARα by fatty acyl-CoAs is a critical signaling pathway in the regulation of lipid metabolism. The following diagram illustrates the key steps in this pathway.
Experimental Protocols
To assess the biological activity of this compound, a series of in vitro and cell-based assays can be employed. Below are detailed methodologies for key experiments.
This assay determines the ability of a compound to activate PPARα and drive the expression of a reporter gene.
Materials:
-
Hepatoma cell line (e.g., HepG2 or Fao)
-
Expression vector for human or rat PPARα
-
Reporter vector containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene
-
Transfection reagent
-
This compound and other test compounds
-
Luciferase assay system
-
Cell culture reagents
Procedure:
-
Seed hepatoma cells in 24-well plates and grow to 70-80% confluency.
-
Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or other test compounds (e.g., 1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PPARα agonist like WY-14,643).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Normalize luciferase activity to total protein concentration in each well.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
This radiometric assay measures the conversion of a fatty acid to its CoA ester.
Materials:
-
Cell or tissue lysates
-
Radiolabeled fatty acid (e.g., [³H] or [¹⁴C]-labeled 14-methyltetracosanoic acid)
-
ATP, Coenzyme A (CoA), Mg²⁺
-
Bovine serum albumin (BSA)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing ATP, CoA, Mg²⁺, and the radiolabeled fatty acid bound to BSA in a suitable buffer.
-
Initiate the reaction by adding the cell or tissue lysate.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an acidic solution (e.g., perchloric acid).
-
Separate the unreacted fatty acid from the newly synthesized fatty acyl-CoA using differential phase partitioning (e.g., with a mixture of organic and aqueous solvents).
-
Quantify the amount of radiolabeled fatty acyl-CoA in the appropriate phase by scintillation counting.
This assay measures the rate of β-oxidation of a fatty acid substrate.
Materials:
-
Isolated mitochondria or intact cells
-
Radiolabeled fatty acid (e.g., [¹⁴C]-14-methyltetracosanoic acid)
-
Reaction buffer containing necessary cofactors (e.g., L-carnitine, NAD⁺, CoA)
-
Perchloric acid
-
Scintillation counter
Procedure:
-
Incubate isolated mitochondria or intact cells with the radiolabeled fatty acid in the reaction buffer at 37°C.
-
After a specific time, stop the reaction by adding perchloric acid. This will precipitate the remaining long-chain fatty acids and their CoA esters.
-
The acid-soluble products of β-oxidation (e.g., [¹⁴C]-acetyl-CoA) will remain in the supernatant.
-
Centrifuge the samples to pellet the precipitated material.
-
Measure the radioactivity in the supernatant using a scintillation counter to determine the rate of fatty acid oxidation.
Experimental Workflow Visualization
The following diagram outlines a general workflow for characterizing the biological activity of a novel branched-chain fatty acyl-CoA.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, the existing literature on other branched-chain fatty acyl-CoAs provides a strong foundation for predicting its function and guiding future research. As a long-chain, monomethyl-branched fatty acyl-CoA, it is likely to be a ligand for PPARα, thereby playing a role in the regulation of lipid metabolism. The experimental protocols and workflow outlined in this guide offer a comprehensive approach to systematically investigate the biological activities of this compound and other novel branched-chain fatty acyl-CoAs. Such studies will be invaluable for a deeper understanding of lipid metabolism and for the development of new therapeutic agents targeting metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-chain multiple methyl-branched fatty acid-containing lipids of Mycobacterium tuberculosis: biosynthesis, transport, regulation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Cross-Validation of Analytical Methods for 14-Methyltetracosanoyl-CoA Measurement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 14-Methyltetracosanoyl-CoA, a very-long-chain fatty acyl-CoA. The selection of an appropriate analytical method is critical for accurate and reliable measurement in various research and drug development contexts. This document outlines the principles, experimental protocols, and performance characteristics of the most relevant analytical techniques. A key focus is placed on the importance of cross-validation when comparing or transferring methods between laboratories.
Introduction to Cross-Validation of Analytical Methods
Cross-validation is the process of establishing an agreement between two distinct analytical methods.[1][2] This is crucial in pharmaceutical development and clinical trials, where data may be generated at different laboratories or using different techniques over the course of a study.[3][4] The primary goal of cross-validation is to ensure that the data are reliable and can be compared or combined, maintaining the integrity of the overall study.[2][4] According to regulatory guidelines, cross-validation is necessary when there are changes to a validated method, such as a change in laboratory or equipment.[4] Statistical tools like Bland-Altman plots and Deming regression are often employed to assess the concordance between the methods.[3]
Analytical Methods for Long-Chain Acyl-CoA Analysis
Direct measurement of specific long-chain acyl-CoAs like this compound is technically challenging due to their low abundance and complex biochemical matrix. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the latter typically requiring a derivatization step. Immunoassays for specific long-chain acyl-CoAs are not commonly reported in the scientific literature.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and widely used technique for the quantification of acyl-CoAs due to its high sensitivity and selectivity.[5][6] This method allows for the direct measurement of the intact acyl-CoA molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust technique for fatty acid analysis. However, it typically requires the hydrolysis of the acyl-CoA to the free fatty acid, followed by derivatization to a more volatile form, such as a fatty acid methyl ester (FAME).[7]
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the analysis of long-chain acyl-CoAs or their corresponding fatty acids. It is important to note that these are generalized values, and specific performance will depend on the exact instrumentation, methodology, and sample matrix. No specific data for this compound was found, so the data presented is based on the analysis of other long-chain and very-long-chain acyl-CoAs.
| Performance Parameter | LC-MS/MS (Direct Analysis of Acyl-CoA) | GC-MS (Analysis of FAMEs) |
| Limit of Detection (LOD) | 1–5 fmol[8] | In the low ng/mL range for corresponding fatty acids[9] |
| Limit of Quantitation (LOQ) | Typically 3x LOD | Typically 3x LOD |
| Linearity (r²) | > 0.99 | > 0.99[10] |
| Accuracy (% Recovery) | 90–111%[8] | 99.8% - 101.3% for representative FAMEs[10] |
| Precision (%RSD) | Inter-run: 2.6-12.2%, Intra-run: 1.2-4.4%[5] | < 5% for individual FAMEs[10] |
| Specificity | High, based on precursor/product ion transitions | High, based on retention time and mass spectrum |
Experimental Protocols
LC-MS/MS Protocol for Long-Chain Acyl-CoA Analysis
This protocol is a generalized procedure based on common practices for the extraction and analysis of long-chain acyl-CoAs from biological tissues.[1][11]
1. Sample Preparation and Extraction:
-
Homogenize tissue samples in a cold phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 4.9).[1]
-
Add isopropanol (B130326) and acetonitrile (B52724) to the homogenate to precipitate proteins and extract the acyl-CoAs.[1]
-
Centrifuge the mixture and collect the supernatant.
-
For purification, solid-phase extraction (SPE) with a C18 cartridge can be employed.[5]
2. Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time to elute the acyl-CoAs.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor ion of this compound and a characteristic product ion resulting from the neutral loss of the phosphopantetheine group (507.0 Da).[6]
GC-MS Protocol for Fatty Acid Analysis (as FAMEs)
This protocol outlines the general steps for the analysis of the fatty acid component of this compound.
1. Hydrolysis and Derivatization:
-
Hydrolyze the acyl-CoA sample using an acidic or basic catalyst (e.g., methanolic HCl or KOH) to release the 14-methyltetracosanoic acid.[10]
-
Convert the free fatty acid to its methyl ester (FAME) using a derivatizing agent like methanolic HCl or BF3-methanol.[10]
-
Extract the FAMEs into an organic solvent like hexane.
2. Chromatographic Separation:
-
Column: A polar capillary column, such as one coated with polyethylene (B3416737) glycol (e.g., DB-Wax) or a cyanopropyl phase.[12]
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to separate the FAMEs based on their boiling points and polarity.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Full scan to obtain the mass spectrum for identification or Selected Ion Monitoring (SIM) for targeted quantification.
-
Identification: Compare the retention time and mass spectrum of the analyte to that of a 14-methyltetracosanoic acid methyl ester standard.
Visualizing Methodologies
To better illustrate the workflows and relationships discussed, the following diagrams are provided.
Figure 1: Comparative experimental workflows for LC-MS/MS and GC-MS analysis.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 8. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography–tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - White Rose Research Online [eprints.whiterose.ac.uk]
- 9. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 11. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. | Sigma-Aldrich [b2b.sigmaaldrich.com]
Unraveling the Duality: A Comparative Guide to the Effects of Saturated versus Unsaturated Very-Long-Chain Fatty Acyl-CoAs
For researchers, scientists, and drug development professionals, understanding the nuanced roles of very-long-chain fatty acyl-CoAs (VLCFA-CoAs) is critical. These molecules, essential in cellular metabolism and signaling, exhibit markedly different effects based on their saturation. This guide provides an objective comparison of saturated and unsaturated VLCFA-CoAs, supported by experimental data and detailed methodologies, to illuminate their distinct impacts on cellular function and pathology.
Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms.[1][2] In their activated form, as acyl-CoA esters, they are pivotal substrates for the synthesis of complex lipids, such as ceramides (B1148491) and sphingolipids, and are involved in a variety of cellular processes.[2] However, the presence or absence of a double bond in their long hydrocarbon tail dramatically alters their metabolic fate and signaling functions. Deficiencies in the metabolism of VLCFAs can lead to severe inherited disorders, including X-linked adrenoleukodystrophy (X-ALD) and very-long-chain acyl-CoA dehydrogenase deficiency (VLCADD), highlighting their physiological importance.[1][3]
Comparative Effects on Cellular Processes
The saturation of VLCFA-CoAs dictates their influence on key cellular events, including membrane integrity, oxidative stress, and programmed cell death.
Membrane Stability and Integrity
Saturated VLCFAs have a more profound disruptive effect on membrane integrity compared to their unsaturated counterparts. Their linear structure allows them to interdigitate between the leaflets of the lipid bilayer, disturbing membrane packing and increasing permeability. This can ultimately lead to cellular permeabilization, a key event in necroptosis.
Induction of Oxidative Stress
The accumulation of VLCFAs, particularly saturated species, is linked to the generation of reactive oxygen species (ROS). The breakdown of VLCFAs occurs primarily in peroxisomes.[4] Defective peroxisomal β-oxidation, as seen in X-ALD, leads to the accumulation of VLCFA-CoAs, which can contribute to oxidative stress by overwhelming the cell's antioxidant capacity.[4] The metabolism of VLCFA-CoAs in peroxisomes generates hydrogen peroxide (H₂O₂), and an imbalance in this process can lead to cellular damage.[4]
Apoptosis and Autophagy
The degree of saturation in fatty acids plays a critical role in regulating programmed cell death (apoptosis) and cellular recycling (autophagy).
-
Saturated VLCFAs and Apoptosis: Studies on long-chain fatty acids suggest that saturated species like palmitate (C16:0) are more pro-apoptotic than their monounsaturated counterparts.[5] This is often linked to the production of pro-apoptotic ceramides.[5]
-
Unsaturated VLCFAs and Autophagy: In contrast, unsaturated fatty acids like oleate (B1233923) (C18:1) have been shown to promote autophagy, a cellular survival mechanism.[6] This differential effect on autophagy may contribute to the lower toxicity of unsaturated fatty acids.[6]
Quantitative Data Comparison
The following table summarizes key quantitative findings from studies comparing the effects of saturated and unsaturated VLCFA-CoAs and their derivatives.
| Parameter | Saturated VLCFA Derivative (C24:0) | Unsaturated VLCFA Derivative (C24:1) | Key Findings | Reference |
| Ceramide Synthase 2 (CERS2) Substrate Preference | Lower Preference | Higher Preference | CERS2 demonstrates a preference for the monounsaturated C24:1 fatty acid substrate over the saturated C24:0 substrate. | [7] |
| Cardiomyocyte Apoptosis (in rats fed high-fat diets) | Higher number of apoptotic myocytes (0.28 ± 0.05 apoptotic cells/1,000 nuclei) | Lower number of apoptotic myocytes (0.17 ± 0.04 apoptotic cells/1,000 nuclei) | A diet rich in saturated fats led to higher levels of cardiac ceramide and a greater number of apoptotic heart cells compared to a diet rich in unsaturated fats. | [5] |
| Cardiac Ceramide Content (in rats fed high-fat diets) | Higher ceramide content (2.9 ± 0.2 nmol/g) | Lower ceramide content (1.4 ± 0.2 nmol/g) | Diets high in saturated fats increased the accumulation of ceramide in the heart. | [5] |
Signaling Pathways
The signaling roles of VLCFA-CoAs are intrinsically linked to their incorporation into complex lipids, particularly ceramides. The saturation of the fatty acyl chain within the ceramide molecule influences the subsequent signaling cascades. Saturated VLCFA-CoAs, through their conversion to C24:0 ceramide, can impact pathways related to apoptosis and inflammation. Conversely, unsaturated VLCFA-CoAs, leading to C24:1 ceramide, may have distinct roles, for example, in the maintenance of myelin.[7]
Experimental Protocols
This section provides an overview of key experimental methodologies used to assess the effects of VLCFA-CoAs.
Ceramide Synthase (CerS) Activity Assay
This assay measures the activity of ceramide synthase enzymes, which catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA.
Principle: A fluorescently labeled sphingoid base analog (e.g., NBD-sphinganine) is used as a substrate along with the fatty acyl-CoA of interest (e.g., C24:0-CoA or C24:1-CoA). The fluorescent ceramide product is then separated from the unreacted substrate by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) and quantified.[7][8][9]
Protocol Outline:
-
Reaction Setup: Cell or tissue homogenates containing CerS are incubated with the fluorescent sphingoid base and the specific VLCFA-CoA substrate in a reaction buffer.[8]
-
Reaction Termination: The reaction is stopped, often by the addition of methanol.[7]
-
Lipid Extraction: The lipids are extracted from the reaction mixture.
-
Chromatographic Separation: The fluorescent ceramide product is separated from the substrate using HPLC or TLC.[7][9]
-
Quantification: The amount of fluorescent ceramide is quantified using a fluorescence detector or by densitometry of the TLC plate.[8]
Measurement of Reactive Oxygen Species (ROS)
This protocol is used to quantify the levels of intracellular ROS produced in response to treatment with VLCFA-CoAs.
Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is used. Inside the cell, esterases cleave the acetate (B1210297) groups, and the non-fluorescent DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.[10]
Protocol Outline:
-
Cell Culture and Treatment: Cells are cultured and then treated with the desired concentration of the VLCFA-CoA.
-
Probe Loading: The cells are incubated with DCFH-DA to allow it to enter the cells and be deacetylated.[10]
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: The fluorescence readings from the treated cells are compared to those of control cells to determine the fold-change in ROS production.
Conclusion
The saturation of very-long-chain fatty acyl-CoAs is a critical determinant of their physiological and pathological effects. Saturated VLCFA-CoAs tend to be more cytotoxic, promoting membrane disruption, oxidative stress, and apoptosis. In contrast, unsaturated VLCFA-CoAs appear to be better tolerated and may even have protective roles. This comparative guide highlights the importance of considering the specific molecular species of VLCFA-CoAs in research and drug development, as their differential effects have significant implications for understanding and treating metabolic and neurodegenerative diseases. Further research into the specific signaling pathways and molecular mechanisms that distinguish the actions of saturated and unsaturated VLCFA-CoAs will be crucial for developing targeted therapeutic strategies.
References
- 1. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial dysfunction in fatty acid oxidation disorders: insights from human and animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Differential effects of saturated and unsaturated fatty acid diets on cardiomyocyte apoptosis, adipose distribution, and serum leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Roles of Unsaturated and Saturated Fatty Acids on Autophagy and Apoptosis in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A three-step assay for ceramide synthase activity using a fluorescent substrate and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A fluorescent assay for ceramide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactive oxygen species derived from NADPH oxidase as signaling molecules regulate fatty acids and astaxanthin accumulation in Chromochloris zofingiensis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo and In Vitro Functions of 14-Methyltetracosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known and anticipated functions of 14-Methyltetracosanoyl-CoA in both in vivo and in vitro settings. As a saturated, branched-chain, very-long-chain fatty acyl-CoA (VLCFA-CoA), its roles are multifaceted, spanning from cellular structure to metabolic regulation. This document synthesizes current understanding, presents relevant experimental data from related molecules, and outlines methodologies for future investigation.
Overview of this compound
This compound is the activated form of 14-methyltetracosanoic acid, a C25 branched-chain fatty acid. Its structure, combining a very-long-chain with a methyl branch, suggests unique properties and functions that differ from more common straight-chain fatty acids. In biological systems, the CoA thioester is the metabolically active form, participating in various anabolic and catabolic pathways.
Comparative Functions: In Vivo vs. In Vitro
The functional activities of this compound can be examined under two distinct contexts: within a complex, living organism (in vivo) and in a controlled, isolated experimental system (in vitro).
| Feature | In Vivo Functions | In Vitro Functions |
| Primary Role | - Component of complex lipids (e.g., sphingolipids, phospholipids) in specific tissues. - Regulator of gene expression via nuclear receptors. - Potential modulator of membrane fluidity and protein function. | - Substrate for specific enzymes (e.g., elongases, desaturases, acyltransferases). - Ligand for isolated receptors and binding proteins. - Component in artificial membrane studies. |
| Metabolism | - Synthesized in the endoplasmic reticulum via fatty acid elongase systems. - Degraded in peroxisomes through β-oxidation. - Transported between organelles and cells. | - Can be a substrate or product in reconstituted enzymatic assays. - Stable in the absence of degradative enzymes. |
| Regulatory Functions | - Acts as a ligand for nuclear receptors like PPARα, influencing the transcription of genes involved in lipid metabolism.[1] - May allosterically regulate enzyme activity. | - Can be used to directly measure binding affinity and activation of isolated receptors.[1] - Can be used to study enzyme kinetics in a controlled environment. |
| Pathophysiological Relevance | - Accumulation may be associated with peroxisomal biogenesis disorders or defects in specific metabolic enzymes.[2] - Altered levels could be a biomarker for certain metabolic diseases. | - Used as a standard in diagnostic assays to measure patient sample levels. - Can be used to screen for potential therapeutic agents that modulate its metabolism. |
Metabolic Pathways and Regulatory Networks
Biosynthesis and Degradation
In vivo, the synthesis of very-long-chain fatty acids like the unbranched precursor to 14-methyltetracosanoic acid occurs in the endoplasmic reticulum through the action of a multi-enzyme elongase system.[3] The methyl branch is likely introduced from a branched-chain amino acid precursor during the initial stages of fatty acid synthesis.[4] Degradation of VLCFAs occurs primarily in peroxisomes, as they are poor substrates for mitochondrial β-oxidation.[2]
Caption: Simplified overview of VLCFA synthesis and degradation pathways.
Regulation of Gene Expression
As an acyl-CoA, this compound is a potential ligand for nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs). In vitro studies have shown that very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for PPARα.[1] This binding initiates a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent transcription of target genes involved in lipid metabolism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 4. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
Quantitative Comparison of 14-Methyltetracosanoyl-CoA Levels in Different Tissues: An Inferential Guide
A comprehensive review of current literature reveals a notable absence of direct quantitative data for 14-Methyltetracosanoyl-CoA levels across different tissues. This very-long-chain branched-chain fatty acyl-CoA (VLC-BCFA-CoA) represents a low-abundance lipid metabolite, and its specific quantification in various biological matrices has not been extensively reported. However, by examining the tissue-specific expression and activity of the enzymes responsible for its synthesis and degradation, we can infer its potential relative abundance. This guide provides a comparative overview based on the distribution of key metabolic enzymes, a generalized experimental protocol for its quantification, and a visualization of the relevant metabolic pathway.
Data Presentation: Inferred Relative Abundance of this compound
Due to the lack of direct quantitative measurements, the following table presents an inferred comparison of this compound levels in different tissues based on the known expression and activity of the fatty acid elongase ELOVL1, which is responsible for the final elongation step in its synthesis. Tissues with higher ELOVL1 expression, particularly those known to have high levels of very-long-chain fatty acids, are inferred to have a higher capacity for synthesizing this compound.
| Tissue | Key Synthesis Enzyme (ELOVL1) Expression | Inferred Relative this compound Level | Supporting Evidence |
| Meibomian Glands | High | High | ELOVL1 is crucial for the production of very-long-chain branched-chain lipids that are abundant in meibum.[1] |
| Skin (Epidermis) | High | High | ELOVL1 is involved in the synthesis of very-long-chain fatty acids essential for the skin barrier function.[1] |
| Liver | Moderate to High | Moderate | The liver expresses ELOVL1 and is a central hub for lipid metabolism, including the synthesis of ceramides (B1148491) containing branched-chain fatty acids.[1] |
| Brain | Moderate | Moderate | The brain contains a complex profile of very-long-chain fatty acids, and ELOVL1 is expressed in this tissue.[2][3] |
| Testis | Moderate | Moderate | ELOVL1 expression is observed in the testis, which has a unique lipid composition, including very-long-chain polyunsaturated fatty acids.[2][3] |
| Kidney | Low to Moderate | Low to Moderate | ELOVL1 mRNA is expressed in the kidney, suggesting some capacity for VLCFA synthesis.[2][3] |
| Heart | Low | Low | While essential for cardiac function, the heart primarily utilizes pre-formed fatty acids, and ELOVL1 expression is relatively low. |
| Skeletal Muscle | Low | Low | Similar to the heart, skeletal muscle has lower expression of fatty acid elongases compared to tissues with high lipid synthesis rates.[2][3] |
Experimental Protocols
The quantification of this compound in tissues can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on established methods for other very-long-chain acyl-CoAs.
1. Tissue Homogenization and Extraction:
-
Tissue Collection: Tissues should be rapidly excised and flash-frozen in liquid nitrogen to quench metabolic activity.
-
Homogenization: Frozen tissue is weighed and homogenized in a cold solvent mixture, typically 2:1 (v/v) methanol:water or an acidic solution to precipitate proteins and extract polar metabolites.
-
Internal Standard: A suitable internal standard, such as a stable isotope-labeled C25 acyl-CoA or an odd-chain very-long-chain acyl-CoA, should be added at the beginning of the extraction to correct for extraction losses and matrix effects.
-
Lipid Extraction: A liquid-liquid extraction is performed, often using a modified Bligh-Dyer or Folch method, to separate the lipid-containing organic phase from the aqueous phase containing the acyl-CoAs.
2. Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment:
-
The aqueous phase from the lipid extraction is loaded onto a solid-phase extraction cartridge (e.g., C18 or a mixed-mode cation exchange) to enrich for acyl-CoAs and remove interfering substances.
-
The cartridge is washed with appropriate solvents to remove salts and other impurities.
-
Acyl-CoAs are eluted with a solvent mixture, typically containing an organic solvent and a buffer.
3. LC-MS/MS Analysis:
-
Chromatography: The enriched acyl-CoA extract is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol) is used to separate the acyl-CoAs based on their chain length and hydrophobicity.
-
Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.
-
Quantification: Quantification is achieved using multiple reaction monitoring (MRM). The precursor ion corresponding to the [M+H]+ of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined using a calibration curve prepared with authentic standards.
Mandatory Visualization
References
Head-to-head comparison of different extraction protocols for long-chain acyl-CoAs.
For researchers, scientists, and drug development professionals, the accurate quantification of long-chain acyl-CoAs is critical for understanding cellular metabolism and its role in various disease states. The extraction of these molecules from complex biological matrices is a pivotal step that significantly influences the quality and reliability of downstream analysis. This guide provides an objective comparison of common extraction protocols, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Data Presentation: Quantitative Comparison of Extraction Protocols
The performance of different extraction protocols can be evaluated based on several key metrics, primarily recovery and reproducibility. The following table summarizes quantitative data from published studies on various methods for long-chain acyl-CoA extraction.
| Extraction Protocol | Key Principle | Typical Recovery (%) | Inter-run Precision (%RSD) | Intra-run Precision (%RSD) | Reference |
| Solid-Phase Extraction (SPE) with Oligonucleotide Column | Selective binding of acyl-CoAs to an oligonucleotide purification column. | 70-80% (tissue dependent) | High reproducibility reported, but specific %RSD not stated. | High reproducibility reported, but specific %RSD not stated. | [1] |
| Solvent Extraction followed by SPE (2-(2-pyridyl)ethyl silica) | Initial extraction with organic solvents followed by purification on a specialized silica (B1680970) gel. | 93-104% (initial extraction), 83-90% (SPE step) | Not explicitly stated. | Not explicitly stated. | [2] |
| Solid-Phase Extraction (SPE) with C18 Column | Reversed-phase chromatography to separate hydrophobic acyl-CoAs from polar contaminants. | Accuracy: 94.8-110.8% | 2.6-12.2% | 1.2-4.4% | [3] |
| Modified Bligh-Dyer (Liquid-Liquid Extraction) followed by SPE | Partitioning of lipids into an organic phase, followed by purification of the aqueous phase containing acyl-CoAs. | Not explicitly stated, but method yields picomolar detection limits. | Not explicitly stated. | Not explicitly stated. | [4] |
| Solvent Precipitation (80% Methanol) | Precipitation of proteins and disruption of cell membranes using a high concentration of organic solvent. | High MS intensities reported, suggesting good recovery. | Not explicitly stated. | Not explicitly stated. | [5][6] |
| Sulfosalicylic Acid (SSA) Precipitation | Protein precipitation using a strong acid. | 59-80% for short-chain acyl-CoAs; may be less effective for long-chain species. | Not explicitly stated. | Not explicitly stated. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction protocols. Below are descriptions of key experimental procedures cited in the comparison table.
Protocol 1: Solid-Phase Extraction (SPE) with Oligonucleotide Purification [1]
This method utilizes the specific affinity of acyl-CoAs for an oligonucleotide-based sorbent for purification.
-
Homogenization: Homogenize tissue samples (less than 100 mg) in ice-cold 100 mM KH2PO4 buffer (pH 4.9) using a glass homogenizer.
-
Solvent Extraction: Add 2-propanol to the homogenate and re-homogenize. Further extract the acyl-CoAs with acetonitrile (B52724).
-
SPE Purification:
-
Load the acetonitrile extract onto an oligonucleotide purification column.
-
Wash the column to remove unbound contaminants.
-
Elute the acyl-CoAs with 2-propanol.
-
-
Sample Concentration and Analysis: Concentrate the eluent and analyze by HPLC. The HPLC separation is typically performed on a C18 column with a gradient of KH2PO4 buffer and acetonitrile containing glacial acetic acid.
Protocol 2: Solvent Extraction followed by SPE (2-(2-pyridyl)ethyl silica) [2]
This two-step procedure combines a general organic solvent extraction with a specific solid-phase purification.
-
Tissue Extraction:
-
Homogenize powdered tissue in an extraction solvent mixture of acetonitrile/2-propanol (3:1, v/v).
-
Follow with the addition of 0.1 M potassium phosphate (B84403) buffer (pH 6.7).
-
Centrifuge to pellet the precipitated protein and other insoluble material.
-
-
SPE Purification:
-
Load the supernatant onto a 2-(2-pyridyl)ethyl-functionalized silica gel column.
-
Wash the column to remove impurities.
-
Elute the purified acyl-CoAs.
-
-
Analysis: The purified extract is then ready for analysis by methods such as LC-MS/MS.
Protocol 3: Protein Precipitation with Acetonitrile [8]
This is a straightforward and rapid method for removing the bulk of proteins from a sample.
-
Sample Preparation: If starting with serum or plasma, spike with an internal standard if desired.
-
Precipitation:
-
Add three volumes of cold acetonitrile to the sample (e.g., 60 µL of acetonitrile for 20 µL of serum).
-
Vortex or shake the mixture vigorously for 1-3 minutes to ensure thorough mixing and protein precipitation.
-
-
Filtration/Centrifugation:
-
To separate the precipitated protein from the supernatant containing the acyl-CoAs, either use a protein precipitation plate and apply vacuum or centrifugation (e.g., 500 x g for 3 minutes) or use standard centrifuge tubes and spin at high speed (e.g., 18,000 x g for 15 minutes at 4°C)[9].
-
-
Supernatant Collection: Carefully collect the supernatant for subsequent analysis.
Visualizing the Workflow
To better understand the procedural flow of these extraction protocols, the following diagrams illustrate the key steps involved.
Caption: Workflow for Long-Chain Acyl-CoA Extraction using Protein Precipitation.
Caption: Workflow for Long-Chain Acyl-CoA Extraction using Solid-Phase Extraction.
Caption: Key Decision Factors for Selecting an Acyl-CoA Extraction Protocol.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
Safety Operating Guide
Navigating the Disposal of 14-Methyltetracosanoyl-CoA: A Guide to Safe and Compliant Laboratory Practices
Immediate Safety and Logistical Information
The cornerstone of chemical waste management is the principle of caution. In the absence of a specific Safety Data Sheet (SDS) for 14-Methyltetracosanoyl-CoA, it should be handled as a hazardous chemical. This necessitates a multi-step approach to ensure the safety of laboratory personnel and the protection of the environment.
Key Disposal Principles:
-
Waste Identification and Segregation: Treat this compound as a hazardous chemical waste. It should be segregated from non-hazardous waste and other incompatible chemicals to prevent dangerous reactions.[1][2]
-
Container Management: Use a designated, leak-proof container that is compatible with the chemical.[2][3][4] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and the date when the waste was first added.[1][4]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[3][5] This area should be away from heat sources, direct sunlight, and high-traffic zones.[1] Ensure secondary containment is in place to capture any potential leaks.[4]
-
Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[1] Do not dispose of this chemical down the drain or in regular trash.[6]
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound, a comprehensive quantitative data summary cannot be provided. However, researchers must consult the SDS for any chemical they are working with. The following table outlines the critical information that should be sourced from the SDS to inform safe handling and disposal procedures.
| Data Point | Description | Value (From SDS) |
| LD50 (Lethal Dose, 50%) | The dose of the substance that is lethal to 50% of a test population. It is a common indicator of acute toxicity. | To be determined |
| Persistence | Information on the substance's ability to remain in the environment. | To be determined |
| Bioaccumulation | The potential for the substance to accumulate in living organisms. | To be determined |
| Environmental Hazards | Classification of the substance's potential to harm aquatic life or other aspects of the ecosystem. | To be determined |
| Physical Hazards | Information on flammability, reactivity, and other physical dangers. | To be determined |
| Health Hazards | Details on the potential health effects of exposure, such as toxicity, carcinogenicity, and corrosivity. | To be determined |
Experimental Protocol: Preparing this compound Waste for Disposal
This protocol outlines the standard procedure for the collection and preparation of this compound waste for pickup by a certified disposal service.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
A designated hazardous waste container made of a compatible material (e.g., glass or polyethylene).
-
Hazardous waste labels.
-
Secondary containment tray.
Procedure:
-
Don PPE: Before handling the chemical, put on all required personal protective equipment.
-
Label the Container: Affix a hazardous waste label to a clean, empty, and appropriate waste container. Fill in the "Generator Information" (your name, lab location) and the chemical name: "this compound."
-
Transfer Waste: Carefully transfer the this compound waste into the labeled container. Avoid splashing or creating aerosols. If the original container is to be disposed of, it can be used for waste accumulation, provided it is in good condition and can be securely sealed.[7]
-
Seal the Container: Securely cap the container. Do not use stoppers, corks, or parafilm as a primary seal.[4]
-
Store Safely: Place the sealed container in a designated secondary containment tray within your laboratory's satellite accumulation area.
-
Log the Waste: Record the addition of the waste in your laboratory's waste log.
-
Arrange for Pickup: Once the container is full or has been in storage for a period approaching your institution's limit (e.g., 90 days), arrange for a pickup from your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these general yet critical guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific waste management policies and your EH&S department for further guidance.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistics for Handling 14-Methyltetracosanoyl-CoA
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized biochemicals like 14-Methyltetracosanoyl-CoA is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
Minimum PPE Requirements:
A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE for work in a laboratory where chemical hazards are present.[1][2] This foundational gear should be supplemented with task-specific PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement.[1] For tasks with a splash hazard, chemical splash goggles and a face shield worn over safety glasses are recommended.[1][2][4] Eye and face protection should be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1] | Protects against accidental splashes of the compound or solvents used in its preparation and handling. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact.[1][4] For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves.[1] Always wash hands after removing gloves. | Prevents skin contact with the chemical. The selection of glove material should be based on the solvent being used to dissolve the this compound. |
| Body Protection | A standard laboratory coat is required to protect clothing and skin from potential spills.[1][3] For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advisable. Ensure the lab coat is buttoned and fits properly.[4] | Provides a barrier against accidental contact with the chemical. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a fume hood, as long-chain fatty acyl-CoAs are not typically volatile. However, if aerosols could be generated or if working with a powder form outside of a containment hood, a respirator may be necessary.[3][4] | Protects against inhalation of any fine particles or aerosols. Administrative and engineering controls, such as working in a fume hood, should be the primary means of exposure control.[4] |
| Foot Protection | Closed-toe and closed-heel shoes are mandatory in a laboratory setting to protect against spills and falling objects.[2][4] | Protects feet from potential chemical spills and other laboratory hazards. |
Operational Plan
A clear, step-by-step operational plan ensures that this compound is handled safely and efficiently from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify that the product name and information on the label match the order.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.
2. Storage:
-
Long-chain fatty acyl-CoAs are often sensitive to degradation. Store the compound at the recommended temperature, typically -20°C or colder, as indicated on the product's technical data sheet.
-
Store in a tightly sealed container to prevent moisture contamination.
-
Keep the container in a designated and clearly labeled area within the freezer or cold storage unit.
3. Preparation for Use:
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture, which can lead to hydrolysis.
-
All handling of the solid compound should be done in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
4. Handling and Use:
-
Always wear the recommended PPE.
-
Use clean, dedicated spatulas and glassware to avoid cross-contamination.
-
If working with cell cultures or other sensitive biological systems, sterile handling techniques may be necessary.
-
Avoid generating dust or aerosols.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Unused or Expired Compound:
-
Dispose of the pure compound as chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of it down the drain or in the regular trash.
-
The compound should be placed in a clearly labeled waste container.
2. Contaminated Materials:
-
Liquids: For small liquid spills or leftover solutions, absorb the material onto an inert absorbent material like vermiculite (B1170534) or sand.[5] Place the absorbed material in a sealed and labeled container for chemical waste disposal.[5] For larger quantities, it should be collected in a designated hydrocarbon waste bottle.[5]
-
Solids: Contaminated lab supplies such as pipette tips, centrifuge tubes, and gloves should be placed in a designated solid chemical waste container.
-
Glassware: Rinse contaminated glassware with an appropriate solvent in a fume hood. The initial rinsate should be collected as hazardous waste. After thorough cleaning, the glassware can be washed and reused.
3. Decontamination:
-
Wipe down work surfaces with a suitable solvent and cleaning agent after handling is complete.
-
Dispose of all cleaning materials as contaminated solid waste.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure the integrity of their experiments when working with this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. westlab.com [westlab.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. chemtalk.com.au [chemtalk.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
